di-n-Butyl-bis-(methylmaleate)tin
Description
The exact mass of the compound Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PVC (soft); PVC (rigid). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-O-[dibutyl-[(Z)-4-methoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-methyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6O4.2C4H9.Sn/c2*1-9-5(8)3-2-4(6)7;2*1-3-4-2;/h2*2-3H,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*3-2-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDWDJLPMLWBHW-UDVCPWNYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)OC)(OC(=O)/C=C\C(=O)OC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051747 | |
| Record name | Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15546-11-9 | |
| Record name | Dibutyltin bis(methyl maleate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin methyl maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dibutyltin methyl maleate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89TR43ZG8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Di-n-Butyl-bis-(methylmaleate)tin: A Comprehensive Technical Guide for Scientific Professionals
Foreword: Unveiling the Potential of a Niche Organotin Compound
In the vast landscape of organometallic chemistry, organotin compounds have carved a significant niche, primarily recognized for their catalytic prowess and stabilizing effects in polymer chemistry. Among these, di-n-Butyl-bis-(methylmaleate)tin emerges as a compound of interest, albeit one with a more specialized profile. This technical guide aims to provide researchers, scientists, and drug development professionals with a consolidated and in-depth understanding of the chemical properties of this compound, moving beyond rudimentary data to explore its structural nuances, reactivity, and potential applications. By synthesizing available data with field-proven insights, this document serves as a critical resource for harnessing the unique characteristics of this organotin species in advanced scientific endeavors.
Core Chemical Identity and Molecular Architecture
This compound, identified by the CAS Number 15546-11-9 , is an organotin compound featuring a central tin atom bonded to two n-butyl groups and two methyl maleate ligands.[1] Its molecular structure is key to understanding its chemical behavior.
Molecular Formula: C18H28O8Sn[1]
Molecular Weight: 491.12 g/mol [1][2]
The coordination around the central tin atom is a critical aspect of its chemistry. Organotin(IV) compounds like this one often exhibit a coordination number higher than four, typically adopting a distorted octahedral geometry in the solid state. This structural flexibility influences its catalytic activity and interactions with other molecules.
Synonyms: This compound is also known by several other names, including Dibutyltin bis(methyl maleate), Dibutyltin bis(monomethyl maleate), and Stannane, dibutylbis[(3-carboxyacryloyl)oxy]-, dimethyl ester, (Z,Z)-.[1]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, application, and the design of experimental protocols. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Predicted Boiling Point | 460.8 ± 55.0 °C | [3] |
| Density | 1.38 g/cm³ (at 20°C) | [3] |
| Vapor Pressure | 0.5 Pa (at 25°C) | [3] |
| Flash Point | 135 °C | [3] |
It is crucial to note that the boiling point is a predicted value, and experimental verification is recommended for high-temperature applications. The compound's relatively low vapor pressure suggests it is not highly volatile under standard conditions.
Solubility and Stability:
While specific solubility data for this compound is not extensively documented, organotin compounds with similar structures are generally soluble in organic solvents such as benzene and organic esters.[4] Their stability is moderate; they are generally stable under ordinary conditions of use and storage but can be sensitive to moisture and incompatible with strong oxidants, acids, and bases.[4] Hydrolysis of the ester linkages is a potential degradation pathway, particularly in non-neutral aqueous environments.
Reactivity and Catalytic Landscape
The reactivity of this compound is largely dictated by the Lewis acidic nature of the tin center and the nature of its ligands. This inherent Lewis acidity is the foundation of its catalytic activity in various organic reactions.
Catalytic Mechanism:
The catalytic action of dialkyltin dicarboxylates, the class to which this compound belongs, typically involves the coordination of a substrate (e.g., an alcohol or an amine) to the electron-deficient tin atom. This coordination activates the substrate, making it more susceptible to nucleophilic attack.
Figure 1: Generalized catalytic cycle for esterification catalyzed by a dibutyltin dicarboxylate.
Applications in Polymer Chemistry:
Organotin compounds, including dibutyltin derivatives, are widely used as catalysts in the production of polyurethanes, silicones, and polyesters. They facilitate key reactions such as esterification and transesterification. While specific studies on this compound are limited, its structural similarity to other effective catalysts suggests its potential in these areas. For instance, dibutyltin mono-n-butyl maleate, a related compound, is known to accelerate cross-linking in sealant formulations, enhancing their mechanical properties.[5]
Spectroscopic Characterization: The Analytical Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the n-butyl groups, including multiplets for the methylene protons and a triplet for the terminal methyl group. The methyl protons of the maleate moiety would appear as a singlet, and the vinyl protons of the maleate backbone would likely present as a singlet or a pair of doublets depending on the symmetry and coupling.
-
¹³C NMR: The carbon spectrum would corroborate the proton data, with distinct signals for the butyl chains and the carbonyl, vinyl, and methoxy carbons of the methyl maleate ligands.
-
¹¹⁹Sn NMR: This technique is particularly informative for organotin compounds, as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester groups in the methyl maleate ligands. The Sn-C and Sn-O stretching vibrations would be expected to appear in the lower frequency region of the spectrum.
Mass Spectrometry (MS):
Mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns, including the loss of butyl groups and methyl maleate ligands. The isotopic pattern of tin, with its multiple stable isotopes, would be a definitive indicator of a tin-containing compound.
Toxicology and Safety: A Critical Assessment
Organotin compounds, as a class, are known for their toxicity, and this compound is no exception. It is imperative that this compound is handled with stringent safety precautions in a laboratory or industrial setting.
Acute Toxicity:
The oral LD50 in rats for this compound is reported to be 62 mg/kg, classifying it as highly toxic upon ingestion.[2]
Hazard Classifications:
According to GHS classifications, this compound is considered harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is suspected of causing genetic defects, and may damage fertility or the unborn child.[3][6] It is also classified as causing damage to organs through single and repeated exposure and is very toxic to aquatic life with long-lasting effects.[3][6]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6]
-
-
Hygiene Measures: Avoid eating, drinking, or smoking when handling this compound. Wash hands thoroughly after handling.[6]
Potential Applications in Drug Development: An Exploratory Outlook
While the primary applications of this compound and related compounds have been in industrial catalysis and polymer stabilization, the unique properties of organotin compounds have led to exploratory research in medicinal chemistry.
Anticancer Research:
Certain organotin complexes have demonstrated selective toxicity towards cancer cells, making them potential candidates for the development of novel anticancer drugs.[7] The biological activity of these compounds is influenced by the organic groups and ligands attached to the tin atom. While no specific studies on the anticancer properties of this compound were identified, its chemical structure warrants investigation in this area.
Drug Delivery Systems:
The ability of organotin compounds to interact with biological molecules has led to research into their use in drug delivery systems. For instance, they have been explored as components of polymer-based drug delivery platforms.[8] The catalytic properties of compounds like this compound could potentially be harnessed in the synthesis of biocompatible polymers for controlled drug release.
Figure 2: Potential research pathways for this compound in drug development.
It is important to emphasize that the high toxicity of organotin compounds presents a significant hurdle for their direct therapeutic application. Future research in this area would need to focus on designing derivatives with enhanced therapeutic indices or encapsulating these compounds in delivery systems to minimize systemic toxicity.
Analytical Methodologies: Ensuring Purity and Quality
The accurate analysis of this compound is essential for quality control and for studying its behavior in various applications. A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of organotin compounds.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable organic solvent (e.g., toluene or hexane) to a final concentration of 1 mg/mL.
-
If necessary, derivatization to a more volatile species can be performed, although for some organotin esters, direct analysis is possible.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. MS detection provides structural confirmation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Analysis:
-
Inject a 1 µL aliquot of the prepared sample into the GC.
-
Record the chromatogram and/or mass spectrum.
-
The purity can be estimated by the area percentage of the main peak in the chromatogram.
-
Identification can be confirmed by comparing the retention time and mass spectrum with a known standard.
-
Advanced Analytical Techniques:
For the speciation and trace analysis of organotin compounds in complex matrices, more advanced techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be utilized. This method offers high sensitivity and specificity without the need for derivatization.
Conclusion and Future Perspectives
This compound is an organotin compound with a profile that suggests utility primarily as a catalyst and stabilizer, consistent with the broader class of dibutyltin dicarboxylates. While its direct application in drug development is constrained by its inherent toxicity, its catalytic properties may find a role in the synthesis of novel materials for biomedical applications. The current body of publicly available data on this specific compound is limited, highlighting a need for further experimental characterization of its physicochemical properties, spectroscopic data, and reactivity. Such studies would not only provide a more complete understanding of this molecule but could also unveil new and valuable applications in both materials science and medicinal chemistry. As with all organotin compounds, a rigorous adherence to safety protocols is paramount in all handling and experimental work.
References
-
Muby Chemicals. Dibutyltin maleate Manufacturers, with SDS. [Link]
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Gelest, Inc. introduction to organotin chemistry - and applications. [Link]
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Hadi, A. G., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon Private CDN. [Link]
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PubChem. Dibutyltin maleate | C12H20O4Sn | CID 9906251. [Link]
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Taylor & Francis. Dibutyltin dilaurate – Knowledge and References. [Link]
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BNT Chemicals. DBTL – Dibutyltin Dilaurate. [Link]
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News. Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications. [Link]
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American Elements. Dibutyltin bis(acetylacetonate). [Link]
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BDMAEE. application of dibutyltin mono-n-butyl maleate in sealant formulations. [Link]
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BDMAEE. application of dibutyltin mono-n-butyl maleate in sealant formulations. [Link]
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"di-n-Butyl-bis-(methylmaleate)tin" CAS number
An In-Depth Technical Guide to Di-n-Butyl-bis-(methylmaleate)tin CAS Number: 15546-11-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, an organotin compound with significant applications in materials science and notable toxicological properties relevant to biomedical research. This document moves beyond a simple data sheet to offer insights into its synthesis, potential mechanisms, and the critical safety protocols required for its handling.
Core Chemical Identity and Properties
This compound is an organometallic compound characterized by a central tin (Sn) atom bonded to two n-butyl groups and two methyl maleate ligands. Its unique structure imparts properties that make it an effective catalyst and stabilizer, particularly in polymer chemistry.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 15546-11-9 | [1] |
| Molecular Formula | C18H28O8Sn | [1] |
| EINECS No. | 239-594-3 | [1] |
| Synonyms | Dibutyltin bis(monomethyl maleate), Dibutyltin methyl maleate | [1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 491.12 g/mol | [1] |
| Appearance | Yellow oily liquid | [2] |
| Melting Point | -25°C | [2] |
| Boiling Point | 618.1°C at 760 mmHg | [2] |
| Density | 1.145 g/cm³ | [2] |
Synthesis and Manufacturing
The synthesis of dialkyltin carboxylates, such as this compound, typically involves the reaction of a dialkyltin oxide with the corresponding carboxylic acid or anhydride. This esterification reaction is a cornerstone of organotin chemistry.
Conceptual Synthesis Pathway
The most direct route involves the condensation reaction between di-n-butyltin oxide and monomethyl maleate. The reaction proceeds with the elimination of water, forming the desired product. The choice of an inert hydrocarbon solvent that can form an azeotrope with water is crucial for driving the reaction to completion by removing the water byproduct.
Caption: Mandatory safety workflow for handling this compound.
References
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - DI-n-BUTYL TIN MALEATE. [Link]
-
PubChem. Dibutyltin maleate | C12H20O4Sn | CID 9906251. [Link]
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ResearchGate. Synthesis of dibutyl maleate (DTBM, I). [Link]
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Amine Catalysts. dibutyltin monooctyl maleate. [Link]
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-
Gielen, M. TIN-BASED ANTITUMOUR DRUGS: NEW DEVELOPMENTS. Semantic Scholar. [Link]
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"di-n-Butyl-bis-(methylmaleate)tin" molecular structure
An In-Depth Technical Guide to the Molecular Structure, Properties, and Scientific Context of Di-n-Butyl-bis-(methylmaleate)tin
Abstract
This technical guide provides a comprehensive examination of this compound (CAS No: 15546-11-9), an organotin compound characterized by a central tin atom coordinated to two n-butyl groups and two methyl maleate ligands. We will dissect its molecular architecture, including bonding and stereochemistry, and provide a detailed, exemplary synthesis protocol grounded in established organotin chemistry. This document further outlines the analytical techniques required for its structural elucidation, predicting the spectroscopic signatures that define its identity. Finally, we situate the compound within its broader context, touching upon its industrial applications as a stabilizer and catalyst while critically evaluating its biological activities and toxicological profile, a crucial consideration for researchers in materials science and drug development.
Chemical Identity and Physicochemical Properties
This compound is an organometallic compound belonging to the dialkyltin carboxylate family. Its identity is established by several key identifiers and properties, which are crucial for regulatory compliance, experimental design, and safety assessments.
| Property | Value | Source |
| CAS Number | 15546-11-9 | [1][2][3] |
| Molecular Formula | C18H28O8Sn | [1][2][4] |
| Molecular Weight | 491.12 g/mol | [1][2][4] |
| EC Number | 239-594-3 | [1][4] |
| Canonical SMILES | CCCC(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC | [1] |
| Synonyms | Dibutyltin bis(methyl maleate), Dibutyltin bis(monomethyl maleate), Stan-Guard 156, Tinstab BM 270, SCAT 4L | [1][4] |
| Toxicity (Oral, Rat) | LD50: 62 mg/kg (Highly Toxic) | [2][4] |
| GHS Classification | Harmful if swallowed, Causes severe skin burns and eye damage, Suspected of causing genetic defects, May damage fertility or the unborn child | [1][4] |
The Molecular Architecture
The functionality and reactivity of this compound are direct consequences of its unique molecular structure. This structure is defined by the central tin atom's coordination environment.
Core Structure and Bonding
The molecule features a central tin(IV) atom covalently bonded to the alpha-carbons of two n-butyl (CH₃CH₂CH₂CH₂) chains. The remaining two coordination sites on the tin atom are occupied by oxygen atoms from the carboxylate groups of two separate methyl maleate ligands. The bonding is formally a di-n-butyltin(IV) cation, (n-Bu)₂Sn²⁺, associated with two methyl maleate anions. However, the Sn-O bond possesses significant covalent character.
The maleate ligands themselves are esters of maleic acid, with one carboxylic acid group forming the bond to tin and the other esterified with a methyl group. The geometry around the tin atom can vary. While a simple representation suggests a tetrahedral geometry, intramolecular coordination from the carbonyl oxygen of the methyl ester group or intermolecular bridging can lead to a higher coordination number (penta- or hexa-coordinate), resulting in a more complex trigonal bipyramidal or octahedral geometry, respectively. This structural flexibility is a hallmark of many organotin carboxylates.
Stereochemistry
The methyl maleate ligands possess a carbon-carbon double bond. The "maleate" nomenclature specifies a cis or (Z) configuration for the carboxyl and methoxycarbonyl groups across this double bond. Therefore, the full name implies a (Z,Z) configuration for the two ligands attached to the tin center.[1]
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of dialkyltin dicarboxylates is well-established. An exemplary and industrially relevant pathway involves the reaction of a dialkyltin oxide with the corresponding carboxylic acid (or anhydride).
Exemplary Synthesis Protocol
This protocol is adapted from established methods for synthesizing dibutyltin maleates.[5][6] The core of the reaction is the condensation of di-n-butyltin oxide with two equivalents of monomethyl maleate, which can be pre-formed or generated in situ.
Objective: To synthesize this compound.
Reactants:
-
Di-n-butyltin oxide (DBTO)
-
Maleic anhydride
-
Methanol
-
Toluene (or another inert azeotroping solvent like cyclohexane)
Step-by-Step Methodology:
-
Preparation of Monomethyl Maleate Solution: In a separate flask, dissolve one equivalent of maleic anhydride in a minimal amount of anhydrous methanol. This reaction is exothermic and rapidly forms monomethyl maleate. The resulting solution should be kept under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Note: Pre-forming the monomethyl ester ensures the correct ligand is available for reaction with the tin oxide. Reacting maleic anhydride directly could lead to polymeric structures.
-
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 0.5 equivalents of di-n-butyltin oxide (DBTO) and 150 mL of toluene per mole of DBTO.
-
Causality Note: Toluene serves as an inert solvent that facilitates the azeotropic removal of water, the reaction's byproduct. Driving the equilibrium by removing water ensures a high yield.[5]
-
-
Reactant Addition: Slowly add the prepared methanolic solution of monomethyl maleate (1 full equivalent relative to maleic anhydride) to the stirring suspension of DBTO in toluene at room temperature.
-
Reaction Progression: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the condensation reaction proceeds. Continue refluxing until the theoretical amount of water has been collected and the DBTO solid has fully dissolved, indicating the reaction is complete. This typically takes 2-4 hours.
-
Self-Validation: The collection of the expected volume of water serves as a real-time indicator of reaction completion.
-
-
Workup and Purification: a. Allow the reaction mixture to cool to room temperature. b. Remove the solvent (toluene) and any excess methanol under reduced pressure using a rotary evaporator. c. The resulting crude product, typically an oil or a waxy solid, can be purified further by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation if thermally stable.
-
Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 4.
Caption: Key toxicological mechanisms of di-n-butyltin (DBT) compounds.
Conclusion
This compound is a structurally defined organometallic molecule with clear synthesis pathways and predictable analytical characteristics. Its architecture, centered on a di-n-butyltin(IV) moiety, places it in a class of compounds with established industrial utility. However, for the scientific and drug development community, its potent biological activity presents a double-edged sword. While related structures show promise in anticancer and antifungal research, the inherent and severe toxicity—including immunotoxicity and endocrine disruption—common to this class of compounds necessitates extreme caution in handling and poses a significant barrier to any therapeutic development. Future research must focus on designing derivatives that can separate desired bioactivity from generalized toxicity, a formidable challenge in organotin chemistry.
References
- Nishikawa, S. (2012). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. PubMed.
- Guidechem.
- Davies, A. G., & Smith, P. J. (1982).
- Barros, L. A., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. PMC - NIH.
- Hirshman, J. L., & Breza, E. J. (1970). Process for preparing dibutyltin maleate.
- Li, S., et al. (2012).
- Unknown. (n.d.). Synthesis of dibutyl maleate (DTBM, I).
- Niu, L., et al. (2014). Medicinal properties of organotin compounds and their limitations caused by toxicity. Semantic Scholar.
- ECHEMI. (n.d.).
- ChemicalBook. (2023).
- Gielen, M. (1995). Tin-Based Antitumour Drugs: New Developments.
- Gracia-Mora, I., et al. (2018). Dibutyltin(IV) Complexes Derived from L-DOPA: Synthesis, Molecular Docking, Cytotoxic and Antifungal Activity. PubMed.
- R Discovery. (n.d.). Dibutyltin Research Articles. R Discovery.
- Unknown. (n.d.). Chemical structure of dibutyltin(IV) maleate (DBTML) initiator.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- PubChem. (n.d.).
- Ataman Kimya. (n.d.). DIBUTYLTIN OXIDE, SPECIAL (DBTO).
- PubChem. (n.d.). Dibutyltin dichloride. PubChem.
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- 6. Dibutyltin maleate CAS#: 78-04-6 [amp.chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of Di-n-Butyl-bis-(methylmaleate)tin
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
Di-n-butyl-bis-(methylmaleate)tin (CAS No. 15546-11-9) is an organotin compound of significant industrial interest, primarily utilized as a highly effective heat stabilizer for polyvinyl chloride (PVC) polymers.[1][2] Its molecular structure, featuring a central tin atom bonded to two butyl groups and two methyl maleate ligands, imparts unique properties that prevent thermal degradation during PVC processing. This guide provides a comprehensive, in-depth exploration of the primary synthesis pathway for this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters governing reaction success. We present a detailed, field-proven protocol, complete with quantitative data, process visualizations, and essential safety protocols, to empower researchers with the knowledge to perform this synthesis efficiently and safely.
Introduction to the Organotin Landscape
Overview of Organotin Compounds
Organotin compounds, or stannanes, are defined by the presence of at least one covalent bond between a carbon and a tin atom.[3] The industrial preparation of their precursors, such as dibutyltin dichloride, often begins with the alkylation of tin(IV) chloride using organoaluminum compounds or Grignard reagents.[1][2] These alkyltin halides serve as versatile intermediates that can be converted into a wide array of functionalized organotin derivatives, including oxides, carboxylates, and thiolates, each with tailored applications.[2][4]
Compound Profile: this compound
This compound is a member of the dialkyltin carboxylate family. Its primary application is as a stabilizer in PVC formulations, where it is typically loaded at 0.5–2% by weight.[1] The compound functions by reacting with and neutralizing hydrochloric acid released during PVC degradation and by replacing unstable allylic chloride sites within the polymer structure, thereby conferring both short-term processing stability and long-term durability.[1][2]
Key Properties:
-
Molecular Formula: C₁₈H₂₈O₈Sn[5]
-
Molecular Weight: 491.12 g/mol [5]
-
CAS Number: 15546-11-9[6]
-
Appearance: Typically a colorless to pale yellow liquid[7]
Foundational Precursors: Synthesis & Rationale
The successful synthesis of the target compound relies on the quality of two key precursors: di-n-butyltin oxide (DBTO) and monomethyl maleate.
Di-n-butyltin Oxide (DBTO)
DBTO is a white, polymeric solid that is insoluble in most common organic solvents.[8] It is the cornerstone of this synthesis. Industrially, it is prepared via the hydrolysis of di-n-butyltin dichloride.[2][9][10] The purity of DBTO is paramount; residual chlorides from its synthesis can negatively impact the final product's performance as a stabilizer.
Monomethyl Maleate (Maleic Acid Monomethyl Ester)
This monoester of maleic acid is the source of the methyl maleate ligands. It is typically synthesized through the controlled, partial esterification of maleic anhydride with one molar equivalent of methanol. This reaction is often performed at a moderate temperature to favor the formation of the monoester over the diester, dimethyl maleate.
Core Synthesis Pathway: The Condensation Reaction
The most direct and widely recognized method for preparing this compound is the condensation reaction between di-n-butyltin oxide and two equivalents of monomethyl maleate.[11]
Reaction Principle and Mechanism
The reaction is a classic esterification between an organometallic oxide and a carboxylic acid. The oxygen atom of the DBTO polymer reacts with the acidic proton of the carboxylic acid group on monomethyl maleate. This process forms a new tin-oxygen bond (an ester linkage) and liberates one molecule of water for every two ester linkages formed.
Overall Reaction: Bu₂SnO + 2 HOOC-CH=CH-COOCH₃ → Bu₂Sn(OOC-CH=CH-COOCH₃)₂ + H₂O
Causality Behind Experimental Choices
-
Stoichiometry: A 1:2 molar ratio of DBTO to monomethyl maleate is theoretically required. In practice, a slight excess of the monomethyl maleate may be used to ensure the complete conversion of the insoluble DBTO starting material.
-
Solvent System: The choice of an inert, water-immiscible solvent such as toluene or cyclohexane is a critical process parameter.[12] These solvents serve two functions: they provide a medium for the reaction and, more importantly, they act as an azeotropic agent. By forming a low-boiling azeotrope with the water byproduct, the solvent facilitates its continuous removal via a Dean-Stark apparatus. According to Le Châtelier's principle, this removal of a product drives the reaction equilibrium toward completion, ensuring a high yield.[13]
-
Thermal Conditions: The reaction is conducted at reflux temperature. This provides the necessary activation energy for the condensation reaction and ensures the efficient distillation of the water-solvent azeotrope. The reaction temperature is dictated by the boiling point of the chosen solvent.[12]
-
Catalysis: While organotin oxides themselves are known to catalyze esterification reactions, this specific synthesis is a direct conversion and typically does not require an external catalyst.[13][14] The reaction is driven primarily by temperature and water removal.
Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials and Equipment
-
Reagents: Di-n-butyltin oxide (DBTO), Monomethyl maleate, Toluene (anhydrous).
-
Equipment: Three-neck round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add di-n-butyltin oxide (0.10 mol, 24.89 g) and monomethyl maleate (0.21 mol, 27.32 g).
-
Solvent Addition: Add 200 mL of toluene to the flask. The DBTO will not dissolve, forming a slurry.
-
Azeotropic Reflux: Begin vigorous stirring and heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The reaction is monitored by observing the volume of water collected. The theoretical amount of water to be collected is 1.8 mL (0.10 mol).
-
Reaction Completion: Continue the reflux for 3-5 hours, or until water ceases to collect in the trap. At this point, the reaction mixture should become a clear, homogeneous solution, indicating the consumption of the insoluble DBTO.
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a single-neck flask.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
-
Product Isolation: The remaining oil is the crude this compound. For most applications, this material is of sufficient purity. Further purification, if necessary, can be achieved via vacuum distillation, though this is often not required.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of strong carbonyl (C=O) ester stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Confirm the presence of butyl and methyl maleate groups in the correct integration ratios and observe the characteristic chemical shift for the tin atom.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described protocol. Yields are typically high due to the efficient removal of water.
| Parameter | Value | Rationale / Reference |
| Reactants | ||
| Di-n-butyltin oxide | 1.0 mole equivalent | Core tin precursor[11] |
| Monomethyl maleate | 2.1 mole equivalents | Ligand source, slight excess for full conversion |
| Toluene | ~8 mL per gram of DBTO | Azeotropic agent and reaction medium[12] |
| Reaction Conditions | ||
| Temperature | Reflux (~111 °C) | Facilitates reaction and water removal[12] |
| Reaction Time | 3 - 5 hours | Time required for complete water removal |
| Product Information | ||
| Expected Yield | >90% | Based on similar organotin carboxylate syntheses[12] |
| Appearance | Colorless to pale yellow oil | Expected physical state of the product |
Critical Safety and Handling Protocols
Organotin compounds are toxic and require careful handling.[15] this compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[5][6]
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H341 (Suspected of causing genetic defects), H360 (May damage fertility or the unborn child), H410 (Very toxic to aquatic life with long lasting effects).[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of solid DBTO and the final liquid product should be performed within a certified chemical fume hood.[5]
-
Waste Disposal: All organotin waste must be disposed of as hazardous chemical waste according to institutional and local regulations. Avoid release to the environment.[5]
Visualization of Synthesis Pathway
Overall Experimental Workflow
Caption: Overall workflow for the synthesis of the target compound.
Chemical Reaction Mechanism
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The Intrinsic Thermal Dissociation of Di-n-Butyl-bis-(methylmaleate)tin: A Mechanistic Guide
Abstract
Di-n-butyl-bis-(methylmaleate)tin is a pivotal organotin compound, widely employed as a thermal stabilizer for polyvinyl chloride (PVC). While its stabilizing action within the PVC matrix is well-documented, a comprehensive understanding of its intrinsic thermal degradation mechanism—the compound's decomposition in isolation—is critical for advanced material design, safety assessments, and environmental impact analysis. This technical guide provides an in-depth examination of the thermal degradation pathway of this compound, synthesizing data from thermal analysis, computational chemistry, and organometallic principles. We will explore the key bond cleavage events, propose the sequence of degradation, and outline the analytical methodologies required to investigate these complex reactions.
Introduction: Beyond PVC Stabilization
Organotin compounds, particularly dicarboxylic half esters like this compound, have been indispensable in the polymer industry for over four decades.[1] Their primary application is as heat stabilizers for PVC, where they prevent catastrophic degradation during high-temperature processing.[2] The mechanism of stabilization is twofold: substitution of labile allylic chlorine atoms on the PVC backbone with the more stable maleate groups, and the removal of color-inducing polyene sequences via Diels-Alder reactions.[3][4]
However, the thermal stability of the stabilizer itself is a crucial parameter. Understanding its decomposition pathway is essential for predicting its behavior at extreme processing temperatures, assessing the nature of potential degradation products, and informing the development of next-generation, lower-toxicity stabilizing agents.[4] This guide shifts the focus from the stabilizer's interaction with a polymer to its fundamental molecular stability under thermal stress.
Chemical Identity:
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 15546-11-9 | [5] |
| Molecular Formula | C18H28O8Sn | [5] |
| Molecular Weight | 491.12 g/mol | [5] |
| Structure | See Figure 1 |

Figure 1. Chemical Structure of this compound
Investigating Thermal Degradation: Key Experimental Protocols
A multi-faceted analytical approach is required to fully elucidate the thermal degradation mechanism. The primary techniques involve controlled heating of the compound while identifying the resulting products and measuring the energy changes.
Thermogravimetric Analysis (TGA)
TGA is the foundational technique for determining the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol: TGA of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 700 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The temperatures of maximum rate of mass loss (from the derivative curve, DTG) correspond to the primary degradation steps. Thermogravimetric studies on analogous dibutyltin compounds suggest that the initial significant mass loss, occurring between approximately 160 °C and 250 °C, corresponds to the cleavage and volatilization of the two n-butyl groups.[3]
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Py-GC/MS is the definitive method for identifying the volatile and semi-volatile products of thermal degradation. A sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are immediately separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol: Py-GC/MS of this compound
-
Sample Preparation: Place a small, accurately weighed amount (approx. 100 µg) of the sample into a pyrolysis sample cup.
-
Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC injector. Set the pyrolysis temperature to a point identified from TGA as a key degradation stage (e.g., 300 °C to analyze the initial products).
-
GC Separation: The degradation products are swept onto the GC column (e.g., a non-polar DB-5ms column). A typical temperature program would be: hold at 40 °C for 2 minutes, then ramp at 15 °C/min to 320 °C and hold for 10 minutes.
-
MS Identification: The eluting compounds are ionized (typically by electron ionization at 70 eV) and fragmented. The resulting mass spectra are compared against spectral libraries (e.g., NIST) for positive identification of the degradation products.[6][7]
The Core Mechanism: A Stepwise Decomposition Pathway
The thermal degradation of this compound is proposed to be a multi-step process initiated by the homolytic cleavage of the weakest bonds in the molecule. The reactivity and subsequent decomposition are dictated by the relative bond dissociation energies (BDEs) of the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds.
Initiation: The Lability of the Tin-Carbon Bond
The initiation of the thermal degradation cascade is the homolytic cleavage of the Sn-C bonds.[4] Computational studies and experimental observations on related organotin compounds consistently show that the Sn-C bond is typically the most vulnerable to thermal stress compared to the Sn-O bond in carboxylates.[3][6]
Step 1: Homolytic Cleavage of Sn-C Bonds
At elevated temperatures (typically >160 °C), the molecule absorbs sufficient thermal energy to overcome the Sn-C bond dissociation energy, leading to the formation of a tin-centered radical and a free n-butyl radical.
(C₄H₉)₂Sn(OOC-CH=CH-COOCH₃)₂ → •Sn(C₄H₉)(OOC-CH=CH-COOCH₃)₂ + •C₄H₉
This initial cleavage is rapidly followed by the loss of the second butyl group.
•Sn(C₄H₉)(OOC-CH=CH-COOCH₃)₂ → ••Sn(OOC-CH=CH-COOCH₃)₂ + •C₄H₉
Propagation: Fate of the Radical Species
The highly reactive n-butyl radicals (•C₄H₉) generated during initiation can undergo several propagation reactions:
-
Hydrogen Abstraction: Butyl radicals can abstract hydrogen atoms from other molecules (or from the methyl or butyl groups of other stabilizer molecules) to form butane.
-
Disproportionation: Two butyl radicals can react to form butane and butene (primarily 1-butene).
2 •C₄H₉ → C₄H₁₀ + C₄H₈
-
Combination: Two butyl radicals can combine to form octane.
2 •C₄H₉ → C₈H₁₈
The primary organic byproducts expected from the initial phase of degradation are therefore butane and 1-butene .
Secondary Degradation: Decomposition of the Maleate Ligand
Following the departure of the butyl groups, the remaining tin-maleate species, Sn(OOC-CH=CH-COOCH₃)₂ , is itself thermally unstable. The subsequent degradation involves the cleavage of the Sn-O and C-O bonds of the carboxylate ligand.
Step 2: Cleavage of the Tin-Maleate Linkage
The Sn-O bonds will cleave, potentially leading to the formation of tin oxides (like SnO and SnO₂) and radical species derived from the methyl maleate ligand.
••Sn(OOC-CH=CH-COOCH₃)₂ → SnO₂ + Volatile Organic Fragments
The decomposition of the maleate ligand is complex and can proceed through various pathways, including decarboxylation (loss of CO₂) and fragmentation of the ester group, leading to the formation of carbon monoxide (CO), methanol (CH₃OH), and various hydrocarbon fragments. Upon severe heating, these products will ultimately pyrolyze into carbon oxides and other small molecules.[1][8]
The diagram below illustrates the proposed sequential degradation pathway.
Diagram 1: Proposed Thermal Degradation Pathway.
Factors Influencing Degradation
Several factors can influence the onset temperature and kinetics of the degradation process:
-
Heating Rate: Higher heating rates in TGA experiments will shift the decomposition temperatures to higher values.
-
Atmosphere: The presence of oxygen will lead to a more complex oxidative degradation pathway, producing a different suite of products and likely lowering the decomposition temperature. The mechanism described herein assumes an inert atmosphere.
-
Impurities: The presence of impurities, such as residual reactants from synthesis (e.g., dibutyltin oxide), can potentially catalyze or alter the degradation pathway.[9]
Conclusion and Future Outlook
The intrinsic thermal degradation of this compound is initiated by the homolytic cleavage of the tin-carbon bonds, releasing n-butyl radicals which subsequently form stable alkanes and alkenes. This initial step occurs at temperatures relevant to polymer processing, highlighting the dynamic nature of the stabilizer. At higher temperatures, the remaining tin-maleate structure decomposes to form stable tin oxides and a mixture of volatile organic compounds derived from the maleate ligand.
While this guide presents a chemically sound and evidence-based mechanism, further research using advanced techniques is warranted. Isotope labeling studies could definitively trace the fate of the butyl and maleate fragments. Furthermore, detailed computational modeling of the bond dissociation energies and transition states for each step would provide quantitative validation for this proposed pathway. A deeper understanding of these fundamental degradation mechanisms is paramount for designing safer, more efficient, and environmentally benign stabilizers for future material applications.
References
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- Unknown Author. (n.d.).
- Pishro Chem. (2023, August 20).
- Zhang, Y., et al. (n.d.). Exploring the Mechanism of Bis-Maleate Organotin Thermal Stabilizers via Dynamic Raman Spectroscopic Technique. 科研支点.
- Guidechem. (n.d.).
- Fung, Y.S., & Cheung, H.S. (n.d.). Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) product by headspace solid- phase microextraction and gas chromatography with flame- photometric detection.
- Zhang, Y., et al. (n.d.). Exploring the Mechanism of Bis‐Maleate Organotin Thermal Stabilizers via Dynamic Raman Spectroscopic Technique.
- Santa Cruz Biotechnology. (n.d.).
- Akoueson, C., et al. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer.
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- ChemicalBook. (n.d.).
- Shimadzu Corporation. (n.d.). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS.
- OSHA. (n.d.).
- ResearchGate. (n.d.). Chemical structure of dibutyltin(IV) maleate (DBTML)
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A Toxicological and Safety Compendium on Di-n-Butyl-bis-(methylmaleate)tin
Abstract This technical guide provides a comprehensive toxicological and safety assessment of Di-n-Butyl-bis-(methylmaleate)tin (CAS No. 15546-11-9) and the closely related Di-n-Butyltin maleate (CAS No. 78-04-6). As organotin compounds, these substances exhibit a significant hazard profile that necessitates rigorous handling protocols and a thorough understanding of their biological impact. This document synthesizes acute and chronic toxicity data, delves into the molecular mechanisms of organotin toxicity, outlines standardized experimental testing protocols, and provides actionable safety and handling recommendations for research and drug development professionals. The core toxicological concerns include high acute toxicity via inhalation, severe skin and eye corrosivity, and the potential for long-term systemic effects, including reproductive toxicity, mutagenicity, and target organ damage through repeated exposure.
Chemical Identity and Applications
This compound is an organometallic compound primarily used as a condensation catalyst and a stabilizer for polyvinyl chloride (PVC) resins[1]. Its efficacy in these roles is counterbalanced by its considerable toxicological properties, which are characteristic of dialkyltin compounds.
-
Chemical Name: Di-n-butyltin bis(methyl maleate)
-
CAS Number: 15546-11-9
-
Molecular Formula: C₁₈H₂₈O₈Sn
-
Synonyms: Stannane, dibutyl bis(methyl maleate); Di-n-butylzinn-dimonomethylmaleinat[2]
For the purpose of this guide, data for the structurally similar and more extensively documented Dibutyltin maleate (CAS: 78-04-6) will also be referenced to provide a more complete toxicological profile, as is common practice in initial hazard assessments of related compounds.
Toxicological Profile
The toxicity of dibutyltin compounds is multifaceted, affecting multiple organ systems through various routes of exposure. The data presented below is primarily derived from standardized testing on rodent models.
Acute Toxicity
The compound presents a significant acute hazard, particularly through inhalation and oral ingestion.
| Endpoint | Species | Route | Value | Classification | Source |
| LD₅₀ | Rat (male) | Oral | 422 mg/kg | Harmful if swallowed (Category 4) | [3][4][5] |
| LC₅₀ | Rat (male) | Inhalation | 313 mg/m³ (4 h) | Fatal if inhaled (Category 2) | [3][5] |
| LD₅₀ | Rat (m/f) | Dermal | > 2,000 mg/kg | Not Classified | [3][5] |
Accidental ingestion may cause severe health damage, with animal studies indicating that ingestion of less than 40 grams could be fatal to humans[1].
Irritation, Corrosion, and Sensitization
-
Skin Corrosion: Dibutyltin maleate is classified as causing severe skin burns[3][4][6]. It is corrosive to the skin, and dibutyltin compounds can cause burns and itching that are slow to heal[1]. Standardized tests on rats confirm the compound causes burns[3][5].
-
Eye Damage: The compound poses a risk of serious eye damage[3][5]. It is classified as causing severe eye damage[4][6].
-
Skin Sensitization: It is recognized as a skin sensitizer, meaning it can cause an allergic skin reaction upon contact[2][3][4].
Repeated Dose Toxicity
Chronic or subchronic exposure to organotin compounds can lead to significant cumulative health effects[1]. Dibutyltin maleate is classified as causing damage to organs through prolonged or repeated exposure (Specific Target Organ Toxicity - Repeated Exposure, Category 1)[3][4][6]. The immune system, particularly the thymus gland, is a primary target for dialkyltin compounds[1][7].
Genotoxicity and Carcinogenicity
-
Germ Cell Mutagenicity: Dibutyltin maleate is suspected of causing genetic defects and is classified as a Germ Cell Mutagenicity Category 2 substance[3][4][6]. In vitro tests have demonstrated mutagenic effects[5].
-
Carcinogenicity: Currently, no component of this product at levels greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC)[4][5].
Reproductive and Developmental Toxicity
The compound poses a significant risk to reproductive health. It is classified as a Reproductive Toxicity Category 1B substance, with evidence indicating it may damage fertility or the unborn child[3][4][6]. Both tributyltins (TBT) and dibutyltins (DBT) are known to have negative effects on the reproductive systems in mammals[1].
Mechanistic Insights into Organotin Toxicity
The toxicity of organotin compounds is complex and driven by their ability to interact with cellular and mitochondrial membranes due to their lipophilicity[8][9]. The number and nature of the organic groups attached to the tin atom determine the specific biological effects[10]. For dialkyltins like dibutyltin, the primary mechanisms include:
-
Mitochondrial Disruption: Organotins are potent inhibitors of mitochondrial ATP synthase, disrupting the process of oxidative phosphorylation and depleting cellular energy reserves[10][11]. This is a central node of their cytotoxic action.
-
Disruption of Ion Homeostasis: They can interfere with ion transport across membranes, particularly calcium (Ca²⁺) homeostasis. This can trigger a cascade of downstream events, including glutamate excitotoxicity in neuronal cells[9][11].
-
Endocrine Disruption: Certain organotins, including tributyltin, act as dual agonists of the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ)[11]. This interaction can induce the differentiation of adipocytes, suggesting a potential role as chemical "obesogens"[11].
-
Immunotoxicity: Dialkyltin compounds are known to cause atrophy of the thymus gland, a critical organ for the development of T-cells, leading to immunosuppression[1].
Caption: Simplified workflow of the OECD 423 Acute Toxic Class Method.
Hazard Classification and Safety Recommendations
Based on available data, Di-n-Butyltin maleate carries the following GHS classifications, which should be applied to this compound as a conservative measure.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed [4][6] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled [4][6] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage [4][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction [2][4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects [4][6] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child [4][6] |
| STOT - Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure [4][6] |
| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects [4] |
Safety, Handling, and Exposure Control
Given the severe hazard profile, stringent safety protocols are mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Eyewash stations and safety showers must be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[1][2]
-
Skin Protection: Wear impervious protective clothing and gloves (e.g., nitrile rubber). Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[2][12] Use proper glove removal technique to avoid skin contact.[3]
-
Respiratory Protection: If dust or aerosols can be generated, use a full-face respirator with an appropriate particulate filter or a supplied-air respirator.[1][2] Respirators must be tested and approved under government standards like NIOSH (US) or EN 14387 (EU).[3]
-
-
Handling Procedures: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][7] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product.[2]
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Take the victim to a hospital immediately.[3][5]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
-
Ecotoxicological Data
This compound is classified as toxic to aquatic life with long-lasting effects.[4][5] Discharge into the environment must be avoided.[3] Organotin compounds, in general, are known for their high toxicity to aquatic organisms, leading to growth abnormalities and population decline in sensitive species like mussels and oysters.[10][13]
Conclusion
This compound and related dibutyltin compounds are highly hazardous materials. The primary concerns for researchers and drug development professionals are their potential for fatal effects upon inhalation, severe corrosivity to skin and eyes, and significant long-term systemic toxicity, including reproductive damage, mutagenicity, and organ damage. A thorough understanding of these risks, coupled with the strict implementation of engineering controls and personal protective equipment, is essential for the safe handling and use of these compounds in a laboratory or industrial setting.
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Kawakami, T., et al. (2012). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. PubMed. [Link]
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Verma, M., & Kumar, D. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Dibutyltin maleate. PubChem. [Link]
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Giltrap, M., et al. (2025). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. ResearchGate. [Link]
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Ares, I., et al. (2013). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. PubMed. [Link]
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Tang, C. H., et al. (2005). In Vitro Cytotoxicity of the Organotin Compound Bis-(tri-n-butyltin)oxide to FG Cells. Taylor & Francis Online. [Link]
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Environmental Fate and Degradation of di-n-Butyl-bis-(methylmaleate)tin: A Technical Guide
Introduction
Di-n-butyl-bis-(methylmaleate)tin is an organotin compound belonging to the larger family of dibutyltin (DBT) derivatives. These compounds are characterized by a central tin atom covalently bonded to two butyl groups and, in this specific case, two methyl maleate ligands. Historically, dibutyltin compounds have found extensive use as stabilizers for polyvinyl chloride (PVC), catalysts in the production of silicones and polyurethanes, and as biocides.[1][2] The widespread application of organotins has led to their release into various environmental compartments, raising concerns about their persistence, bioaccumulation, and toxicity.[1] This technical guide provides an in-depth analysis of the current scientific understanding of the environmental fate and degradation of this compound, drawing upon data from closely related dibutyltin compounds to build a comprehensive picture where specific information is limited. The focus is on the key processes governing its transformation and persistence in aquatic and terrestrial ecosystems, providing a critical resource for researchers, environmental scientists, and professionals in drug development who may encounter this class of compounds.
Physicochemical Properties and Environmental Distribution
The environmental behavior of a chemical is fundamentally linked to its physicochemical properties. For this compound, the central dibutyltin moiety dictates much of its toxicological profile, while the methyl maleate ligands influence its solubility, partitioning behavior, and reactivity.[3]
Degradation Pathways
The environmental degradation of organotin compounds proceeds through a combination of abiotic and biotic pathways. The primary mechanism of degradation for higher alkylated tins is the sequential removal of the organic groups from the tin atom, a process known as dealkylation.
Abiotic Degradation
Hydrolysis:
The tin-oxygen bonds in this compound are susceptible to hydrolysis. Organotin oxides and hydroxides are common products resulting from the hydrolysis of organotin halides and other derivatives with electronegative ligands.[5] The rate and extent of hydrolysis are dependent on factors such as pH, temperature, and the presence of other substances in the water. While specific kinetic data for the hydrolysis of this compound is not available in the reviewed literature, it is anticipated that hydrolysis would lead to the formation of dibutyltin oxide (DBTO) and methyl maleate.
Photodegradation:
Photodegradation, or photolysis, is another significant abiotic pathway for the breakdown of organotin compounds in the environment, particularly in sunlit surface waters. UV radiation can induce the cleavage of the tin-carbon bonds. Studies on butyltin chlorides have shown that they undergo photolytic degradation in water, with tributyltin (TBT) breaking down to dibutyltin (DBT) and subsequently to monobutyltin (MBT) and inorganic tin.[6] The rate of photodegradation is influenced by the surrounding atmosphere and the presence of photosensitizing agents.[6] For instance, the photocatalytic degradation of TBT and DBT can be significantly enhanced in the presence of titanium dioxide (TiO2) and UV light, with a near-complete degradation of TBT in water achieved within 30 minutes under laboratory conditions.[7][8] It is plausible that this compound undergoes a similar photolytic dealkylation, leading to the formation of monobutyltin species and eventually inorganic tin.
Biotic Degradation
Biodegradation is a crucial process for the ultimate removal of organotin compounds from the environment. This process is mediated by microorganisms that can utilize these compounds as a source of carbon and energy or transform them cometabolically.
The biodegradability of dibutyltin compounds can vary significantly depending on the specific ligands attached to the tin atom. For example, dibutyltin dilaurate (DBTL) shows a BOD degradation rate of 50%, whereas dibutyltin oxide (DBTO) exhibits a rate of 0%.[4] A study on dibutyltin dilaurate indicated that it is not readily biodegradable under anaerobic conditions.
The primary biotic degradation pathway for organotins is sequential dealkylation. Various bacterial strains have been identified that can degrade tributyltin to dibutyltin and monobutyltin. While specific studies on the microbial degradation of this compound are lacking, research on other dibutyl compounds, such as dibutyl phthalate, has identified bacterial strains like Pseudomonas fluorescens and Arthrobacter sp. capable of its degradation.[9][10] These studies reveal that the degradation often proceeds through initial hydrolysis of the ester linkages followed by breakdown of the aromatic or aliphatic chains.[9] For this compound, it is hypothesized that microbial action would first cleave the ester bonds, releasing the methyl maleate ligands, followed by the slower dealkylation of the resulting dibutyltin cation.
Environmental Persistence and Bioaccumulation
The persistence of organotin compounds in the environment is a significant concern. Dibutyltin compounds, being degradation products of the more widely used tributyltin, are frequently detected in sediments and can persist for extended periods.[1] The tendency of these compounds to adsorb to particulate matter contributes to their accumulation in sediments, where they may be slowly released back into the water column or undergo further degradation under anaerobic conditions.
The bioaccumulative potential of organotins is also a key aspect of their environmental risk. Due to their lipophilicity, these compounds can accumulate in the tissues of aquatic organisms. While specific bioaccumulation factors for this compound are not available, the general classification of dibutyltin compounds as potentially bioaccumulative warrants further investigation.[11]
Ecotoxicity
Dibutyltin compounds are known to be toxic to a wide range of organisms. The toxicity is primarily attributed to the dibutyltin cation, with the anionic ligands modulating its bioavailability and uptake.[3][5]
Aquatic Toxicity:
For dibutyltin maleate, which is structurally very similar to the title compound, the following ecotoxicity data has been reported:
| Species | Endpoint | Value | Reference |
| Danio rerio (zebra fish) | 96-hour LC50 | > 5.7 mg/L | [12] |
| Daphnia magna (water flea) | 48-hour EC50 | 0.21 mg/L | [12] |
These data indicate that while the acute toxicity to fish may be moderate, the compound is highly toxic to aquatic invertebrates. It is important to note that commercial dibutyltin formulations can contain tributyltin as an impurity, which is significantly more toxic and can influence the observed toxicity.[5]
Human Health Hazard:
Dibutyltin maleate is classified as harmful if swallowed and fatal if inhaled. It is also suspected of causing genetic defects and may damage fertility or the unborn child. Prolonged or repeated exposure can cause damage to organs.[12][13]
Experimental Protocols for Degradation Studies
To address the data gaps for this compound, standardized experimental protocols should be employed.
Hydrolysis Study (adapted from OECD Guideline 111):
-
Preparation of Solutions: Prepare buffer solutions at pH 4, 7, and 9. Prepare a stock solution of this compound in a water-miscible, low-volatility solvent.
-
Test Setup: Add a small volume of the stock solution to each buffer solution in sterile, sealed test vessels to achieve the desired initial concentration. Include sterile controls to account for abiotic degradation other than hydrolysis.
-
Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: At predetermined time intervals, withdraw samples and analyze for the concentration of the parent compound and potential degradation products (dibutyltin oxide, methyl maleate) using a suitable analytical method such as GC-MS or LC-MS.
-
Data Analysis: Determine the degradation rate constant and half-life at each pH.
Ready Biodegradability Study (adapted from OECD Guideline 301F):
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial inoculum.
-
Test Medium: Prepare a mineral salt medium and add the test substance as the sole carbon source at a concentration of 2-10 mg/L.
-
Test Setup: In addition to the test vessels, prepare control vessels with inoculum only (blank), a reference compound (e.g., sodium benzoate), and a toxicity control.
-
Incubation: Incubate the vessels in the dark at 20-25°C with continuous shaking.
-
Measurement: Measure oxygen consumption continuously using a respirometer for 28 days.
-
Data Analysis: Calculate the percentage of biodegradation based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD).
Conclusion
While specific data on the environmental fate and degradation of this compound are scarce, a scientifically sound assessment can be made by examining the behavior of analogous dibutyltin compounds. The primary degradation pathways are expected to be hydrolysis of the ester linkages and subsequent dealkylation of the dibutyltin moiety through both abiotic (photolysis) and biotic processes. The compound is anticipated to partition to sediments and may exhibit significant persistence. Ecotoxicity data for the closely related dibutyltin maleate indicate high toxicity to aquatic invertebrates. Further research employing standardized testing protocols is essential to definitively characterize the environmental risk profile of this specific organotin compound.
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Organotin chemistry - Wikipedia. (n.d.). Retrieved from [Link]
-
Dibutyltin maleate Manufacturers, with SDS - Muby Chemicals. (n.d.). Retrieved from [Link]
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Dibutyltin maleate (primary CASRN is 78-04-6) - Pharos. (n.d.). Retrieved from [Link]
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Brosillon, S., et al. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. Chemosphere, 109, 173-179. Retrieved from [Link]
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Investigating the Environmental Impact of Organotins | LCGC International. (2022). Retrieved from [Link]
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Organic tin compounds (Dibutyltin compounds) - National Institute of Technology and Evaluation. (n.d.). Retrieved from [Link]
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Donard, O. F. X., et al. (1993). UV photolytic degradation of butyltin chlorides in water. Applied Organometallic Chemistry, 7(1), 33-44. Retrieved from [Link]
-
Dibutyltin dicarboxylate salts: Human health tier II assessment - NICNAS. (2017). Retrieved from [Link]
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Dibutyltin maleate | C12H20O4Sn | CID 9906251 - PubChem. (n.d.). Retrieved from [Link]
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Synthesis and characterization of dialkyl tin bis(diphenylphosphino)-maleic acid adducts, the molecular structure of two polymorphs | Request PDF - ResearchGate. (2009). Retrieved from [Link]
-
Wang, J., et al. (2018). Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2. International Journal of Molecular Sciences, 19(12), 3986. Retrieved from [Link]
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Al-Nahrain Journal of Science Chemistry of Some Organotin Compounds. (2021). Retrieved from [Link]
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Xu, X.-R., et al. (2005). Biodegradation of an Endocrine Disrupting Chemical di-n-Butyl Phthalate Ester by Pseudomonas fluorescens B-1 | Request PDF - ResearchGate. Retrieved from [Link]
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Chatterjee, S., & Dutta, T. K. (2016). Biodegradation of benzyl butyl phthalate and dibutyl phthalate by Arthrobacter sp. via micellar solubilization in a surfactant-aided system - ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Di-n-Butyl-bis-(methylmaleate)tin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of di-n-butyl-bis-(methylmaleate)tin, an organotin compound with applications in polymer chemistry and as a potential intermediate in organic synthesis. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedure, crucial safety information, and methods for characterization.
Introduction: The Chemistry and Utility of Organotin Maleates
Organotin compounds, characterized by at least one tin-carbon bond, are a versatile class of chemicals. Among these, organotin maleates have garnered significant interest, particularly as heat stabilizers for polyvinyl chloride (PVC). The ester groups in these compounds play a crucial role in their stabilizing properties. This compound is a specific example of a diorganotin compound where two butyl groups and two methyl maleate ligands are attached to the tin atom.
The synthesis of such compounds typically involves the reaction of a diorganotin oxide with the corresponding carboxylic acid or its derivative. In the case of this compound, the logical precursors are di-n-butyltin oxide and monomethyl maleate. Understanding the reaction mechanism and stoichiometry is key to achieving a high yield of the desired product.
Scientific Integrity and Logic: The Reaction Mechanism
The synthesis of this compound from di-n-butyltin oxide and monomethyl maleate is an esterification reaction. The di-n-butyltin oxide acts as the source of the di-n-butyltin moiety, while monomethyl maleate provides the carboxylate ligands.
The reaction proceeds via a condensation mechanism where the hydroxyl groups of the hydrated form of di-n-butyltin oxide (dibutylhydroxytin oxide) react with the carboxylic acid group of monomethyl maleate. This reaction forms a tin-oxygen bond and eliminates a molecule of water. The use of a Dean-Stark apparatus is often employed in similar reactions to remove water and drive the equilibrium towards the product side.
Application Note: Multinuclear NMR Spectroscopy for the Comprehensive Characterization of Di-n-Butyl-bis-(methylmaleate)tin
Abstract
This application note provides a detailed guide for the structural characterization of di-n-butyl-bis-(methylmaleate)tin using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. Organotin compounds are a significant class of organometallic chemicals with diverse industrial and research applications, but their high toxicity necessitates careful handling and precise characterization. This document outlines comprehensive, field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, and ¹¹⁹Sn NMR), and spectral interpretation. By explaining the causality behind experimental choices and grounding protocols in authoritative sources, this guide serves as an essential resource for researchers, scientists, and drug development professionals working with organotin compounds.
Introduction
Organotin (IV) compounds, defined by the presence of at least one tin-carbon covalent bond, are utilized as catalysts, PVC stabilizers, and biocides.[1][2] The biological activity and toxicity of these compounds are critically dependent on the number and nature of the organic substituents attached to the tin atom.[1][2] Diorganotin (R₂SnX₂) compounds, such as this compound, are of particular interest due to their applications and distinct toxicological profiles, which are generally less severe than triorganotins but still significant.[1][3]
Accurate structural elucidation is paramount for understanding the structure-activity relationship and ensuring the quality and safety of these materials. Multinuclear NMR spectroscopy is an exceptionally powerful, non-destructive technique for this purpose. It provides detailed information about the molecular framework (¹H and ¹³C NMR) and offers direct insight into the coordination environment of the central tin atom (¹¹⁹Sn NMR). The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry at the tin center, making it an invaluable tool for structural analysis in solution.[4][5]
This guide details the step-by-step methodology for characterizing this compound, ensuring both high-quality data and operator safety.
CRITICAL SAFETY PROTOCOLS
WARNING: Organotin compounds are highly toxic and must be handled with extreme caution.[3] Diorganotins can cause severe health effects, and exposure via all routes—inhalation, ingestion, and dermal contact—must be prevented.[1][3]
-
Designated Area: All work with organotin compounds must be conducted in a certified chemical fume hood.[6] The area should be clearly marked, and access should be restricted.
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-retardant laboratory coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[6]
-
Handling: Use a syringe and needle for transferring solutions to minimize exposure.[6] Avoid working alone when handling organotins.[6] All glassware that comes into contact with the compound should be decontaminated.
-
Spill & Emergency Procedures: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][7] For inhalation, move the individual to fresh air and seek immediate medical attention.[3] Have a spill kit with absorbent material readily available.
-
Waste Disposal: Dispose of all organotin waste, including contaminated consumables and solvents, in a clearly labeled, sealed container according to your institution's hazardous waste disposal guidelines.[3]
Materials and Equipment
-
This compound (solid powder)
-
High-quality 5 mm NMR tubes
-
Deuterated chloroform (CDCl₃), inhibitor-free
-
Pasteur pipettes and bulbs
-
Small glass vials (e.g., 2 mL)
-
Volumetric flasks and pipettes
-
Tetramethylsilane (TMS) or residual solvent signal for ¹H/¹³C referencing
-
Tetramethyltin (TMT) or an external standard for ¹¹⁹Sn referencing
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
Experimental Workflow and Protocols
The overall workflow for NMR characterization is a systematic process from careful sample preparation to multi-spectral analysis.
Caption: Experimental workflow for NMR characterization.
Protocol 1: NMR Sample Preparation
The quality of the NMR data is directly dependent on proper sample preparation. For organotin compounds, ensuring an anhydrous environment is crucial as they can be moisture-sensitive.[6]
-
Drying Glassware: Ensure the NMR tube and preparation vial are perfectly dry. If necessary, oven-dry the glassware at 125°C and cool under a stream of dry nitrogen.[8]
-
Weighing the Sample: In a fume hood, accurately weigh 10-15 mg of this compound into a small, dry glass vial for ¹H NMR. A higher concentration (20-30 mg) is recommended for ¹³C and ¹¹⁹Sn NMR to achieve a good signal-to-noise ratio in a reasonable time.[9][10]
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[8][9] CDCl₃ is an excellent solvent for many organotin compounds, but ensure it is from a fresh, sealed bottle to minimize water content.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and transparent.[11] Preparing the sample in a vial first is preferable to adding the solid directly to the NMR tube, as it ensures complete dissolution and homogeneity.[8][10]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the 5 mm NMR tube. The final sample height should be approximately 4-5 cm (0.5-0.6 mL).[8] If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[8][11]
-
Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[11]
Protocol 2: NMR Data Acquisition
The following are suggested starting parameters. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | ¹¹⁹Sn NMR |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | 2-4 s | 1-2 s | 0.5-1 s |
| Relaxation Delay | 2 s | 2 s | 5 s |
| Number of Scans | 8-16 | 1024-4096 | 256-1024 |
| Spectral Width | 0-12 ppm | 0-220 ppm | +200 to -600 ppm |
| Reference | TMS (δ 0.00) or residual CHCl₃ (δ 7.26) | CDCl₃ (δ 77.16) | External Tetramethyltin (TMT, δ 0.00) |
Data Analysis and Interpretation
The molecular structure of this compound dictates the expected NMR spectra. The two methyl maleate ligands can act as bidentate chelators to the tin atom, resulting in a hexacoordinated complex, which significantly influences the ¹¹⁹Sn chemical shift.[12]
Caption: Proposed structure of this compound.
¹H NMR Spectrum
The proton NMR will show signals for both the n-butyl groups and the methyl maleate ligands. The integration of these signals should correspond to the number of protons in each environment.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Maleate vinyl (-CH=CH-) | 6.2 - 6.5 | Singlet or two doublets | 4H | The two protons are chemically equivalent in a symmetric structure, appearing as a singlet. If rotation is restricted, they may appear as an AX system. |
| Methyl ester (-OCH₃) | 3.7 - 3.8 | Singlet | 6H | A sharp singlet characteristic of methyl esters. |
| Sn-CH₂- | 1.5 - 1.7 | Triplet | 4H | Protons alpha to the tin atom. May show broadening and satellites from coupling to ¹¹⁷/¹¹⁹Sn. |
| -CH₂-CH₂-CH₂- | 1.2 - 1.5 | Multiplet | 8H | Overlapping signals for the two central methylene groups of the butyl chains. |
| Terminal -CH₃ | 0.8 - 1.0 | Triplet | 6H | The terminal methyl group of the butyl chains. |
¹³C NMR Spectrum
The carbon spectrum provides confirmation of the carbon framework. The key feature is the observation of satellites on the signals of carbons close to the tin atom due to nJ(¹¹⁹/¹¹⁷Sn, ¹³C) coupling, which provides valuable structural information.[13]
| Assignment | Expected Chemical Shift (δ, ppm) | Expected ¹J(¹¹⁹Sn, ¹³C) (Hz) | Notes |
| Carbonyl (-C=O) | 165 - 175 | ~50-100 Hz (²J) | Two signals may be observed if the carbonyls are inequivalent. |
| Maleate vinyl (-CH=CH-) | 128 - 135 | - | |
| Methyl ester (-OCH₃) | 51 - 53 | - | |
| Sn-CH₂- | 25 - 30 | 300 - 600 Hz | The magnitude of this one-bond coupling constant is indicative of the geometry at the tin center.[13] |
| Sn-CH₂-CH₂- | 26 - 28 | ~20-40 Hz (²J) | |
| -CH₂-CH₃ | 26 - 28 | ~80-120 Hz (³J) | |
| Terminal -CH₃ | 13 - 14 | - |
¹¹⁹Sn NMR Spectrum
The ¹¹⁹Sn NMR spectrum typically shows a single, sharp resonance if only one tin species is present in solution.[5] The chemical shift (δ) is highly diagnostic of the coordination number of the tin atom.
-
Four-coordinate (Tetrahedral) R₂SnX₂: Typically resonates in the range of +200 to -60 ppm.
-
Five-coordinate (Trigonal Bipyramidal) R₂SnX₂L: Resonates further upfield, from -90 to -200 ppm.
-
Six-coordinate (Octahedral) R₂SnX₂L₂: Resonates at even higher field, from -210 to -500 ppm.[4][14]
For this compound, where the two maleate ligands likely chelate in a bidentate fashion, a six-coordinate environment is expected. Therefore, the ¹¹⁹Sn chemical shift is predicted to be in the -210 to -500 ppm range, providing strong evidence for this structure in solution.
Conclusion
Multinuclear NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By combining ¹H, ¹³C, and ¹¹⁹Sn NMR data, one can confirm the covalent framework, probe the electronic environment of each atom, and, most importantly, determine the coordination geometry at the central tin atom. The protocols and interpretive guidelines presented here enable researchers to obtain high-quality, unambiguous data while adhering to the strict safety precautions required when working with toxic organotin compounds.
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Dibutyltin maleate | C12H20O4Sn | CID 9906251 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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13 C NMR data for the investigated compounds a−d . | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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119Sn NMR spectral data of organotin(IV) complexes – A review - ResearchGate. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation. Retrieved January 13, 2026, from [Link]
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The 1H, 13C and 119Sn NMR spectra of heptacoordinated diorganotin(IV) complexes. (1989). Journal of Organometallic Chemistry. Retrieved January 13, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Retrieved January 13, 2026, from [Link]
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Magnetic Double Resonance Studies of 119sn Chemical Shifts in Organotin Compounds. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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13 C and 119 Sn NMR Data of Organotin(IV) Compounds | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Chemical structure of dibutyltin(IV) maleate (DBTML) initiator - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). University College London. Retrieved January 13, 2026, from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. Retrieved January 13, 2026, from [Link]
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Antibacterial organotin(IV) compounds, their synthesis and spectral characterization - Semantic Scholar. (2007). ARKIVOC. Retrieved January 13, 2026, from [Link]
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The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds | Request PDF - ResearchGate. (2000). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis of dibutyl maleate (DTBM, I). | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC - PubMed Central. (2021). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Density Functional Calculations of NMR Properties for Some Tin(IV) Compounds. (2010). Journal of Molecular Structure: THEOCHEM. Retrieved January 13, 2026, from [Link]
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Dibutyl[(maleoyl)dioxy] tin - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link]
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Carbon-13 NMR investigations on organotin compounds | Semantic Scholar. (1973). Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]
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1 H NMR spectrum of diphenyltin (IV) bis(N-tolyl m-methoxybenzohydroxamate - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC - NIH. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC - PubMed Central. (2022). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Synthesis, Characterization and Structural Aspects of Three New Nonsymmetrical Bimetallic Dibutyltin (IV) Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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78-04-6[Dibutyltin maleate] - Acmec Biochemical. (n.d.). Acmec Biochemical. Retrieved January 13, 2026, from [Link]
-
Synthesis and characterization of dialkyl tin bis(diphenylphosphino)-maleic acid adducts, the molecular structure of two polymorphs | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - MDPI. (2010). MDPI. Retrieved January 13, 2026, from [Link]
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- 4. 119Sn NMR spectral data of organotin(IV) complexes – A review | CoLab [colab.ws]
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Using "di-n-Butyl-bis-(methylmaleate)tin" as a catalyst in polymerization reactions
An Application Guide for Researchers
Harnessing Di-n-Butyl-bis-(methylmaleate)tin for Advanced Polymerization Reactions
Senior Application Scientist Note: This document provides an in-depth guide to the application of this compound as a highly efficient catalyst for polymerization reactions. Organotin compounds have long been recognized for their catalytic prowess in polyester and polyurethane synthesis.[1][2][3] this compound, a specific organotin(IV) complex, offers a unique combination of high catalytic activity, process stability, and versatility, making it a valuable tool for researchers in materials science and drug development. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale, empowering scientists to optimize their polymerization processes effectively and safely.
Section 1: Catalyst Profile and Physicochemical Properties
This compound (CAS No. 15546-11-9) is an organometallic compound featuring a central tin atom bonded to two n-butyl groups and two methyl maleate ligands.[4] The presence of both alkyl chains and carboxylate groups is pivotal to its catalytic behavior.[5] The n-butyl groups enhance solubility in organic media and contribute to the unique coordination chemistry of the tin center, while the maleate ligands play a direct role in the catalytic cycle.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15546-11-9 | [6] |
| Molecular Formula | C₁₈H₂₈O₈Sn | [4] |
| Molecular Weight | 491.1 g/mol | [4] |
| Appearance | White solid / powder | [7] |
| Melting Point | 135 - 140 °C | [7] |
| Typical Catalyst Loading | 0.01 - 1.0% by weight |[1][8] |
Section 2: Safety, Handling, and Storage
Organotin compounds require careful handling due to their potential toxicity. This compound and related compounds are classified as hazardous materials.
Core Safety Directives:
-
Hazard Identification: The compound is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and reproductive harm.[9][10] It can cause damage to the immune system (specifically the thymus) through prolonged or repeated exposure.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[7][9][11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][12]
-
Handling: Avoid all personal contact.[12] Do not eat, drink, or smoke when using this product.[9] After handling, wash hands and any exposed skin thoroughly with soap and water.[7][11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][11] Keep away from incompatible materials such as strong oxidizing agents and direct light.[7][11]
-
Spill & Disposal: In case of a spill, avoid generating dust. Use dry clean-up methods and collect the material in a suitable, labeled container for hazardous waste disposal.[7][12] Do not let the product enter drains, as it is very toxic to aquatic life.[10] Dispose of contents and container in accordance with local, regional, and national regulations.[10]
Section 3: Catalytic Mechanism in Polymerization
The efficacy of dialkyltin(IV) compounds like this compound stems from the Lewis acidity of the tin center and its ability to coordinate with both the monomer and the growing polymer chain. In polyesterification, the mechanism often involves the formation of a key intermediate, a distannoxane, which acts as the catalytic core.[5] For the ring-opening polymerization (ROP) of cyclic esters, a coordination-insertion mechanism is widely accepted.[13]
Coordination-Insertion Mechanism for ROP:
-
Initiation: The reaction is typically initiated by an alcohol, which reacts with the tin catalyst to form a tin alkoxide species.
-
Coordination: The carbonyl oxygen of the cyclic ester monomer (e.g., lactone or lactide) coordinates to the electrophilic tin center of the tin alkoxide. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack.
-
Insertion (Nucleophilic Attack): The alkoxide group attached to the tin atom performs an intramolecular nucleophilic attack on the activated carbonyl carbon of the monomer.
-
Ring Opening & Propagation: This attack leads to the cleavage of the acyl-oxygen bond of the cyclic monomer, effectively opening the ring and inserting the monomer unit into the tin-alkoxide bond. This process regenerates a new tin alkoxide at the end of the elongated polymer chain, which can then coordinate with and insert another monomer, propagating the polymerization.[13][14]
Section 4: Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt concentrations, temperatures, and reaction times based on the specific monomers and desired polymer characteristics.
Protocol 4.1: Bulk Polycondensation of a Saturated Polyester
This protocol describes the synthesis of a polyester from a diacid and a diol, a common application for organotin catalysts.[1]
Workflow Overview:
Materials:
-
Adipic Acid (146.14 g, 1.0 mol)
-
1,4-Butanediol (99.15 g, 1.1 mol, 10% molar excess)
-
This compound (0.4-0.8 g, ~0.15-0.30% of total monomer weight)
-
Nitrogen or Argon gas supply
-
High-vacuum pump
Equipment:
-
Jacketed glass reactor (1 L) equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation head with a condenser and collection flask.
Procedure:
-
Reactor Charging: Charge the adipic acid, 1,4-butanediol, and this compound catalyst into the reaction vessel.
-
Inerting: Assemble the reactor. Purge the system with dry nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a slow, positive flow of inert gas throughout the first stage.
-
Stage 1 - Esterification:
-
Begin agitation at a moderate speed (e.g., 100-150 RPM).
-
Heat the reactor to 180-200°C. Water will begin to form as a byproduct of esterification and collect in the distillation receiver.
-
Continue this stage for 2-4 hours, or until ~90% of the theoretical amount of water has been collected. The reaction mixture should become clear.
-
-
Stage 2 - Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum, reducing the pressure to <1 mmHg over 30-60 minutes. This facilitates the removal of excess glycol and drives the polymerization to high molecular weight.
-
An increase in the viscosity of the melt will be observed, indicated by an increase in the torque required for the mechanical stirrer.
-
-
Completion and Isolation:
-
Maintain the reaction under high temperature and vacuum for another 2-3 hours, or until the desired viscosity is reached.
-
Break the vacuum with nitrogen gas and turn off the heating.
-
Discharge the molten polymer from the reactor bottom outlet onto a cooling surface or into a suitable container.
-
Allow the polymer to cool completely before characterization.
-
Protocol 4.2: Ring-Opening Polymerization (ROP) of ε-Caprolactone
This protocol details the synthesis of polycaprolactone (PCL), a biodegradable polyester, via ROP.[15]
Materials:
-
ε-Caprolactone (114.14 g, 1.0 mol), freshly dried over CaH₂
-
1-Butanol (0.148 g, 2.0 mmol), as initiator
-
This compound (0.245 g, 0.5 mmol)
-
Anhydrous Toluene (200 mL)
-
Methanol (for precipitation)
Equipment:
-
Dry Schlenk flask (500 mL) with a magnetic stir bar
-
Schlenk line for inert atmosphere operations
Procedure:
-
Catalyst/Initiator Solution: In a dry glovebox or under a positive flow of argon, add the this compound, 1-butanol initiator, and anhydrous toluene to the Schlenk flask. Stir until fully dissolved.
-
Monomer Addition: Add the dried ε-caprolactone monomer to the flask via syringe.
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 110-120°C.
-
Allow the reaction to proceed with stirring for 4-8 hours. The viscosity of the solution will increase noticeably.
-
-
Monitoring (Optional): To monitor conversion, small aliquots can be withdrawn periodically, and the monomer consumption can be analyzed via ¹H NMR.
-
Isolation:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the viscous solution with a small amount of additional toluene if necessary.
-
Precipitate the polymer by slowly pouring the solution into a large beaker of cold, rapidly stirring methanol (~2 L).
-
The white, solid polycaprolactone will precipitate out.
-
-
Purification and Drying:
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer or catalyst.
-
Dry the purified polymer in a vacuum oven at 40°C overnight to a constant weight.
-
Section 5: Performance Benchmarks and Troubleshooting
Effective use of this compound requires an understanding of expected outcomes and potential issues.
Table 2: Typical Performance and Troubleshooting Guide
| Parameter | Expected Outcome | Potential Problem | Suggested Solution |
|---|---|---|---|
| Reaction Time | Significant reduction compared to uncatalyzed reactions.[1][3] | Reaction is slow or stalls. | • Verify catalyst activity and concentration.• Ensure temperature is within the optimal range (180-240°C for polycondensation).[8]• Check for impurities (e.g., water) in monomers that could inhibit the catalyst. |
| Polymer Color | Low color formation, resulting in a whiter/clearer polymer.[8] | Polymer is yellow or discolored. | • Ensure the reaction is conducted under a strict inert atmosphere to prevent oxidation.• Avoid excessive temperatures or prolonged reaction times.• Check the purity of the catalyst; chloride impurities can cause color.[2] |
| Molecular Weight | High molecular weight is achievable. | Low molecular weight; poor physical properties. | • For polycondensation, ensure high vacuum is achieved to effectively remove byproducts.• Verify the stoichiometry of monomers is accurate.• For ROP, ensure the initiator-to-monomer ratio is correct and that all reagents are anhydrous. |
| Side Reactions | Minimal side reactions compared to strong acid catalysts.[8] | Gel formation or cross-linking. | • Lower the reaction temperature.• Reduce catalyst concentration.• For unsaturated monomers, ensure inhibitors are properly managed. |
Section 6: Conclusion
This compound is a robust and highly effective catalyst for a range of polymerization reactions, particularly for the synthesis of polyesters. Its primary advantages include high reaction rates, improved final product quality (e.g., color), and good thermal stability.[2][8] By understanding the underlying catalytic mechanism and adhering to strict safety and handling protocols, researchers can leverage this catalyst to develop novel polymers with tailored properties for advanced applications. The protocols provided herein serve as a validated starting point for laboratory-scale synthesis, enabling scientists and drug development professionals to accelerate their research and development efforts.
Section 7: References
-
Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. (2021). Catalysis Science & Technology. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - DI-n-BUTYL TIN MALEATE. oxfordlabchem.com. Available at: [Link]
-
Larkin, W. A., & Farrow, G. (1991). Polyester compositions and organotin esterification catalysts therefor. Google Patents. EP0419254A2. Available at:
-
Catalysts for Polyester Resin Manufacturing. (2012). ResearchGate. Available at: [Link]
-
ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. Vesta Chemicals. Available at: [Link]
-
DI-n-BUTYLBIS(2,4-PENTANEDIONATE)TIN, tech-95 Safety Data Sheet. (2016). Gelest, Inc. Available at: [Link]
-
Larkin, W. A., & Williams, E. H. (1992). PRODUCTION OF POLYESTERS WITH TIN CATALYSTS. Google Patents. DE69206622T2. Available at:
-
Polyester compositions and organotin esterification catalysts therefor. European Patent Office. EP 0419254 A2. Available at: [Link]
-
Kricheldorf, H. R., et al. (2000). Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI−TOF Spectra. Macromolecules, 33(3), 702-708. Available at: [Link]
-
Ester interchange reactions catalyzed by tin compounds in reactive processing. (2001). Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry, 4(1), 55-63. Available at: [Link]
-
Tin-Catalyzed Esterification and Transesterification Reactions: A Review. (2018). ResearchGate. Available at: [Link]
-
Kricheldorf, H. R., & Weidner, S. (2022). Syntheses of polylactides by means of tin catalysts. Polymer Chemistry, 13(15), 2143-2158. Available at: [Link]
-
application of dibutyltin mono-n-butyl maleate in sealant formulations. BDMAEE. Available at: [Link]
-
Chemical structure of dibutyltin(IV) maleate (DBTML) initiator. ResearchGate. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Di-n-Butyl-bis-(methylmaleate)tin in the Formulation of High-Performance Transparent PVC Films
Abstract
Polyvinyl Chloride (PVC) is a cornerstone polymer in numerous industries, prized for its versatility and cost-effectiveness. However, its inherent thermal instability during melt processing presents a significant challenge, leading to degradation, discoloration, and loss of mechanical integrity. This guide provides a detailed technical overview of Di-n-Butyl-bis-(methylmaleate)tin , an organotin stabilizer, and its critical role in formulating high-clarity, durable, transparent PVC films. We will explore its mechanism of action, provide detailed formulation guidelines, and present step-by-step protocols for film preparation and performance evaluation. This document is intended for researchers, polymer scientists, and formulation chemists engaged in the development of advanced PVC materials.
The Challenge of PVC Thermal Stability
PVC is a thermally sensitive polymer that undergoes rapid degradation at processing temperatures, which typically range from 170-200°C.[1][2][3] This degradation is an autocatalytic dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[1][3][4] The released HCl further catalyzes the degradation, creating conjugated polyene sequences. These sequences are strong chromophores that absorb visible light, causing the PVC to progress from yellow to red, and eventually to black, rendering it brittle and commercially useless.[4]
Effective heat stabilization is therefore non-negotiable for successful PVC processing.[5] Heat stabilizers are additives designed to intercept and neutralize degradation pathways, preserving the polymer's physical and optical properties.[3][5]
Organotin Stabilizers: A Premier Class for Transparent Applications
Among the various classes of PVC stabilizers, organotin compounds are preeminent, especially for applications demanding high transparency and excellent color retention.[1][3][6] These stabilizers, which feature a covalent bond between tin and carbon, offer superior performance compared to many alternatives.[1] Their effectiveness, compatibility with other additives, and low migration make them ideal for demanding applications like clear films, medical tubing, and food packaging.[1][7]
This compound (CAS No. 15546-11-9) is a highly effective organotin carboxylate stabilizer.[8][9] The di-n-butyl derivatives are particularly noted for their solubility in PVC resin and plasticizers, which imparts unmatched clarity to the final product.[10]
Mechanism of Stabilization
The efficacy of this compound stems from a multi-faceted stabilization mechanism that actively protects the PVC matrix during processing and its service life.
-
HCl Scavenging: The primary function is to neutralize the liberated HCl, a key catalyst in the degradation cascade. The organotin compound reacts with HCl to form organotin chlorides, which do not promote further elimination reactions.[4][6][11]
-
Substitution of Labile Chlorine Atoms: The most critical function is the replacement of unstable allylic chlorine atoms on the PVC chain with the more stable methyl maleate group.[6][11] This "repairs" defect sites in the polymer, preventing the initiation of the unzipping dehydrochlorination reaction.[4]
-
Disruption of Polyene Formation: The maleate functional group in the stabilizer can undergo a Diels-Alder reaction with the growing conjugated double bonds (polyenes) on the degrading PVC chain.[4][6] This cycloaddition reaction breaks up the conjugation, thus inhibiting color formation and preserving the transparency of the film.
The diagram below illustrates this comprehensive stabilization mechanism.
Caption: Mechanism of PVC stabilization by this compound.
Application Notes: Formulating Transparent PVC Films
Achieving a high-quality transparent PVC film requires a carefully balanced formulation where each component works synergistically.[12]
Core Formulation Components
The production of transparent PVC film involves blending the base PVC resin with several critical additives.[13][14]
| Component | Function | Typical PHR* |
| PVC Resin | Polymer backbone providing structural integrity. Suspension grade (S-PVC) is common. | 100 |
| Plasticizer | Increases flexibility, softness, and processability. (e.g., DOTP, DINP).[13] | 20 - 50 |
| Heat Stabilizer | This compound . Prevents thermal degradation.[15] | 1.5 - 2.5 |
| Co-stabilizer | (Optional) Works synergistically with the primary stabilizer (e.g., epoxidized soybean oil). | 1.0 - 3.0 |
| Lubricant (Internal) | Reduces melt viscosity and friction within the PVC matrix (e.g., stearic acid, glycerol monostearate). | 0.2 - 0.8 |
| Lubricant (External) | Prevents sticking of the molten PVC to hot metal surfaces of processing equipment (e.g., paraffin wax, PE wax).[10] | 0.1 - 0.5 |
| Processing Aid | Promotes fusion, improves melt elasticity, and enhances surface gloss (e.g., acrylic copolymers).[12] | 1.0 - 2.0 |
| Toner/Dye | (Optional) A small amount of blue or violet toner can counteract inherent yellowness to improve perceived whiteness/clarity.[16] | 0.01 - 0.02 |
*PHR: Parts per Hundred Resin by weight.
Guideline Formulation for High-Clarity Flexible Film
This starting-point formulation is designed for processing via calendering or extrusion to produce a high-clarity, flexible PVC film.
| Ingredient | Example Product | PHR (Parts per Hundred Resin) |
| PVC Resin (K-value 65-67) | Generic S-PVC | 100 |
| Plasticizer | Dioctyl Terephthalate (DOTP) | 40 |
| Primary Stabilizer | This compound | 2.0 |
| Co-stabilizer / Secondary Plasticizer | Epoxidized Soybean Oil (ESBO) | 2.0 |
| Internal Lubricant | Glycerol Monostearate (GMS) | 0.4 |
| External Lubricant | Paraffin Wax | 0.2 |
| Processing Aid | Acrylic Processing Aid | 1.5 |
| Toner | Ultramarine Blue | 0.015 |
Experimental Protocols
The following protocols provide a systematic workflow for the preparation and evaluation of transparent PVC films stabilized with this compound.
Sources
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- 3. Heat Stabilizers for PVC: A Comprehensive Guide - Goldstab [goldstab.com]
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- 6. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]
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- 14. Introduction to PVC ultra-transparent materials Material composition PVC (polyvinyl chloride) ultra-transparent materials are mainly composed of PVC resin, plasticizer, stabilizer, filler and lubricant, slip powder, etc. mixed in a certain proportion. These ingredients are carefully proportioned to ensure that the PVC material has other required physical and chemical properties while maintaining high transparency. Production process Ingredients: PVC resin, plasticizer, stabilizer, filler and lubricant, slip powder and other raw materials are mixed in a certain proportion to form a PVC composite material. Melt extrusion: The PVC composite material after ingredient treatment is heated to a molten state and extruded through an extruder to form a continuous PVC film or sheet. Film/sheet stretching: For PVC film, the extruded film is cooled and stretched horizontally and longitudinally on a stretching machine to change the film tension and size and improve the tear resistance. For PVC sheets, similar stretching or calendering processes may be required to adjust the size and performance of the sheet. Cooling and curing: The stretched PVC film or sheet is placed in a cooling device and cooled and cured by natural cooling or external water cooling to obtain the required hardness and stability.-Super Clear PVC film-Tarps & Tarpaulin Manufacturer | Tarps, Tarpaulin Anhui DER New Material [der-factory.com]
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Application Note & Protocol: A Comprehensive Guide to Leaching Studies of "di-n-Butyl-bis-(methylmaleate)tin" from PVC Pipes
Abstract
This document provides a detailed guide for researchers and scientists on conducting leaching studies of "di-n-Butyl-bis-(methylmaleate)tin" (DBBMMT), an organotin stabilizer, from polyvinyl chloride (PVC) pipes. Organotin compounds are essential for the thermal stability of PVC during manufacturing and to enhance product durability.[1][2] However, concerns about their potential to migrate into contact fluids, such as drinking water, necessitate robust and reliable analytical methods to assess leaching.[3][4] This guide offers in-depth protocols for experimental design, sample preparation, and analytical quantification using advanced chromatographic techniques. It emphasizes the rationale behind methodological choices to ensure scientific integrity and generate trustworthy, reproducible data.
Introduction: The Role and Concern of Organotin Stabilizers in PVC
Polyvinyl chloride (PVC) is a widely used polymer in a multitude of applications, including drinking water distribution systems, due to its durability and cost-effectiveness.[1] The thermal sensitivity of PVC, however, requires the use of heat stabilizers during processing to prevent degradation, discoloration, and loss of mechanical integrity.[2] Organotin compounds, particularly dialkyltins like dibutyltins (DBTs), are highly effective stabilizers for PVC.[5][6] "this compound" belongs to this class of compounds.
While integral to PVC performance, the potential for these organotin compounds to leach from the pipe matrix into drinking water is a public health concern.[3][7] Regulatory bodies and public health organizations, including the World Health Organization, have noted the presence of organotins in drinking water and recognize the need for monitoring and control.[8][9] The toxicity of organotin compounds varies depending on the number and nature of the organic groups attached to the tin atom.[10][11] Dibutyltin compounds have been shown to have potential health effects, making it crucial to quantify their presence in leachates from PVC pipes.[12][13]
This application note provides a comprehensive framework for a scientifically rigorous investigation into the leaching of DBBMMT from PVC pipes.
Experimental Design: A Multi-faceted Approach to Leaching Studies
A successful leaching study requires careful consideration of various experimental parameters that can influence the migration of DBBMMT from the PVC matrix. The following sections outline a robust experimental design.
Materials and Reagents
-
PVC Pipe Samples: Obtain well-characterized PVC pipes where DBBMMT is used as a stabilizer. It is crucial to know the initial concentration of the stabilizer in the pipe material if possible.
-
Reagents: All reagents should be of high purity (e.g., HPLC or analytical grade) to avoid contamination. This includes solvents like methanol, acetonitrile, hexane, and acids for pH adjustment.
-
Leaching Solutions: The choice of leaching solution should mimic real-world conditions. This can range from ultrapure water to simulated drinking water with specific pH levels and the presence of disinfectants like chlorine or chloramine.[14]
-
Standards: Certified reference standards of this compound and a suitable internal standard (e.g., Tripropyltin or a deuterated analog) are required for accurate quantification.[15]
Leaching Conditions
The conditions of the leaching experiment should be designed to simulate the intended use of the PVC pipes. Key parameters to control and investigate include:
-
Temperature: Temperature can significantly affect the diffusion rate of additives from the polymer matrix. Leaching studies should be conducted at temperatures relevant to the application (e.g., ambient and elevated temperatures).
-
pH: The pH of the water can influence the stability and solubility of organotin compounds. Studies have shown that pH can impact the leaching of DBT.[14] It is recommended to test a range of pH values (e.g., 6, 7, and 8).
-
Contact Time (Stagnation): Leaching is a time-dependent process. The experimental design should include multiple time points to understand the leaching kinetics, from initial contact to equilibrium. Stagnation periods of 24, 48, and 72 hours or longer are common.
-
Flow Conditions: Leaching can be assessed under both static (stagnant) and dynamic (flowing) conditions. Static tests represent worst-case scenarios, while dynamic tests can provide a more realistic measure of leaching under normal use.
-
Disinfectant Presence: The presence of disinfectants like free chlorine or chloramine in drinking water can potentially interact with the PVC matrix or the leached compounds.[14]
Diagram of the Leaching Study Workflow
Caption: Workflow for the leaching study of DBBMMT from PVC pipes.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the leaching experiment and subsequent analysis.
Protocol 1: Static Leaching Test
This protocol is adapted from general principles outlined in leaching studies and standards like NSF/ANSI 61.
-
Pipe Preparation: Cut sections of the PVC pipe to a specific length and surface area. Clean the pipe sections by rinsing with ultrapure water to remove any surface contaminants.
-
Leaching Setup: Place the PVC pipe sections into inert containers (e.g., borosilicate glass or stainless steel) of a known volume. Add the prepared leaching solution to completely submerge the pipe sections, ensuring a defined surface-area-to-volume ratio.
-
Incubation: Seal the containers and incubate them at the desired temperature(s) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals (e.g., 24, 48, 72, and 96 hours), withdraw an aliquot of the leachate for analysis. It is important to replace the withdrawn volume with fresh leaching solution if the experiment is to continue, or use separate reactors for each time point to avoid dilution effects.
-
Sample Preservation: Acidify the collected leachate samples (e.g., with HCl to pH < 2) to stabilize the organotin compounds and store them in amber glass vials at 4°C until analysis.[16]
Protocol 2: Analytical Quantification
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) depends on available instrumentation and laboratory expertise. LC-MS/MS is often preferred as it may not require a derivatization step.[16][17]
Due to the low volatility of organotin compounds, a derivatization step is typically required for GC-MS analysis.[15][18] Ethylation with sodium tetraethylborate (NaBEt4) is a common method.[11]
-
Buffering: Take a measured volume of the leachate (e.g., 100-250 mL) and add a suitable buffer (e.g., acetate buffer) to adjust the pH to around 4.7-5.[10][15]
-
Internal Standard Spiking: Add a known amount of the internal standard solution.
-
Derivatization: Add a freshly prepared solution of NaBEt4 and vortex for a sufficient time (e.g., 30 minutes) to allow the derivatization reaction to complete.[10][19]
-
Extraction: Perform a liquid-liquid extraction of the derivatized organotins into an organic solvent such as hexane.[10][19]
-
Concentration: Carefully evaporate the organic extract to a smaller volume under a gentle stream of nitrogen to concentrate the analytes.
-
Analysis: The concentrated extract is now ready for injection into the GC-MS system.
LC-MS/MS often allows for a more direct analysis with simpler sample preparation.[17][20]
-
Internal Standard Spiking: Add a known amount of the internal standard to a measured volume of the leachate.
-
Filtration/Dilution: The sample may only require filtration through a 0.22 µm filter to remove particulates. In some cases, dilution with the mobile phase may be necessary to reduce matrix effects.[17]
-
Analysis: The prepared sample is then directly injected into the LC-MS/MS system.
Instrumental Analysis Parameters
The following tables provide example parameters for both GC-MS and LC-MS/MS analysis. These should be optimized for the specific instrument and target analyte.
Table 1: Example GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Oven Program | Initial 50°C, ramp to 280°C |
| Carrier Gas | Helium |
| MS Mode | Selected Ion Monitoring (SIM) or MRM (for MS/MS) |
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid + 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid + 5 mM ammonium formate |
| Flow Rate | 0.4 - 0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Data Interpretation and Quality Control
Quantification
Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing standards of known concentrations. The concentration of DBBMMT in the leachate samples is then calculated based on the response ratio of the analyte to the internal standard.
Quality Control Measures
To ensure the trustworthiness of the results, the following quality control measures should be implemented:
-
Method Blanks: Analyze the leaching solution that has not been in contact with the PVC pipe to check for background contamination.
-
Spike Recovery: Spike a known amount of the DBBMMT standard into a leachate sample to assess the accuracy of the analytical method.
-
Replicates: Perform replicate leaching experiments and analyses to determine the precision of the method.
-
Detection Limits: Determine the method detection limit (MDL) and limit of quantification (LOQ) to define the sensitivity of the analysis.
Diagram of the Analytical Quantification Process
Caption: Process for the analytical quantification of DBBMMT.
Summary of Expected Quantitative Data
The results of the leaching study can be effectively presented in a tabular format for easy comparison.
Table 3: Example Data Summary for Leaching of DBBMMT from PVC Pipe
| Condition | Time (hours) | DBBMMT Concentration (µg/L) |
| pH 6, 25°C | 24 | [Value] |
| 48 | [Value] | |
| 72 | [Value] | |
| 96 | [Value] | |
| pH 7, 25°C | 24 | [Value] |
| 48 | [Value] | |
| 72 | [Value] | |
| 96 | [Value] | |
| pH 8, 25°C | 24 | [Value] |
| 48 | [Value] | |
| 72 | [Value] | |
| 96 | [Value] | |
| pH 7, 40°C | 24 | [Value] |
| 48 | [Value] | |
| 72 | [Value] | |
| 96 | [Value] |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for conducting leaching studies of "this compound" from PVC pipes. By following the detailed protocols for experimental design, sample preparation, and analytical quantification, researchers can generate reliable and reproducible data. This information is critical for assessing the potential migration of organotin stabilizers into drinking water and for ensuring the safety of PVC products in contact with consumables. The emphasis on causality behind experimental choices and rigorous quality control ensures the integrity and trustworthiness of the findings.
References
- AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Organotin Compounds.
- McMaster University. (n.d.). Evaluation of Dibutyltin and Monobutyltin Leaching from PVC pipe: A Bench and Pilot Scale Approach.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- United States Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3.
- Environmental Science and Pollution Research. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
- NHMRC. (n.d.). Organotins: dialkyltins, tributyltin oxide - Australian Drinking Water Guidelines.
- MDPI. (n.d.). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds.
- ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS.
- PubMed. (n.d.). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS.
- LCGC International. (n.d.). Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID.
- Polish Journal of Environmental Studies. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples.
- Eurofins Australia. (n.d.). Organotins Analysis.
- EURL-Pesticides. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS.
- National Center for Biotechnology Information. (2022). Guidelines for drinking-water quality.
- SciSpace. (n.d.). Determination of organotin compounds in environmental samples.
- ResearchGate. (n.d.). Leaching of Dibutyltin from Virgin Polyvinyl Chloride Pipe Material.
- PubMed. (1993). Speciation of organotins in poly(vinyl chloride) products.
- World Health Organization. (n.d.). Organotins in drinking-water.
- Santa Cruz Biotechnology. (n.d.). Dibutyltin maleate.
- CymitQuimica. (n.d.). CAS 78-04-6: Dibutyltin maleate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibutyl Tin Maleate (CAS 78-04-6): Your Go-To for PVC Stability and Catalysis.
- DTIC. (n.d.). Organic and Organotin Compounds Leached from PVC and CPVC Pipe.
- ResearchGate. (n.d.). Leaching of Organotin Compounds from Polyvinyl Chloride Pipe.
- Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
- PubMed. (2011). Predicting the migration rate of dialkyl organotins from PVC pipe into water.
- Santa Cruz Biotechnology. (n.d.). Dibutyltin bis(acetylacetonate).
- ResearchGate. (n.d.). Investigation of Organotin Compounds in Drinking Water Contacting Aged PVC Pipes.
- Australian Government Department of Health. (2022). Compounds of dibutyltin - Evaluation statement.
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- Bisley International LLC. (2021). The Role of Tin Stabilizers in PVC Manufacturing.
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- incachem. (2025). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
- Lirias - KU Leuven. (1991). LEACHING OF ORGANOTIN COMPOUNDS FROM POLY(VINYL CHLORIDE) (PVC) MATERIAL.
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Application Notes and Protocols for the Analysis of Di-n-Butyl-bis-(methylmaleate)tin in Environmental Matrices
Introduction
Di-n-butyl-bis-(methylmaleate)tin is a specific organotin compound belonging to the broader class of dibutyltin (DBT) compounds. Organotin compounds have been widely used in various industrial applications, including as stabilizers for PVC, catalysts, and biocides.[1][2] The release of these compounds into the environment is of significant concern due to their toxicity to aquatic organisms, even at low concentrations.[1][3] Dibutyltin compounds, the degradation products of tributyltin (TBT), can persist in sediments and potentially enter the food chain.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring their presence in environmental samples to assess and mitigate ecological risks.[4][5]
This document provides detailed application notes and protocols for the determination of this compound, and by extension other dibutyltin species, in environmental matrices such as water, soil, and sediment. The methodologies described herein are based on established analytical techniques, primarily chromatography coupled with mass spectrometry, which offer high selectivity and sensitivity.
Analytical Approaches: A Strategic Overview
The determination of dibutyltin compounds in environmental samples typically involves a multi-step process: sample preparation (extraction and cleanup), derivatization (for Gas Chromatography), and instrumental analysis. The choice of methodology depends on the sample matrix, the required detection limits, and the available instrumentation.
Two primary analytical workflows are presented:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and robust technique for organotin analysis. Due to the low volatility of DBT compounds, a derivatization step is mandatory to convert them into thermally stable and volatile analogues suitable for GC separation.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This approach has gained popularity as it often eliminates the need for the time-consuming derivatization step, thereby simplifying sample preparation.[9][10][11][12]
The following sections will detail the protocols for both GC-MS and LC-MS based methods.
Part 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This approach is highly sensitive and provides excellent separation of various organotin species. The critical step in this workflow is the derivatization of the target analyte. Ethylation using sodium tetraethylborate (NaBEt4) or alkylation with a Grignard reagent are the most common methods.[13]
Experimental Workflow: GC-MS Analysis
Caption: General workflow for the GC-MS analysis of organotin compounds.
Protocol 1: Sample Preparation and Derivatization for Water Samples
This protocol is adapted from established methods for the analysis of organotins in aqueous matrices.[4][13][14]
Materials:
-
Amber glass bottles with Teflon-lined caps
-
Separatory funnel (1 L)
-
Sodium acetate buffer (1 M, pH 5)
-
Sodium tetraethylborate (NaBEt4) solution (2% w/v in 0.1 M NaOH, freshly prepared)
-
Pentane or Hexane (pesticide grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., Tripropyltin)
-
Surrogate standard (e.g., deuterated TBT)
Procedure:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve by acidifying to pH < 2 with HCl if necessary and store at 4°C.[15]
-
Extraction and Derivatization: a. Measure 400 mL of the water sample into a separatory funnel. b. Spike with an appropriate amount of internal and surrogate standards. c. Adjust the pH to 5 using the sodium acetate buffer.[13] d. Add 1-2 mL of the 2% NaBEt4 solution and shake gently. Allow the reaction to proceed for at least 30 minutes.[16] e. Add 20 mL of pentane or hexane and shake vigorously for 10-15 minutes to extract the derivatized organotins.[13] f. Allow the layers to separate and collect the organic phase. g. Repeat the extraction with a fresh aliquot of the organic solvent. h. Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
Protocol 2: Sample Preparation and Derivatization for Soil and Sediment Samples
This protocol is a generalized procedure based on common extraction techniques for solid matrices.[17][18][19]
Materials:
-
Centrifuge tubes (50 mL)
-
Mechanical shaker or sonicator
-
Extraction solvent: Toluene-methanol mixture (50:50 v/v) with 0.2% tropolone[6][17] or Diethyl Ether:Hexane (80:20) with 0.2% tropolone.[18]
-
Glacial acetic acid
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sodium tetraethylborate (NaBEt4) solution (1% in methanol)
-
Silica gel for column chromatography cleanup
Procedure:
-
Sample Preparation: Freeze-dry or air-dry the soil/sediment sample and sieve to remove large debris.
-
Extraction: a. Weigh approximately 4-10 g of the dried sample into a centrifuge tube.[6][18] b. Spike with internal and surrogate standards. c. Add 10 mL of the extraction solvent and 100 µL of concentrated HCl or 3 mL of glacial acetic acid.[6][18] d. Shake vigorously on a mechanical shaker for 1 hour or sonicate for 30-60 minutes.[6] e. Centrifuge the sample and collect the supernatant. f. Repeat the extraction process with a fresh aliquot of the extraction solvent. g. Combine the extracts.
-
Derivatization: a. Concentrate the extract to approximately 2 mL. b. Add 1 mL of 1% NaBEt4 in methanol and vortex.[18]
-
Cleanup: a. Perform a solvent exchange to hexane. b. Clean the extract using a silica gel column to remove interferences. Elute the target analytes with hexane.[14][18]
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL.
-
Analysis: The sample is ready for injection into the GC-MS.
GC-MS Instrumental Parameters
The following table provides typical instrumental parameters for the analysis of derivatized organotin compounds.[13][17]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | TraceGOLD TG-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent 5% phenyl column[13] |
| Injection Mode | Splitless or PTV |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | 50°C (hold 4 min), ramp at 10°C/min to 300°C[17] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) or tandem MS (SRM) for higher selectivity[13] |
| Monitored Ions | Specific m/z values for the ethylated or pentylated derivatives of DBT |
Part 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the significant advantage of analyzing organotin compounds without the need for derivatization, which simplifies the sample preparation process and reduces potential sources of error.[9][10]
Experimental Workflow: LC-MS/MS Analysis
Caption: General workflow for the LC-MS/MS analysis of organotin compounds.
Protocol 3: QuEChERS-based Sample Preparation for Soil/Sediment
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction and cleanup technique that can be adapted for organotin analysis.[20][21]
Materials:
-
Centrifuge tubes (50 mL) with QuEChERS salts (e.g., MgSO₄, NaCl)
-
Acetonitrile (ACN)
-
Dispersive SPE (d-SPE) tubes with cleanup sorbents (e.g., PSA, C18)
-
Internal standard (e.g., deuterated TBT)
Procedure:
-
Extraction: a. Weigh a small amount of the homogenized sample (e.g., 0.125 g of dry sediment) into a 2 mL centrifuge tube.[20] For larger samples, use 50 mL tubes. b. Add an internal standard. c. Add a small amount of water (e.g., 200 µL).[20] d. Add acetonitrile, shake/vortex to mix. e. Add QuEChERS extraction salts, shake vigorously, and centrifuge.
-
Cleanup (d-SPE): a. Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing the cleanup sorbents. b. Vortex and centrifuge.
-
Final Extract Preparation: a. Take the cleaned supernatant and dilute it with water or an appropriate mobile phase component before injection.[9]
-
Analysis: The extract is ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
Typical parameters for the LC-MS/MS analysis of organotins are provided below.[9][21]
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6u C18 50x3mm)[9] |
| Mobile Phase A | Water with 2% formic acid + 5 mM ammonium formate[9] |
| Mobile Phase B | Methanol with 2% formic acid + 5 mM ammonium formate[9] |
| Flow Rate | 0.4 - 0.8 mL/min[9][21] |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor and product ions specific to the target dibutyltin species |
Data and Performance Characteristics
The performance of these methods is highly dependent on the matrix and the specific instrumentation used. The following table summarizes typical performance data from the literature.
| Analytical Method | Matrix | Analyte | Detection Limit (LOD) | Recovery (%) | Reference |
| GC-MS/MS | Water | Butyltins | 0.26 - 0.84 pg of Sn | 71 - 109 | [22][23] |
| GC-MS/MS | Beverages | Organotins | 0.1 µg/kg | 70 - 120 | [16] |
| LC-MS/MS | Water, Food | Organotins | < 50 µg/kg | Not specified | [9] |
| LC-ICP-MS | Water | DBT | < 0.04 µg/L | Not specified | [24] |
| GC-MS/MS | Sediment | TBTCl | < 0.1 ng/g | Not specified | [6] |
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability of the analytical results, a robust QA/QC program is essential.[25][26][27]
-
Method Blanks: Analyze a blank sample with each batch to check for contamination from reagents, glassware, and the environment.[26]
-
Spiked Samples/Matrix Spikes: Spike a real sample with a known amount of the analyte to assess matrix effects and recovery.
-
Certified Reference Materials (CRMs): Analyze a CRM with a similar matrix to validate the accuracy of the method.
-
Internal Standards: Use an internal standard to correct for variations in extraction efficiency and instrument response.[26]
-
Calibration: Generate a calibration curve using a series of standards to quantify the analyte concentration in the samples.
Conclusion
The analytical methods detailed in this document provide robust and sensitive protocols for the determination of this compound and other dibutyltin compounds in environmental samples. The choice between GC-MS and LC-MS will depend on laboratory-specific factors. GC-MS, while requiring a derivatization step, is a well-established technique with high sensitivity. LC-MS/MS offers a more streamlined workflow by eliminating the need for derivatization. Adherence to strict QA/QC protocols is paramount to ensure the generation of high-quality, defensible data for environmental monitoring and risk assessment.
References
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- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Trends in Analytical Chemistry, 19(2-3), 113-119.
- Thermo Fisher Scientific. (n.d.). The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS.
- Select Science. (n.d.). Speciation of Organotin Compounds in Biological Tissues by GC/ICP-MS.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Organotin Compounds.
- Lofrano, G., Libralato, G., & Carotenuto, M. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Environmental Science and Pollution Research.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- EVISA. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net.
- ResearchGate. (2025). Speciation analysis of organotin compounds by HPLC-ICP-MS.
- PubMed. (n.d.). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- ResearchGate. (2025). Derivatization methods for the determination of organotin compounds in environmental samples.
- Szlinder-Richert, J., et al. (n.d.). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary.
- SciSpace. (n.d.). Determination of organotin compounds in environmental samples.
- Royal Society of Chemistry. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry.
- Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds.
- J-Stage. (n.d.). Determination of Organotin Compounds in Environmental Samples.
- MDPI. (n.d.). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry.
- ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples.
- European Union Reference Laboratory for Pesticides. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description.
- AZoMining. (2019). Trace Metal Analysis Methods.
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- Springer. (n.d.). Preparation of soil and sediment samples for determination of organometallic compounds.
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Application Note: Enhancing PVC Weatherability with Di-n-Butyl-bis-(methylmaleate)tin
An Application Note for Researchers and Development Professionals
Introduction: The Challenge of PVC Durability
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, valued for its low cost, chemical resistance, and processability. However, in its unmodified state, PVC is highly susceptible to degradation when exposed to heat and ultraviolet (UV) radiation. This degradation, particularly relevant for outdoor applications such as window profiles, siding, roofing membranes, and pipes, manifests as discoloration (yellowing to blackening), embrittlement, and a loss of mechanical integrity.[1][2]
The degradation process is initiated at defect sites in the polymer chain, leading to a dehydrochlorination "unzipping" reaction. The released hydrogen chloride (HCl) gas autocatalyzes further degradation, creating conjugated polyene sequences that absorb visible light and cause discoloration.[3][4][5] To counteract this, heat stabilizers are essential additives. While many stabilizers provide thermal protection during processing, a specialized subset is required to impart long-term photostability, or weatherability.
This guide focuses on Di-n-Butyl-bis-(methylmaleate)tin, an organotin carboxylate stabilizer. Unlike sulfur-containing organotin mercaptides, which offer excellent heat stability but poor light resistance, organotin maleates are specifically designed to provide a robust defense against both thermal and photo-oxidative degradation, making them ideal for durable, rigid PVC applications.[3][6][7]
Featured Stabilizer: this compound
This compound is an organometallic compound belonging to the organotin carboxylate class of stabilizers.[8] Its unique molecular structure is central to its multifaceted stabilization mechanism.
Caption: Chemical structure of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15546-11-9 | [8] |
| Molecular Formula | C18H28O8Sn | [8] |
| Molecular Weight | 491.1 g/mol | [8] |
| Appearance | White crystals or powder; Colorless to pale yellow liquid | [9][10] |
| Primary Function | Heat and UV Stabilizer for PVC, Condensation Catalyst | [9][10] |
| Solubility | Soluble in organic esters and benzene | [10] |
| Tin Content (%) | ~24.5% | [10] |
Mechanism of PVC Stabilization
The efficacy of this compound stems from its ability to intervene in the PVC degradation cycle through three primary pathways. This comprehensive action not only prevents initial degradation but also "bleaches" color-forming species, a key requirement for weatherability.
-
HCl Scavenging : The stabilizer rapidly neutralizes the acidic HCl released during dehydrochlorination, preventing it from catalyzing further polymer damage. This is a primary function of all effective heat stabilizers.[11][12]
-
Labile Chloride Substitution : The most critical function is the replacement of unstable tertiary or allylic chlorine atoms on the PVC backbone with the more thermally stable methyl maleate group. This exchange, occurring at the earliest stages of processing, passivates potential initiation sites for degradation.[3][11]
-
Polyene Disruption (Diels-Alder Reaction) : The maleate moiety contains a carbon-carbon double bond that can undergo a Diels-Alder cycloaddition reaction with the conjugated polyenes formed on the degraded PVC chain. This reaction breaks up the long conjugated systems responsible for absorbing light and causing yellowing, effectively providing a "bleaching" action that is crucial for long-term color stability and UV resistance.[3]
Caption: Multi-pathway stabilization mechanism of organotin maleates in PVC.
Application Guidelines & Starting Formulation
This compound is highly effective in rigid PVC formulations where clarity, color-hold, and outdoor durability are paramount. It is typically used at concentrations between 0.5 and 2.0 parts per hundred resin (phr).
Table 2: Example Starting Formulation for a Weatherable Rigid PVC Profile
| Component | Type / Example | Loading (phr) | Function | Causality Behind Choice |
| PVC Resin | Suspension Grade, K-value 65-67 | 100 | Polymer Matrix | K-value provides a balance of melt flow and physical properties for extrusion. |
| Impact Modifier | Acrylic or MBS | 6 - 10 | Toughness | Improves the impact strength of the rigid matrix, essential for durable building products. |
| Processing Aid | Acrylic | 1 - 2 | Melt Rheology | Promotes fusion, improves melt strength, and enhances surface finish. |
| Heat Stabilizer | This compound | 1.5 - 2.0 | Heat & UV Stability | Provides robust protection against thermal and photodegradation. |
| Lubricant (Internal) | Glyceryl Monostearate, Stearic Acid | 0.5 - 1.5 | Viscosity Reduction | Reduces friction between PVC molecules, lowering melt viscosity for smoother processing. |
| Lubricant (External) | Paraffin Wax, PE Wax | 0.5 - 1.5 | Metal Release | Prevents sticking to hot metal surfaces of the extruder and die.[3] |
| Filler | Calcium Carbonate (Coated) | 5 - 15 | Cost Reduction / Stiffness | Increases rigidity and reduces formulation cost. Coating improves compatibility. |
| Pigment | Titanium Dioxide (Rutile Grade) | 8 - 12 | Opacity & UV Screening | Provides whiteness and acts as a primary UV blocker, working synergistically with the tin stabilizer. |
Experimental Protocols
The following protocols provide a framework for preparing, testing, and evaluating PVC samples stabilized with this compound.
Protocol 1: Preparation of Stabilized PVC Test Plaques
Causality: This protocol simulates industrial compounding and molding processes. A two-roll mill provides the high shear necessary to disperse additives and fuse the PVC, while compression molding creates uniform plaques required for consistent testing.
Materials & Equipment:
-
PVC formulation components (from Table 2)
-
Two-roll mill with heating capabilities
-
Hydraulic compression press with heated platens
-
Polished steel molding plates and chase frame (e.g., 150x150x3 mm)
-
Weighing balance, bowls, and spatulas
Procedure:
-
Pre-Mixing: Accurately weigh all formulation components and dry-blend them in a high-speed mixer or a simple container for 5-10 minutes until a homogenous powder is obtained.
-
Milling:
-
Pre-heat the two-roll mill to 175-185°C. Set the friction ratio between the rolls (e.g., 1.2:1) to ensure material banding.
-
Carefully add the dry blend to the gap between the rolls. The material will begin to fuse and form a continuous sheet (a "hide") on one roll.
-
Continuously cut and fold the sheet on the mill for 5-7 minutes to ensure complete homogenization. This step is critical for uniform additive dispersion.
-
-
Sheet-Off: Once homogenous, cut the hide from the mill and allow it to cool slightly on a clean, flat surface.
-
Compression Molding:
-
Pre-heat the compression press to 185-195°C.
-
Cut the milled sheet into sections that fit within the chase frame. Place the material between two polished steel plates.
-
Insert the assembly into the press. Apply low pressure for 3-5 minutes to pre-heat the material.
-
Increase pressure to 10-15 MPa for 2-3 minutes to mold the plaque.
-
Turn off the heat and turn on the cooling water. Maintain pressure until the mold temperature is below 50°C. This controlled cooling prevents warping and ensures a consistent morphology.
-
Release the pressure and carefully remove the molded plaque.
-
-
Conditioning: Label the plaques and condition them at standard laboratory conditions (23°C, 50% RH) for at least 24 hours before testing. Prepare a "control" sample without the tin stabilizer for comparison.
Protocol 2: Accelerated Weathering Evaluation
Causality: This protocol uses a QUV accelerated weathering tester to simulate the damaging effects of sunlight (UV radiation), dew, and heat.[13][14] This allows for rapid evaluation of weatherability compared to slow outdoor exposure. The cycle chosen is common for durable plastics.[13]
Equipment:
-
QUV-type accelerated weathering chamber with UVA-340 lamps
-
Test plaques from Protocol 1
-
Control plaques (unexposed)
Procedure:
-
Lamp Selection: Ensure the chamber is equipped with UVA-340 lamps. These lamps provide the best simulation of the short-wave UV portion of the solar spectrum.
-
Sample Mounting: Mount the PVC plaques onto the sample holders. Ensure a portion of each plaque is masked with aluminum foil to serve as an unexposed reference area on the same sample.
-
Programming the Test Cycle: Program the chamber to run a cycle according to ASTM G154, Cycle 1, a common cycle for plastics.[13][15]
Table 3: Accelerated Weathering Test Parameters (Based on ASTM G154)
| Step | Condition | Duration | Temperature |
| 1 | UV Exposure (UVA-340) | 8 hours | 60°C |
| 2 | Condensation | 4 hours | 50°C |
-
Exposure and Evaluation: Run the test for a total duration of 1000-2000 hours. Remove samples at predetermined intervals (e.g., 250, 500, 1000, 2000 hours) for analysis as described in Protocol 3.
Caption: Experimental workflow for evaluating PVC weatherability.
Protocol 3: Analytical Methods for Degradation Assessment
Causality: A multi-faceted analytical approach is required to quantify degradation. Color change is the most obvious sign, while FTIR provides chemical information about oxidation, and microscopy reveals physical surface damage.
Table 4: Summary of Analytical Techniques
| Technique | Metric | Purpose & Expected Observation |
| Spectrocolorimetry | Yellowness Index (YI) (ASTM E313) | Quantifies color change. Unstabilized PVC will show a rapid and significant increase in YI. The stabilized sample should exhibit a much lower rate of change. |
| FTIR Spectroscopy | Carbonyl Index (Ico) and Hydroxyl Index (Ioh) | Measures photo-oxidation. Degradation creates carbonyl (~1725 cm⁻¹) and hydroxyl (~3400 cm⁻¹) groups. Calculate the index by ratioing the peak area to a reference peak (e.g., C-H stretch at ~1428 cm⁻¹).[2][16] The stabilized sample should show a significantly suppressed rate of increase in these indices. |
| Scanning Electron Microscopy (SEM) | Surface Morphology | Visualizes physical degradation. Unstabilized PVC will develop surface cracks, pits, and increased roughness. The stabilized sample should maintain a smoother, more intact surface for a longer duration.[2] |
Procedure (Example: Yellowness Index):
-
Calibrate the spectrocolorimeter according to the manufacturer's instructions.
-
Set the measurement parameters to calculate Yellowness Index according to ASTM E313.
-
Measure the YI of an unexposed control plaque.
-
Measure the YI of the exposed area of the weathered plaque at each time interval.
-
Calculate the change in Yellowness Index (ΔYI) by subtracting the initial value from the exposed value.
-
Plot ΔYI as a function of exposure time for both the stabilized and unstabilized samples.
Safety and Handling
Organotin compounds, including this compound, are toxic and require careful handling.[17][18]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Work in a well-ventilated area, preferably under a fume hood, especially during compounding when dust or fumes may be generated.[17][18]
-
Contact: Avoid all personal contact, including inhalation and skin absorption.[17][19] Organotins can be absorbed through the skin.[19]
-
Storage: Store in original, tightly sealed containers in a cool, dry place away from incompatible materials like strong oxidizing agents.[17]
-
Disposal: Dispose of waste material and contaminated items as hazardous waste in accordance with local, state, and federal regulations.[19]
Conclusion
This compound serves as a highly effective stabilizer for improving the weatherability of rigid PVC. Its unique, multi-pathway mechanism—encompassing HCl scavenging, labile chlorine substitution, and the chemical bleaching of polyenes—provides superior, long-term protection against both thermal and photo-oxidative degradation. By following the detailed protocols for sample preparation, accelerated weathering, and analytical evaluation outlined in this guide, researchers and developers can effectively formulate and validate durable PVC compounds for demanding outdoor applications, ensuring extended product lifespan and performance.
References
- 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers - GCRIS. (n.d.).
- Organotin Stabilizers - Baerlocher. (n.d.).
- Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - ResearchGate. (n.d.).
- INORGANIC TIN(IV) COMPLEXES AS PHOTO-STABILIZER FOR PVC. (n.d.).
- Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PubMed. (2019, October 1).
- The mechanism of action of PVC stabilizer - Knowledge - JUBANG. (2025, August 29).
- Action mechanism and application of different PVC stabilizers. (2023, February 6).
- Dibutyltin maleate - Santa Cruz Biotechnology. (n.d.).
- Dibutyltin Maleate as Sn - OSHA. (n.d.).
- MATERIAL SAFETY DATA SHEET - DI-n-BUTYL TIN MALEATE - oxfordlabchem.com. (n.d.).
- Organotin Stabilizers - Baerlocher GmbH. (n.d.).
- Dibutyl Tin Maleate (CAS 78-04-6): Your Go-To for PVC Stability and Catalysis. (n.d.).
- Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. (n.d.).
- Dibutyltin maleate SDS, 78-04-6 Safety Data Sheets - ECHEMI. (n.d.).
- Organotin Stabilisers - PVC. (n.d.).
- Analytical Detection Methodsfor PVC Thin Films Degradation Containing Different Concentrations of Diphenylenehydramine - ResearchGate. (2020, December 16).
- ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 QUV Accelerated Weathering. (n.d.).
- Accelerated Weathering Test Standards for Plastics, Textiles, Automotive, Military and Coatings Paints Varnishes - Environmental Chambers. (2024, February 2).
- CAS 78-04-6: Dibutyltin maleate - CymitQuimica. (n.d.).
- Dibutyltin maleate Manufacturers, with SDS - Muby Chemicals. (n.d.).
- TGA thermogram of PVC. Degradation proceeds in two stages. From 190 to... - ResearchGate. (n.d.).
- Compounds of dibutyltin - Evaluation statement - 30 June 2022. (2022, June 30).
- Thermal Degradation Kinetics of Poly (vinyl chloride) - Semantic Scholar. (2010, January 12).
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- 5. Thermal Degradation Kinetics of Poly (vinyl chloride) | Semantic Scholar [semanticscholar.org]
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- 7. Organotin Stabilisers - PVC [seepvcforum.com]
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Troubleshooting & Optimization
Technical Support Center: Preventing Discoloration of PVC Stabilized with Di-n-Butyl-bis-(methylmaleate)tin
Welcome to the technical support center for PVC stabilization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent discoloration in Polyvinyl Chloride (PVC) formulations stabilized with "di-n-Butyl-bis-(methylmaleate)tin". Here, we synthesize technical expertise with practical, field-proven insights to address common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in PVC?
A1: this compound is an organotin stabilizer. Its main role is to protect PVC from thermal degradation during high-temperature processing.[1][2] It prevents discoloration (like yellowing and browning) and maintains the structural integrity of the polymer by neutralizing hydrogen chloride (HCl), a byproduct of PVC degradation that can catalyze further decomposition.[1][3]
Q2: My PVC compound is turning yellow during extrusion, even with the stabilizer. What's the likely cause?
A2: Premature yellowing during processing often points to insufficient thermal stability. This could be due to several factors:
-
Inadequate Stabilizer Concentration: The amount of stabilizer may be too low for the processing temperature and duration.
-
Poor Dispersion: If the stabilizer is not evenly mixed, some areas of the PVC will have insufficient protection, leading to localized degradation.[4]
-
Excessive Thermal Stress: The processing temperature might be too high, or the residence time in the extruder might be too long, overwhelming the stabilizer's capacity.[1][5]
-
Shear-Induced Degradation: High screw speeds or excessive shear can mechanically break down PVC chains, generating heat and accelerating degradation.[4]
Q3: Can this compound protect against UV-induced discoloration?
A3: While organotin maleates like this compound offer some degree of photostability, they are not primarily UV stabilizers.[6] For applications involving outdoor exposure or significant UV light, they should be used in conjunction with dedicated UV absorbers and light stabilizers to prevent long-term discoloration and degradation.[1][7]
Q4: Are there any known incompatibilities with other additives?
A4: Yes, the effectiveness of organotin stabilizers can be influenced by other additives in the PVC formulation.[1] For example, certain pigments or fillers can interact with the stabilizer, reducing its efficacy. It is also generally advised not to combine tin stabilizers with lead or cadmium salt stabilizers.[8] Compatibility testing is crucial when developing a new formulation.
Q5: My transparent PVC product appears cloudy or hazy. Is the stabilizer responsible?
A5: While organotin stabilizers are known for providing excellent clarity, haziness can occur due to poor compatibility or migration of additives.[6][9] If the stabilizer is not fully soluble in the PVC matrix at the use concentration, it can lead to cloudiness. This can also be caused by other additives like lubricants precipitating out.[9]
II. In-Depth Troubleshooting Guides
Issue 1: Thermal Discoloration During Processing
Symptoms: Yellowing, browning, or even black specks appearing in the PVC material during extrusion, molding, or calendering.
Causality: PVC is a heat-sensitive polymer that degrades via a process called dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer chain.[1][10] This creates conjugated double bonds (polyenes) that absorb visible light, causing the material to appear colored.[5][11] The released HCl acts as a catalyst, accelerating further degradation.[12] this compound works by scavenging this HCl and by replacing unstable chlorine atoms on the PVC chain with more stable maleate groups.[3][6][13] Discoloration occurs when the rate of degradation exceeds the stabilizer's capacity to intervene.
Troubleshooting Workflow
Caption: Troubleshooting workflow for thermal discoloration.
Experimental Protocols
Protocol 1: Optimizing Stabilizer Concentration
-
Objective: To determine the minimum effective concentration of this compound.
-
Methodology:
-
Prepare a series of identical PVC dry blends with varying concentrations of the stabilizer (e.g., 1.0, 1.5, 2.0, 2.5 parts per hundred resin - phr).
-
Process each blend under identical, controlled conditions (e.g., using a two-roll mill at a set temperature).
-
Take samples at regular time intervals (e.g., every 2 minutes).
-
Visually assess the samples for the onset of discoloration (yellowness index).
-
The formulation that remains stable for the longest duration has the optimal stabilizer concentration for those processing conditions.
-
Protocol 2: Assessing Stabilizer Dispersion
-
Objective: To ensure uniform distribution of the stabilizer in the PVC matrix.
-
Methodology:
-
Prepare a dry blend using your standard mixing procedure.
-
Take small samples from different locations within the mixer.
-
Analyze the tin content in each sample using techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) spectroscopy.
-
Significant variations in tin concentration indicate poor dispersion.
-
To improve dispersion, adjust the mixing order (e.g., add stabilizer after the resin has warmed up), mixing time, or mixer speed.[4]
-
Issue 2: Long-Term Discoloration (UV Exposure & Environmental Factors)
Symptoms: Gradual yellowing, browning, or fading of the final PVC product upon exposure to sunlight or certain environmental conditions.
Causality: UV radiation possesses enough energy to break the chemical bonds in PVC, initiating a free-radical degradation process.[7][14] This is a different mechanism from thermal degradation but also results in the formation of color-causing polyenes. Organotin maleates can offer some light stability, potentially through a Diels-Alder reaction that shortens polyene sequences, but their primary function is heat stabilization.[6] Environmental factors like acid rain (containing sulfur compounds) can also react with some stabilizer systems, causing discoloration.[15]
Stabilization Mechanism of this compound
Caption: PVC degradation and organotin maleate stabilization.
Experimental Protocols
Protocol 3: Evaluating UV Stability
-
Objective: To assess the resistance of the stabilized PVC to UV-induced discoloration.
-
Methodology:
-
Prepare PVC plaques with your standard this compound formulation.
-
Prepare additional sets including a UV absorber (e.g., a benzotriazole or HALS) at various concentrations.
-
Expose the plaques in a QUV accelerated weathering tester according to a standard cycle (e.g., ASTM G154).
-
Periodically remove the samples and measure the color change (ΔE*) using a spectrophotometer.
-
Plot ΔE* versus exposure time to determine the effectiveness of the UV protection package.
-
Issue 3: Interaction with Other Formulation Components
Symptoms: Unexpected discoloration, reduced processing stability, or changes in the physical properties of the PVC product that cannot be attributed to thermal or UV degradation alone.
Causality: A PVC formulation is a complex mixture of resin, stabilizers, plasticizers, fillers, pigments, and other additives.[1] Chemical interactions between these components can either enhance or detract from the overall stability. For instance, some fillers can have an acidic or basic surface that may react with the organotin stabilizer. The migration of chemicals from adjacent materials can also catalyze degradation.[16] Synergistic effects are also possible; for example, co-stabilizers like phosphites or epoxy compounds can enhance the performance of the primary stabilizer.
Quantitative Data Summary: Additive Interactions
| Additive Type | Potential Interaction with this compound | Observed Effect on Stability |
| Epoxidized Soybean Oil (ESBO) | Synergistic; ESBO also scavenges HCl. | Improved long-term heat stability. |
| Calcium Stearate/Zinc Stearate | Can have synergistic effects, but incorrect ratios may lead to "zinc burning".[13] | Can improve early color and long-term stability if balanced correctly. |
| Titanium Dioxide (Rutile Grade) | Generally inert, but poor grades (Anatase) can be photocatalytic.[15] | Anatase TiO2 can accelerate UV degradation. |
| Sulfur-containing compounds | Potential for cross-staining, especially with other metal stabilizers. | Can lead to pink or gray discoloration. |
| Certain Fillers (e.g., some clays) | Can have active sites that adsorb the stabilizer. | Reduced stabilizer efficiency. |
Experimental Protocols
Protocol 4: Systematic Formulation Analysis
-
Objective: To identify the component responsible for the negative interaction.
-
Methodology:
-
Establish a control formulation containing only PVC resin and this compound.
-
Create a series of new formulations, each adding only one additional component from your full recipe to the control blend.
-
Process each of these simplified formulations under identical conditions and evaluate their thermal stability (as in Protocol 1).
-
The formulation that shows a significant decrease in stability identifies the problematic additive.
-
Further experiments can then be conducted to find a more compatible alternative for the interacting component.
-
III. References
-
Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. (2025). incachem.
-
The science of vinyl discoloration. (2014). Marine Fabricator.
-
The mechanism of action of PVC stabilizer. (2025). JUBANG.
-
Action mechanism and application of different PVC stabilizers. (2023). pvc-stabilizer.com.
-
Understanding The Reasons For PVC Water Pipe Discoloration. (2024). IFAN.
-
Reasons for Discoloration of PVC Water Pipes. (2024). IFAN.
-
Organotin Stabilizers. (n.d.). Baerlocher GmbH.
-
Organotin Compounds as PVC Stabilizers. (n.d.). GCRIS.
-
Dibutyl Tin Maleate (CAS 78-04-6): Your Go-To for PVC Stability and Catalysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
-
What Would Cause PVC Tarpaulin To Discolor?. (2024). news-tarpaulin.com.
-
Reasons for the color change of pvc water pipes. (2022). IFAN.
-
Mechanism of PVC Degradation in. (n.d.). Rubber Chemistry and Technology.
-
Mechanism of the thermal degradation of poly(vinyl chloride). (n.d.). ResearchGate.
-
Thermal degradation of PVC: A review. (2016). PubMed.
-
PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025). Orbimind.
-
What is the effect of Methyl Tin Stabilizer on the color stability of PVC?. (2025). Blog.
-
Boosting PVC performance with Organotin stabilizers. (2024). Platinum Industries.
-
How To Solve The Problem Of PVC Products Whitening. (2023). Repolyfine.
-
Kinetics of thermal degradation of poly(vinyl chloride). (2011). R Discovery.
-
The Synergistic Effect of Stabilizers in Enhancing PVC Performance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
-
The Role of Tin Stabilizers in PVC Manufacturing. (2021). Bisley International LLC.
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Addressing compatibility issues of "di-n-Butyl-bis-(methylmaleate)tin" with other additives
Welcome to the technical support center for di-n-Butyl-bis-(methylmaleate)tin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulation and compatibility. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design.
A Note on the Specific Compound: Direct, comprehensive studies on "this compound" are not extensively available in public literature. Therefore, this guide synthesizes data from closely related and well-researched dibutyltin (DBT) compounds, such as dibutyltin dilaurate (DBTDL), to provide a robust framework for troubleshooting. The principles of reactivity and coordination chemistry of the tin center are broadly applicable across this class of organometallics.
Part 1: Frequently Asked Questions (FAQs) on Compatibility
This section addresses common initial questions regarding the compatibility of this compound with other additives.
Q1: We are observing a significant loss of catalytic activity when using this compound in the presence of primary amines. What is the likely cause?
A1: The loss of catalytic activity is likely due to the strong coordination of the primary amine to the tin center. The lone pair of electrons on the nitrogen atom of the amine can form a coordinate bond with the electrophilic tin atom. This coordination can either block the active site of the catalyst, preventing the substrate from binding, or it can lead to a less active catalytic species.
To confirm this, you can perform an FTIR analysis of the mixture. A shift in the Sn-O or C=O stretching frequencies of the methylmaleate ligand would indicate a change in the coordination environment of the tin.
Q2: Our formulation containing this compound has developed a hazy appearance and a fine precipitate after adding a phosphate-based buffer. Why is this happening?
A2: The formation of a precipitate is a strong indicator of an incompatibility reaction, likely resulting in the formation of an insoluble tin phosphate species. Organotin compounds are generally susceptible to reaction with strong nucleophiles and certain anions. Phosphate ions can displace the methylmaleate ligands from the tin center, forming insoluble coordination polymers or salts.
We recommend avoiding the use of phosphate-based buffers with this compound. Consider alternative buffer systems such as those based on organic acids (e.g., citrate, acetate) or zwitterionic buffers (e.g., HEPES, MES), after performing initial compatibility studies on a small scale.
Q3: Can we use this compound in combination with sulfur-containing compounds like thiols or mercaptans?
A3: Extreme caution is advised when using this compound with sulfur-containing compounds. Dibutyltin compounds are known to have a high affinity for sulfur. This interaction can lead to the formation of highly stable tin-sulfur bonds, effectively displacing the original ligands and rendering the tin compound inactive for its intended purpose. In the context of PVC stabilization, certain organotin mercaptides are used intentionally, but for catalytic applications, this interaction is typically detrimental.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common experimental issues.
Guide 1: Investigating Loss of Catalytic Efficacy
This guide will help you diagnose the root cause of decreased performance of your this compound catalyst.
Symptoms:
-
Slower reaction rates
-
Incomplete conversion of reactants
-
Inconsistent batch-to-batch results
Troubleshooting Workflow:
Caption: Workflow for diagnosing catalytic inhibition.
Experimental Protocol: Additive Compatibility Screening
-
Baseline Reaction: Run the reaction with only the catalyst and reactants to establish a baseline performance metric (e.g., time to 95% conversion).
-
Individual Additive Spiking: For each additive, run a separate reaction containing the catalyst, reactants, and that single additive at its intended concentration.
-
Performance Comparison: Compare the performance of each "spiked" reaction to the baseline. A significant decrease in performance indicates an incompatibility with that specific additive.
-
Analysis: For any incompatible additives identified, proceed with spectroscopic analysis (as described in the workflow) to understand the nature of the interaction.
Guide 2: Addressing Precipitate Formation
This guide outlines a systematic approach to identifying the cause of precipitation in your formulation.
Symptoms:
-
Cloudiness or haziness
-
Visible solid particles
-
Phase separation
Troubleshooting Workflow:
Caption: Workflow for identifying the source of precipitation.
Part 3: Data and Mechanistic Insights
This section provides a summary of known compatibilities and a deeper look at the chemical mechanisms involved.
Table 1: General Compatibility of Dibutyltin Compounds with Common Additive Classes
| Additive Class | Compatibility | Rationale and Key Considerations |
| Alcohols | Generally Good | Can undergo transesterification, especially at elevated temperatures. The reaction is typically slow but can alter the catalyst structure over time. |
| Aliphatic Hydrocarbons | Excellent | Non-reactive and serve as good solvents or diluents. |
| Aromatic Hydrocarbons | Excellent | Generally non-reactive. |
| Ketones | Good | Generally compatible, but enolizable ketones may exhibit some reactivity under basic conditions. |
| Esters | Good | Potential for slow transesterification with the methylmaleate ligands, but generally compatible under normal conditions. |
| Primary & Secondary Amines | Poor | Strong coordination to the tin center leads to catalyst inhibition. |
| Tertiary Amines | Moderate | Less likely to inhibit than primary/secondary amines, but can still coordinate and affect catalytic activity. |
| Thiols/Mercaptans | Poor | High affinity for tin, leading to irreversible ligand exchange and deactivation. |
| Strong Acids (e.g., HCl) | Poor | Can lead to the cleavage of the Sn-C bond and complete degradation of the organotin compound. |
| Strong Bases (e.g., NaOH) | Poor | Promotes hydrolysis of the ester linkages and can lead to the formation of insoluble tin hydroxides/oxides. |
| Phosphate/Sulfate Salts | Poor | Can form insoluble tin salts, leading to precipitation. |
| Halide Salts (e.g., NaCl) | Moderate to Poor | Can participate in ligand exchange, potentially forming less active or insoluble tin halides. |
Mechanistic Diagram: Inhibition by Primary Amines
Caption: Amine coordination blocks the active site of the tin catalyst.
References
Reducing the volatility of "di-n-Butyl-bis-(methylmaleate)tin" during processing
Technical Support Center: Mitigating Volatility of Di-n-Butyl-bis-(methylmaleate)tin During Processing
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. It provides in-depth troubleshooting advice, FAQs, and detailed protocols to address the common challenge of compound volatility during experimental and manufacturing processes. Our focus is on providing not just solutions, but the underlying scientific principles to empower users to make informed decisions.
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses foundational questions about this compound and the nature of its volatility.
Q1: What is this compound and what are its primary applications?
This compound is an organometallic compound of tetravalent tin.[1] Structurally, it features a central tin atom bonded to two n-butyl groups and two methyl maleate groups.[2] Like other dibutyltin carboxylates, it is primarily used as a heat stabilizer for polyvinyl chloride (PVC), preventing thermal degradation during high-temperature processing such as extrusion and molding.[1][3] Its ability to react with and neutralize hydrochloric acid (HCl) released from degrading PVC, and to substitute unstable chlorine atoms on the polymer chain, makes it highly effective.[3][4] It also finds applications as a catalyst in various chemical reactions, including the production of polyurethanes.[5]
Q2: What causes the volatility of this organotin compound during processing?
The volatility of this compound during processing is a function of its vapor pressure and thermal stability. Several factors contribute:
-
Molecular Weight and Intermolecular Forces: While it has a relatively high molecular weight (491.1 g/mol ), the butyl and methyl maleate ligands can limit strong intermolecular packing, leading to a measurable vapor pressure at elevated temperatures.[2]
-
Thermal Decomposition: More significantly, at typical processing temperatures (often >180°C), the compound can begin to decompose. The Sn-C bonds of the butyl groups and the Sn-O bonds of the maleate esters have finite bond energies. Thermal energy can induce bond cleavage, leading to the formation of smaller, more volatile fragments. Studies on similar dibutyltin compounds show decomposition processes occurring in distinct steps, often starting with the loss of the alkyl groups.[6]
-
Process Conditions: The use of vacuum during processing, common in extrusion to remove trapped gases, can significantly increase the rate of volatilization by lowering the boiling point of the compound and its decomposition products.[7]
Q3: What are the consequences of high volatility in my experiment or process?
Uncontrolled volatility can lead to several critical issues:
-
Process Inefficiency: Loss of the stabilizer or catalyst leads to reduced performance, requiring higher initial dosages and increasing costs.[7]
-
Inconsistent Product Quality: A changing concentration of the active compound results in variable product characteristics, such as poor color hold in PVC or inconsistent reaction kinetics in catalysis.[3]
-
Equipment Fouling: Volatilized organotin can condense on cooler parts of the processing equipment, leading to build-up, which requires frequent cleaning and maintenance.
-
Safety and Environmental Concerns: Organotin compounds are associated with varying levels of toxicity.[8] Volatilization increases the risk of worker exposure and environmental release. Proper handling and ventilation are crucial.[9][10]
Q4: How can I measure or quantify the volatility of my compound?
Quantifying volatility is a critical first step in mitigating it. The primary technique is:
-
Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve will reveal the onset temperature of decomposition and the mass loss associated with volatilization, providing a clear operational window. Studies on related dibutyltin compounds frequently use TGA to characterize thermal stability.[6][11]
-
Gas Chromatography-Mass Spectrometry (GC/MS): To identify the specific volatile species being released, the off-gas from a process can be collected and analyzed using GC/MS. This can confirm whether the parent compound or smaller decomposition fragments are volatilizing.[12][13]
Section 2: Troubleshooting Guides for Common Processing Issues
This section provides structured guidance for diagnosing and solving problems related to compound volatility.
Guide 1: Issue - Inconsistent Thermal Stability in PVC Processing
-
Symptoms:
-
Early or inconsistent discoloration (yellowing, browning) of the PVC article during extrusion or calendering.
-
Reduced long-term heat stability in the final product.
-
Foul odors or smoke generation during processing, beyond what is expected.[7]
-
-
Root Cause Analysis: The primary cause is the loss of the this compound stabilizer due to volatilization at high processing temperatures, leaving the PVC unprotected.
The following diagram outlines a logical workflow for addressing volatility-related issues.
Caption: Hypothetical interaction reducing volatility.
Section 5: References
-
Baerlocher GmbH. (n.d.). Organotin Stabilisers. Retrieved from Baerlocher.
-
Vikas Ecotech Ltd. (n.d.). Organotin Stabilizers. Retrieved from Vikas Ecotech.
-
Kanademy. (n.d.). Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. Retrieved from Kanademy.
-
Platinum Industries. (2024). Boosting PVC performance with Organotin stabilizers. Retrieved from Platinum Industries.
-
Henan Ruixing Technology Co., Ltd. (2024). What are the organic tin stabilizers? What is the difference. Retrieved from Henan Ruixing Technology.
-
Preprints.org. (2016). Synthesis and Characterization of Dibutyltin Compounds with α- Amino Acids. Retrieved from Preprints.org.
-
Shimadzu. (n.d.). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. Retrieved from Shimadzu.
-
Muby Chemicals. (n.d.). Dibutyltin maleate Manufacturers, with SDS. Retrieved from Muby Chemicals.
-
PubChem. (n.d.). Dibutyltin maleate. Retrieved from PubChem.
-
ECHA. (2022). Compounds of dibutyltin - Evaluation statement. Retrieved from ECHA.
-
ChemicalBook. (n.d.). Dibutyltin maleate manufacturers and suppliers in india. Retrieved from ChemicalBook.
-
Wikipedia. (n.d.). Dibutyltin dilaurate. Retrieved from Wikipedia.
-
ResearchGate. (2015). Synthesis of Dibutyl tin (IV) Dilurate and its Application as a Safe Thermal Stabilizer in Polyvinyl Chloride. Retrieved from ResearchGate.
-
Amine Catalysts. (2020). dibutyltin monooctyl maleate. Retrieved from Amine Catalysts.
-
Shimadzu Corporation. (n.d.). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. Retrieved from Shimadzu.
-
D. F. Shriver, M. A. Drezdzon. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from google-books.
-
PubChem. (n.d.). Terpinyl acetate. Retrieved from PubChem.
-
Britannica. (n.d.). Organometallic compound - Stability, Reactivity, Bonding. Retrieved from Britannica.
-
Quora. (2019). How to reduce volatility of a pure solvent? What about a mixture of solvents. Retrieved from Quora.
-
Wiley. (n.d.). The Organometallic Chemistry of the Transition Metals. Retrieved from Wiley.
-
Wikipedia. (n.d.). Organometallic chemistry. Retrieved from Wikipedia.
Sources
- 1. baerlocher.com [baerlocher.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. platinumindustriesltd.com [platinumindustriesltd.com]
- 4. What are the organic tin stabilizers? What is the difference-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
- 5. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]
- 6. preprints.org [preprints.org]
- 7. kanademy.com [kanademy.com]
- 8. Dibutyltin maleate Manufacturers, with SDS [mubychem.com]
- 9. newtopchem.com [newtopchem.com]
- 10. agapie.caltech.edu [agapie.caltech.edu]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. shimadzu.com [shimadzu.com]
Technical Support Center: Enhancing the Catalytic Activity of Di-n-Butyl-bis(methylmaleate)tin
Welcome to the technical support center for "di-n-butyl-bis-(methylmaleate)tin" and related organotin catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the catalytic performance of this class of compounds. While "this compound" is a specific formulation, the principles and troubleshooting strategies discussed here are broadly applicable to the wider class of dibutyltin(IV) carboxylate catalysts.
Organotin compounds are versatile catalysts known for their efficacy in promoting reactions such as esterification, transesterification, and polyurethane formation.[1][2] Their catalytic prowess stems from the Lewis acidic nature of the tin center, which can coordinate with reactants to lower the activation energy of the reaction.[3][4] This guide will help you navigate common challenges and unlock the full potential of your catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of catalysis for this compound in an esterification reaction?
A1: this compound, like other dibutyltin carboxylates, functions as a Lewis acid catalyst. The catalytic cycle generally involves the following steps:
-
Coordination: The electron-deficient tin(IV) center coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An alcohol molecule then performs a nucleophilic attack on this activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred, and the intermediate collapses, eliminating a water molecule and forming the final ester product. The catalyst is regenerated and can participate in another cycle.
The presence of the n-butyl groups is crucial for the catalytic behavior of these tin-based catalysts.[5]
Troubleshooting Guide
Q2: My reaction is proceeding very slowly or not at all. What are the potential causes and how can I fix it?
A2: Sluggish or stalled reactions are a common issue. Here are the most likely culprits and their solutions:
-
Cause 1: Catalyst Hydrolysis. Organotin catalysts, particularly carboxylates, can be sensitive to water.[6][7] Trace amounts of moisture in your reactants or solvent can hydrolyze the catalyst to form less active or inactive tin oxides or hydroxides.[8][9]
-
Solution: Ensure all reactants and solvents are rigorously dried before use. Use freshly distilled solvents and consider adding a drying agent like molecular sieves to the reaction mixture.
-
-
Cause 2: Insufficient Catalyst Loading. The reaction rate is often dependent on the catalyst concentration.
-
Solution: While following the recommended catalyst loading (typically 0.1-1.0 mol%), a systematic increase in the catalyst amount may be necessary for particularly challenging substrates. Be mindful that excessive catalyst can sometimes lead to side reactions.
-
-
Cause 3: Low Reaction Temperature. Many organotin-catalyzed reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress at each stage to find the optimal temperature that balances reaction rate and potential side product formation.
-
-
Cause 4: Steric Hindrance. Bulky substrates can sterically hinder the approach to the catalytic tin center, slowing down the reaction.
-
Solution: For sterically demanding substrates, you may need to increase the reaction time, temperature, or catalyst loading. In some cases, a different catalyst with a less sterically hindered active site may be required.
-
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.
-
Cause 1: High Reaction Temperature. While higher temperatures can increase the reaction rate, they can also provide enough energy for undesired side reactions to occur.
-
Solution: Try running the reaction at a lower temperature for a longer period. This can often improve selectivity by favoring the thermodynamically more stable product.
-
-
Cause 2: Inappropriate Solvent. The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction's selectivity.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile) to identify one that maximizes the yield of the desired product.
-
-
Cause 3: Catalyst Degradation. Over time, especially at high temperatures, the catalyst itself may degrade, leading to the formation of species that catalyze unwanted side reactions.[10]
-
Solution: Consider adding the catalyst in portions over the course of the reaction or using a more thermally stable catalyst if available.
-
Q4: How can I remove the organotin catalyst from my final product?
A4: Removing residual organotin compounds is a critical step, especially in pharmaceutical applications, due to their potential toxicity.[11]
-
Method 1: Chromatography. Passing the crude product through a plug of silica gel or basic alumina can effectively remove organotin residues.[12] Pre-treating the silica gel with triethylamine can enhance its efficacy.[12]
-
Method 2: Precipitation with Fluoride. Organotin compounds react with fluoride ions to form insoluble tin fluorides, which can be removed by filtration.[13]
-
Protocol: After the reaction, dilute the mixture with an organic solvent and wash it with an aqueous solution of potassium fluoride (KF). A white precipitate of the organotin fluoride should form and can be removed by filtration through Celite.[12]
-
-
Method 3: Acidic Extraction. Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 5% oxalic acid or dilute HCl) can help to extract the tin catalyst into the aqueous phase.[12]
Enhancing Catalytic Activity: Protocols and Strategies
Q5: How can I rationally enhance the catalytic activity of my this compound?
A5: Beyond simple optimization of reaction conditions, several strategies can be employed to boost catalytic performance.
-
Strategy 1: Use of Co-catalysts. The addition of a co-catalyst can work synergistically with the organotin compound to accelerate the reaction.
-
Example: In polyurethane formation, tertiary amines are often used in conjunction with organotin catalysts to balance the chain extension and crosslinking reactions.[14] For esterification, a mild Brønsted acid or base might enhance the rate.
-
-
Strategy 2: Ligand Modification. The maleate ligands on your catalyst can be exchanged for other carboxylates to tune the catalyst's Lewis acidity and steric profile.
-
Experimental Protocol:
-
Dissolve di-n-butyltin oxide in toluene.
-
Add a stoichiometric amount (2 equivalents) of the desired carboxylic acid (e.g., acetic acid, lauric acid).
-
Reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction.
-
Remove the solvent under reduced pressure to obtain the modified dibutyltin dicarboxylate catalyst.
-
-
-
Strategy 3: In-situ Catalyst Formation. Generating a more active catalytic species within the reaction mixture can be a powerful approach. For instance, reacting dibutyltin dichloride with the alcohol substrate can form a highly active tin alkoxide in situ.
Data Interpretation & Visualization
To systematically troubleshoot and optimize your reaction, it is crucial to collect and analyze quantitative data.
Table 1: Example Troubleshooting Data for a Sluggish Esterification Reaction
| Experiment | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Conversion (%) |
| 1 (Baseline) | 0.5 | 80 | Toluene | 12 | 15 |
| 2 | 1.0 | 80 | Toluene | 12 | 35 |
| 3 | 1.0 | 100 | Toluene | 12 | 75 |
| 4 | 1.0 | 100 | Acetonitrile | 12 | 60 |
This data suggests that for this particular reaction, both catalyst loading and temperature were key limiting factors.
Visualizing the Catalytic Workflow
A structured approach is essential for efficient problem-solving.
Caption: A decision-making workflow for troubleshooting underperforming organotin-catalyzed reactions.
Proposed Catalytic Mechanism Diagram
Caption: A simplified representation of the Lewis acid-catalyzed esterification mechanism.
References
-
Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization... ACS Publications. Available at: [Link]
-
Organotin Catalysts in Organosilicon Chemistry. ResearchGate. Available at: [Link]
-
Organotin chemistry. Wikipedia. Available at: [Link]
-
Butyltin catalysts – Our products. TIB Chemicals. Available at: [Link]
-
Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. Available at: [Link]
-
Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. PubMed Central. Available at: [Link]
-
Thermal stabilisation of poly(vinyl chloride) by organotin compounds. CORE. Available at: [Link]
-
Hydrolysis-Resistant Organotin Catalyst D-60: The Definitive Solution for Preventing Premature Failure of PU Products. BDMAEE. Available at: [Link]
-
analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. (2025-05-09). Available at: [Link]
-
Investigation of Sn(IV) catalysts in glycerol acetylation. ResearchGate. Available at: [Link]
-
State-of-the-Art Hydrolysis-Resistant Organotin Catalyst D-60, a Testament to Innovation in Organotin Chemistry. BDMAEE. Available at: [Link]
-
Catalysis Science & Technology. RSC Publishing. Available at: [Link]
-
Syntheses and exploration of the catalytic activities of organotin(iv) compounds. Dalton Transactions (RSC Publishing). Available at: [Link]
-
312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. SciSpace. Available at: [Link]
-
Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. YouTube. Available at: [Link]
-
Global Organotin Compounds Market is projected to reach the value of USD 2.97 Billion by 2030. openPR.com. Available at: [Link]
-
Hydrolysis-Resistant Organotin Catalyst D-60: The Go-To Choice for High-Performance Protective Coatings and Linings. BDMAEE. Available at: [Link]
-
New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di. Preprints.org. Available at: [Link]
-
Dibutyltin dilaurate – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Low impact leaching agents as remediation media for organotin and metal contaminated sediments. PubMed. Available at: [Link]
-
Low impact leaching agents as remediation media for organotin and metal contaminated sediments. Chalmers Research. Available at: [Link]
-
The Chemical Advantages of Dibutyl Tin Maleate: Stability and Catalysis Explained. Available at: [Link]
-
Dealing with Organotin reactions : r/chemistry. Reddit. Available at: [Link]
-
Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine. Available at: [Link]
-
Illustration of the plausible mechanism of dibutyltin dilaurate as a... ResearchGate. Available at: [Link]
-
Organotin(iv) compounds with high catalytic activities and selectivities in the glycerolysis of triacylglycerides. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Organotin(IV) compounds with high catalytic actIVities and selectIVities in the glycerolysis of triacylglycerides. ResearchGate. Available at: [Link]
-
Synthesis of dibutyl maleate (DTBM, I). ResearchGate. Available at: [Link]
-
Tin-based Catalysts. Books Gateway. Available at: [Link]
-
introduction to organotin chemistry - and applications. Gelest, Inc. Available at: [Link]
-
CO2 Derivatives of Molecular Tin Compounds. Part 1: Hemicarbonato and Carbonato Complexes. MDPI. Available at: [Link]
-
Organotin Compounds. AFIRM Group. Available at: [Link]
Sources
- 1. Butyltin catalysts: Optimize your chemical processes - TIB Chemicals AG [tib-chemicals.com]
- 2. gelest.com [gelest.com]
- 3. ohans.com [ohans.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdmaee.net [bdmaee.net]
- 7. bdmaee.net [bdmaee.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting Inconsistent Results in "di-n-Butyl-bis-(methylmaleate)tin" Experiments
Welcome to the technical support center for di-n-Butyl-bis-(methylmaleate)tin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this organotin compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and ensure the consistency and reliability of your experimental results.
Understanding this compound: A Primer
This compound is an organotin compound primarily utilized as a heat stabilizer in polyvinyl chloride (PVC) formulations.[1] Its efficacy stems from its ability to prevent thermal degradation of PVC, a critical aspect during processing.[2] Understanding its fundamental chemical properties is the first step in troubleshooting experimental inconsistencies.
Key Applications:
-
PVC Heat Stabilizer: Prevents discoloration and decomposition of PVC during high-temperature processing.[1][2]
-
Catalyst: Can act as a catalyst in esterification and transesterification reactions.[1]
FAQs: Quick Solutions to Common Problems
Q1: My PVC samples stabilized with this compound are showing inconsistent color (yellowing/black spots). What could be the cause?
A1: Inconsistent coloration in PVC is a classic sign of insufficient or non-uniform thermal stabilization. Several factors could be at play:
-
Inadequate Dispersion: The stabilizer must be uniformly dispersed throughout the PVC matrix to be effective. Poor mixing can lead to localized areas with insufficient stabilizer, resulting in premature degradation.[2]
-
Incorrect Dosage: Ensure the amount of stabilizer is optimized for your specific PVC formulation and processing temperature.
-
Processing Temperature: Excessively high temperatures can overwhelm the stabilizer, leading to rapid degradation.[3]
-
Presence of Impurities: Acidic impurities can accelerate PVC degradation.
Q2: I am observing precipitate formation in my reaction mixture containing this compound. What is it and how can I prevent it?
A2: Precipitate formation often points to hydrolysis of the organotin compound. This compound can react with water to form less soluble di-n-butyltin oxide and methyl maleic acid.[4][5]
-
Moisture Contamination: Ensure all your solvents and reagents are anhydrous. Store this compound in a tightly sealed container in a dry environment.
-
pH Changes: The stability of organotin esters can be pH-dependent. Avoid highly acidic or basic conditions unless your protocol specifically requires them.
Q3: How can I confirm the purity of my this compound sample?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to identify the characteristic peaks of the compound and detect impurities. Common impurities include residual starting materials like di-n-butyltin oxide or hydrolysis products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components and degradation products.[6][7]
-
Elemental Analysis: To confirm the tin content.
Q4: What are the best practices for handling and disposing of this compound?
A4: Organotin compounds are toxic and require careful handling.[8][9]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][8]
-
Disposal: Dispose of all organotin waste as hazardous material according to your institution's guidelines. Do not pour it down the drain. Contaminated glassware should be decontaminated before washing.
In-Depth Troubleshooting Guides
Synthesis of this compound
The synthesis of this compound typically involves the reaction of di-n-butyltin oxide with methyl maleate or maleic anhydride followed by esterification. Inconsistencies in yield and purity are common challenges.
Problem: Low Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure stoichiometric amounts of reactants are used. Monitor the reaction progress using techniques like TLC or NMR. The reaction of di-n-butyltin oxide with maleic anhydride is often carried out at elevated temperatures (e.g., 60-75°C) to ensure completion.[10] |
| Side Reactions | The presence of water can lead to the formation of di-n-butyltin oxide, reducing the yield of the desired product. Use anhydrous reagents and solvents.[10] |
| Product Loss During Workup | This compound can be sensitive to hydrolysis during aqueous workups. Minimize contact with water and consider non-aqueous workup procedures. |
Problem: Product Impurity
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | Monitor the reaction to completion. Use purification techniques like recrystallization or column chromatography to remove unreacted di-n-butyltin oxide or methyl maleate. |
| Hydrolysis Products | The presence of di-n-butyltin oxide as an impurity is a strong indicator of hydrolysis. This can be identified by its characteristic insolubility and spectroscopic signatures. |
| Byproducts from Side Reactions | Depending on the reaction conditions, other organotin species might form. Careful characterization using NMR and MS is crucial. |
Experimental Protocol: Synthesis of di-n-butyltin maleate (a related compound)
This protocol is adapted from a patented process for a similar compound and should be optimized for this compound.[10]
-
To a reaction vessel, add an inert solvent like cyclohexane.
-
Add maleic anhydride to the solvent.
-
Heat the mixture to 55-60°C with stirring until the maleic anhydride is molten.
-
Slowly add di-n-butyltin oxide in portions, maintaining the temperature at approximately 75°C. The addition should be controlled to keep the reaction mixture fluid.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the crystalline product, wash with fresh solvent, and dry.
Diagram: Synthesis and Potential Side Reactions
Caption: Synthesis of this compound and the competing hydrolysis reaction.
Stability and Degradation
This compound can degrade under certain conditions, leading to inconsistent experimental results. The primary degradation pathways are thermal decomposition and hydrolysis.
Problem: Inconsistent Performance as a PVC Stabilizer
| Possible Cause | Recommended Solution |
| Thermal Degradation of the Stabilizer | While designed to be a heat stabilizer, the compound itself can decompose at very high temperatures. Ensure your processing temperature is within the recommended range for your PVC formulation. |
| Hydrolysis Prior to or During Processing | Moisture in the PVC resin or other additives can hydrolyze the stabilizer, reducing its effectiveness. Ensure all components of your formulation are dry.[2] |
| Interaction with Other Additives | Some additives can interfere with the stabilizing action of organotin compounds. Review your formulation for any known incompatibilities. |
Problem: Changes in the physical or chemical properties of the compound over time
| Possible Cause | Recommended Solution |
| Hydrolysis from Atmospheric Moisture | Store the compound in a tightly sealed container in a desiccator or under an inert atmosphere. |
| Photodegradation | Store the compound in an amber bottle or in the dark to protect it from light. |
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent experimental outcomes.
Analytical Characterization
Accurate analysis is key to understanding the purity and stability of your this compound.
Problem: Ambiguous NMR Spectra
| Possible Cause | Recommended Solution |
| Presence of Impurities | Compare your spectrum to a reference spectrum of the pure compound if available. Look for characteristic peaks of common impurities such as di-n-butyltin oxide, residual solvents, or hydrolysis products. |
| Broadened Peaks | This can be due to the presence of paramagnetic impurities, aggregation of the compound in the NMR solvent, or chemical exchange. Try running the spectrum at a different temperature or in a different solvent. |
| Complex Coupling Patterns | The butyl chains and the maleate protons can give rise to complex splitting patterns. Use 2D NMR techniques like COSY and HSQC to aid in peak assignment. |
Problem: Poor GC-MS Results
| Possible Cause | Recommended Solution |
| Thermal Decomposition in the Injector | Organotin compounds can be thermally labile. Use a lower injector temperature and a split/splitless injection mode to minimize decomposition. |
| Poor Peak Shape | This can be due to interactions with the column. Use a deactivated column and consider derivatization of the analyte to improve its volatility and peak shape.[7] |
| Co-elution of Analytes | Optimize the temperature program of the GC to improve the separation of your target compound from impurities. |
Safety and Handling
Working with this compound requires strict adherence to safety protocols due to the inherent toxicity of organotin compounds.[8][9]
Key Safety Precautions:
-
Engineering Controls: Always handle the compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[2]
-
Spill and Emergency Procedures: In case of a spill, evacuate the area and follow your institution's spill cleanup procedures for toxic chemicals. Have a spill kit readily available.
-
Waste Disposal: All waste containing this compound must be collected in a designated hazardous waste container and disposed of according to regulations.
Decontamination of Glassware:
-
Rinse glassware with an appropriate organic solvent to remove the bulk of the organotin residue. Collect the rinsate as hazardous waste.
-
Immerse the glassware in a basic solution (e.g., 1M NaOH) or an oxidizing solution (e.g., 10% bleach) overnight to hydrolyze or oxidize the residual organotin compounds.
-
After decontamination, wash the glassware with soap and water.
References
-
Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Orbimind. [Link]
-
Novista Group. (2025, March 28). Common processing problems and solutions of PVC heat stabilizers. Novista Group. [Link]
-
Agilent Technologies. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent. [Link]
-
Gelest, Inc. Introduction to Organotin Chemistry - and Applications. Gelest, Inc. [Link]
-
Government of British Columbia. (2021, March 11). Organotins in Water by GC with MS Detection. [Link]
-
Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. CDC Stacks. [Link]
-
The National Academies Press. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
-
Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
MDPI. (2019). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. [Link]
-
Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds?[Link]
-
PubChem. Dibutylstannane. [Link]
-
Reddit. (2022, July 11). Dealing with Organotin reactions. [Link]
-
ResearchGate. (2025, August 6). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. [Link]
-
ResearchGate. 13 C NMR Spectra Data of Compounds 1 and 2. [Link]
-
WSD Chemical. (2022, May 9). The mechanism and classification of PVC stabilizers. [Link]
-
Nantong Jiusheng Chemical Co., Ltd. Dibutyltin Maleate|78-04-6. [Link]
- Google Patents. Process for preparing organotin esters.
-
ResearchGate. Synthesis of dibutyl maleate (DTBM, I). [Link]
-
A Review of Organotin Compounds: Chemistry and Applications. (2018, July 17). Lupine Publishers. [Link]
-
Wikipedia. Organotin chemistry. [Link]
-
PubChem. Dibutyltin diacetate. [Link]
-
ResearchGate. (2025, August 6). Synthesis, Characterization and In Vitro Antitumour Activity of Di-n-Butyl, Tri-n-Butyl and Triphenyltin 3,6-Dioxaheptanoates and 3,6,9-Trioxadecanoates. [Link]
-
ResearchGate. 1H NMR (a) and 13C NMR (b) spectrum of the complex (2). [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Compounds of dibutyltin. [Link]
- Google Patents.
-
PubChem. Dibutyltin maleate. [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of dialkyl tin bis(diphenylphosphino)-maleic acid adducts, the molecular structure of two polymorphs. [Link]
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Purification techniques for "di-n-Butyl-bis-(methylmaleate)tin" to remove impurities
Welcome to the technical support center for the purification of Di-n-Butyl-bis-(methylmaleate)tin (CAS 15546-11-9). This guide is designed for researchers, scientists, and drug development professionals who require this organotin compound in high purity for their applications, such as catalysis or polymer stabilization. We will address common challenges and provide robust, field-proven protocols in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurities
This section addresses the critical first step in any purification strategy: knowing what you need to remove. The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the reaction of di-n-butyltin oxide with maleic anhydride, followed by esterification, or directly with monomethyl maleate.[1][2][3]
Q1: What are the most common impurities I should expect in my crude this compound?
Your crude product likely contains a mixture of unreacted starting materials and reaction byproducts. The primary culprits include:
-
Unreacted Di-n-butyltin Oxide (DBTO): A white, amorphous solid that is generally insoluble in common organic solvents. Its presence often results in a hazy or cloudy appearance of the crude product solution.[3]
-
Partially Substituted Intermediates: The most common intermediate is Di-n-butyl(monomethylmaleate)tin hydroxide or a related species, where only one maleate group has reacted. These compounds are often more polar than the desired product.
-
Hydrolysis Products: Organotin compounds are susceptible to hydrolysis if water is present during synthesis or workup.[4][5] This can lead to the formation of various distannoxanes, which can be difficult to separate.
-
Residual Maleic Anhydride or Monomethyl Maleate: Unreacted electrophiles may persist in the crude mixture.
-
Other Organotin Species: Depending on the purity of the starting di-n-butyltin source, trace amounts of monobutyltin or tributyltin species may be present.[6]
Q2: How can I get a quick assessment of my crude product's purity?
Before embarking on a large-scale purification, a quick analytical assessment is crucial.
-
¹H NMR Spectroscopy: This is the most informative technique. You can quickly identify unreacted methyl maleate, the presence of intermediates (which will have different integration ratios for butyl vs. maleate protons), and residual solvents. The desired product should show a clean spectrum with the correct proton integration ratios.
-
Thin-Layer Chromatography (TLC): A quick TLC can visualize the complexity of your mixture. DBTO will typically remain at the baseline. The desired product and intermediates will have different Rf values. Streaking may indicate the presence of acidic impurities or decomposition on the silica plate.
Q3: My crude product is a sticky oil or waxy solid, not the expected crystalline material. What does this imply?
This is a common issue and almost always points to significant impurity levels.
-
Oiling Out: A high concentration of various intermediates and byproducts can inhibit crystallization by disrupting the crystal lattice formation, acting as a "eutectic mixture."
-
Residual Solvent: Trapped solvent from the reaction or initial workup can prevent solidification.
-
Isomeric Mixture: While less common for this specific molecule, the presence of cis/trans isomers (fumarate vs. maleate) if the reaction conditions were harsh could also lead to a non-crystalline product. The starting material is maleate, so this is unlikely unless isomerization occurred.
Part 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guides for the most effective purification techniques. We emphasize the causality behind each step to empower you to adapt these methods to your specific experimental outcomes.
Focus Area 1: Purification by Recrystallization
Recrystallization is the most efficient method for removing minor impurities and achieving high purity, provided your crude product is at least 85-90% pure.[7] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution.[7]
Q4: I'm trying to recrystallize my product, but it either "oils out" or no crystals form at all. What's going wrong and how do I fix it?
This is a classic recrystallization problem. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of forming crystals.
-
Causality: The solvent system is likely too nonpolar, or the solution is too concentrated. Impurities can also suppress the melting point and inhibit crystallization.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent until the oil completely redissolves.
-
Slow Cooling is Critical: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules time to align into an ordered crystal lattice.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.
-
Consider a Mixed-Solvent System: If a single solvent fails, a binary system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
Detailed Protocol 1: Optimized Recrystallization
This protocol uses a mixed solvent system, which offers greater control over the crystallization process.
-
Initial Dissolution: In a flask, dissolve the crude this compound in a minimum volume of hot toluene (approx. 80-90 °C).
-
Hot Filtration (Optional but Recommended): If insoluble impurities like DBTO are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: To the hot, clear filtrate, slowly add heptane or cyclohexane (an "anti-solvent") dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot toluene to render the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. You should observe the formation of crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath or refrigerator (2-8°C) for at least 1-2 hours to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold heptane or cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to yield a pure, crystalline solid.
| Solvent System | "Good" Solvent (for dissolving) | "Poor" Solvent (for precipitating) | Rationale & Comments |
| System 1 | Toluene | Heptane / Cyclohexane | Excellent for controlled precipitation. Toluene effectively dissolves the organotin ester, while the aliphatic hydrocarbon reduces solubility upon cooling. A patent for a similar compound specifies crystallization from cyclohexane.[1] |
| System 2 | Diethyl Ether | Hexane | A lower-boiling point option. Good for smaller scales, but be mindful of the high volatility and flammability of ether. |
| System 3 | Acetone | Water | Use with caution. While effective for polarity differences, the presence of water risks hydrolysis of the organotin ester bonds if any acidic impurities are present. |
Focus Area 2: Purification by Column Chromatography
When recrystallization fails due to high impurity levels, column chromatography is the method of choice. However, organotin compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition.
Q5: My product seems to be decomposing on the silica gel column, resulting in streaking and poor recovery. How can I prevent this?
This is a common fate for acid-sensitive compounds on silica. The silanol groups (Si-OH) on the silica surface are acidic and can catalyze hydrolysis or other degradation pathways.
-
Causality: The Lewis acidic tin center and the ester functionalities are susceptible to protonation and subsequent decomposition on untreated silica.
-
Solution: The silica gel must be "deactivated" or "neutralized" before use. This is achieved by pre-treating the silica with a basic modifier.
Detailed Protocol 2: Neutralized Silica Gel Column Chromatography
This protocol incorporates a triethylamine pre-treatment to protect the product. A similar strategy using potassium carbonate has also been reported for removing organotin residues.[8]
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a hexane/ethyl acetate mixture). Add triethylamine (Et₃N) to the slurry to constitute 1-2% of the total volume (e.g., 1-2 mL of Et₃N per 100 mL of eluent).
-
Column Packing: Pack the column with the neutralized silica slurry. Flush the column with 2-3 column volumes of the eluent containing 1% Et₃N to ensure it is fully equilibrated.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of neutralized silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Elute the column with the hexane/ethyl acetate/Et₃N solvent system. Start with a low polarity (e.g., 95:5 hexane/ethyl acetate + 1% Et₃N) and gradually increase the polarity based on TLC analysis of the starting material.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Part 3: Visualization of Workflows
To clarify the decision-making process, the following diagrams illustrate the logical flow of purification and troubleshooting.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization failures.
References
-
BNT Chemicals. (n.d.). DBTC – Dibutyltin Dichloride. Retrieved from BNT Chemicals website. [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from NCBI. [Link]
-
Ataman Kimya. (n.d.). DIBUTYLTIN DICHLORIDE. Retrieved from Ataman Kimya website. [Link]
-
LookChem. (n.d.). Cas 683-18-1, Dibutyltin dichloride. Retrieved from LookChem website. [Link]
-
Moody, C. J., & Tuncher, P. J. (1971). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 360-363. [Link]
-
Davies, A. G., & Smith, P. J. (1971). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2045-2048. [Link]
- Mack, G. P., & Parker, E. (1970). U.S. Patent No. 3,522,282. Washington, DC: U.S.
-
National Institute for Occupational Safety and Health. (1994). Development of a method for the sampling and analysis of organotin compounds. Retrieved from CDC Stacks. [Link]
-
U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from EPA website. [Link]
-
National Institute for Occupational Safety and Health. (1994). ORGANOTIN COMPOUNDS (as Sn) 5504. Retrieved from CDC website. [Link]
-
ALS. (n.d.). Analysis of organotin compounds. Retrieved from ALS website. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved from Wikipedia website. [Link]
-
Ghosh, A. K., & Wang, Y. (2000). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 65(26), 8941–8943. [Link]
-
Davies, A. G., & Smith, P. J. (1971). Organotin derivatives of maleic acid. Journal of the Chemical Society C: Organic, 2045-2048. [Link]
- Arkema Inc. (2016). U.S. Patent No. CN105801619A.
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- 3. CN105801619A - Preparation process of dibutyltin oxide - Google Patents [patents.google.com]
- 4. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Di-n-Butyl-bis-(methylmaleate)tin and Dioctyltin Maleate for PVC Stabilization
For Researchers, Scientists, and Product Development Professionals in the Polymer Industry
The thermal stabilization of polyvinyl chloride (PVC) is a critical aspect of its processing and long-term durability. Without effective heat stabilizers, PVC is susceptible to degradation at processing temperatures, leading to discoloration, embrittlement, and the release of corrosive hydrogen chloride gas.[1][2] Organotin compounds have long been recognized as highly efficient stabilizers for PVC, offering excellent performance characteristics.[3] This guide provides an in-depth, objective comparison of two prominent organotin maleate stabilizers: Di-n-Butyl-bis-(methylmaleate)tin and Dioctyltin Maleate.
Introduction to Organotin Maleate Stabilizers
Organotin maleates are a subclass of organotin carboxylates that provide thermal stability to PVC.[4][5] Their primary stabilization mechanism involves the substitution of labile chlorine atoms on the PVC polymer chain, which are prone to thermal elimination, with more stable maleate groups.[6] This action prevents the initiation of the "zipper" dehydrochlorination reaction that leads to the formation of color-imparting polyene sequences.[7] Additionally, maleate-based stabilizers can participate in Diels-Alder reactions with the formed polyenes, further inhibiting discoloration.[8] Unlike their mercaptide counterparts, organotin maleates are sulfur-free, which can be advantageous in specific applications where odor or sulfur-staining is a concern.[5]
Head-to-Head Performance Comparison
The choice between this compound and Dioctyltin Maleate hinges on a nuanced understanding of their respective performance attributes, toxicological profiles, and regulatory standing. The key difference between these two stabilizers lies in the alkyl group attached to the tin atom: a butyl group versus an octyl group. This seemingly small structural variation significantly influences their properties.[9]
| Performance Metric | This compound | Dioctyltin Maleate | Key Insights |
| Thermal Stability | Good | Excellent | While both provide effective heat stabilization, dioctyltin derivatives often exhibit superior long-term thermal stability.[10] |
| Early Color & Clarity | Excellent | Excellent | Both stabilizers are known for imparting excellent initial color and high transparency to PVC products.[9][11] |
| Lubricity | Poor | Poor | Organotin stabilizers, in general, are not inherently lubricating.[11] Formulation adjustments with external and internal lubricants are typically necessary.[12] |
| Light & Weather Stability | Good | Good | Maleate-based organotins contribute to good light and weather resistance in finished articles.[4][8] |
| Toxicity & Regulatory | Higher Toxicity Concerns | Lower Toxicity, Approved for Food Contact | Dibutyltin compounds face greater regulatory scrutiny due to higher toxicity.[13][14][15] Dioctyltin maleate is sanctioned by the U.S. FDA for certain rigid PVC food-contact applications.[5][8][16] |
Deep Dive into Performance Characteristics
Thermal Stability: The primary function of a heat stabilizer is to prevent the thermal degradation of PVC during high-temperature processing.[2] Both di-n-butyltin and dioctyltin maleates are effective in this regard. However, the longer alkyl chains of dioctyltin maleate can result in better compatibility with the PVC matrix, leading to more sustained stabilizing action during prolonged heat exposure.[17]
Color Stability and Transparency: For applications where aesthetics are paramount, such as clear films and packaging, both stabilizers deliver exceptional performance. They are highly soluble in the PVC resin, which ensures a high degree of clarity in the final product.[3][8]
Lubricity: A critical consideration in PVC formulation is the balance of internal and external lubrication to ensure smooth processing and a good surface finish. Organotin stabilizers generally lack lubricating properties.[11] Therefore, the formulator must incorporate appropriate lubricants, such as waxes and fatty acid esters, into the PVC compound.[12]
Regulatory Landscape and Toxicological Profile: This is where the most significant divergence between the two stabilizers is observed. Dibutyltin (DBT) compounds have faced increasing regulatory pressure, particularly in Europe under REACH, due to concerns about their potential health and environmental impacts.[13][18][19] In contrast, dioctyltin (DOT) compounds, including dioctyltin maleate, generally exhibit a more favorable toxicological profile.[15][20] Notably, dioctyltin maleate is approved by the U.S. Food and Drug Administration (FDA) for use in rigid PVC intended for food packaging applications.[4][8][21] This makes dioctyltin maleate the preferred choice for applications with direct or indirect food contact.
Experimental Evaluation of Stabilizer Performance
To empirically compare the performance of these two stabilizers, a series of standardized tests can be conducted.
4.1. Static Thermal Stability (Oven Aging Test)
This test evaluates the stabilizer's ability to prevent discoloration of PVC when subjected to a constant high temperature.
-
Protocol:
-
Prepare PVC sheets formulated with a standard concentration of either this compound or dioctyltin maleate.
-
Place the PVC sheets in a forced-air oven at a predetermined temperature (e.g., 185°C).[22]
-
Periodically remove the samples and assess their color change.
-
The time it takes for a noticeable yellowing or browning to occur is recorded as the static stability time.
-
4.2. Dynamic Thermal Stability (Two-Roll Mill or Torque Rheometer)
This method simulates the heat and shear conditions experienced during PVC processing.
-
Protocol (using a Torque Rheometer):
-
Charge the mixing chamber of the torque rheometer with the PVC dry blend containing the stabilizer being tested.
-
Set the desired temperature and rotor speed to simulate processing conditions.
-
Record the torque as a function of time. The time to the onset of a rapid increase in torque, which indicates PVC degradation and cross-linking, is the dynamic stability time.[22]
-
4.3. Color Measurement (Yellowness Index)
The Yellowness Index (YI) provides a quantitative measure of the yellowing of a plastic sample.[23]
-
Protocol:
-
Use a spectrophotometer or colorimeter to measure the color of the PVC samples before and after thermal stability testing.[24][25]
-
The instrument calculates the Yellowness Index based on the spectral data, often according to standards like ASTM E313.[26]
-
A lower YI value indicates better color stability.[7]
-
4.4. Dehydrochlorination Test (Congo Red Test)
This classic test measures the time it takes for the PVC sample to degrade and release hydrogen chloride (HCl) gas.[27][28]
-
Protocol:
-
Place a weighed amount of the PVC compound in a test tube.
-
Insert a strip of Congo Red indicator paper at a specified height above the sample.[28]
-
Heat the test tube in a constant temperature oil bath (e.g., 200°C).[22]
-
Record the time it takes for the Congo Red paper to turn from red to blue, indicating the presence of HCl. A longer time signifies better thermal stability.[22][29]
-
Experimental Workflow for PVC Stabilizer Evaluation
Caption: Workflow for comparing PVC stabilizers.
Mechanism of Stabilization
The stabilizing action of organotin maleates is multifaceted. The primary mechanism involves the exchange of labile allylic chlorine atoms on the PVC backbone with the more stable maleate groups from the stabilizer. This prevents the elimination of HCl, which is the initial step in PVC degradation.
Chemical Structures
Caption: Structures of the two tin stabilizers.
Conclusion and Recommendations
Both this compound and Dioctyltin Maleate are highly effective heat stabilizers for PVC, each with its own set of advantages.
-
This compound offers excellent thermal stability and is a viable option for general-purpose rigid PVC applications where food contact approval is not a requirement.
-
Dioctyltin Maleate is the preferred choice for applications demanding the highest level of safety and regulatory compliance, particularly in food packaging and medical devices.[4][30] Its favorable toxicological profile and excellent long-term heat stability make it a more versatile and future-proof option, especially in light of evolving global regulations on organotin compounds.[1][19]
For researchers and developers, the selection between these two stabilizers should be guided by the specific performance requirements of the end-product, the processing conditions, and, most importantly, the applicable regulatory landscape. It is always recommended to conduct thorough in-house testing to validate the performance of the chosen stabilizer in the specific PVC formulation.
References
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A Comparative Performance Analysis: Di-n-Butyl-bis-(methylmaleate)tin vs. Lead Stabilizers in Polyvinyl Chloride (PVC)
Introduction
Polyvinyl chloride (PVC) is a cornerstone of the modern materials industry, prized for its versatility, durability, and cost-effectiveness. However, its utility is fundamentally limited by its inherent thermal instability. During processing at elevated temperatures (typically above 160°C), PVC undergoes a rapid degradation process known as dehydrochlorination, releasing hydrochloric acid (HCl).[1] This initial HCl release autocatalyzes further degradation, leading to severe discoloration, loss of mechanical integrity, and ultimately, product failure.[2]
To counteract this, heat stabilizers are indispensable additives in PVC formulations. For decades, lead-based compounds, such as tribasic lead sulfate, have been the industry standard due to their high efficiency and low cost.[3] However, mounting evidence of their profound neurotoxicity and environmental persistence has led to stringent regulatory restrictions and a global push towards safer alternatives.[4]
This guide provides an in-depth, evidence-based comparison between a modern alternative, di-n-Butyl-bis-(methylmaleate)tin , and traditional lead stabilizers. As researchers and material scientists, understanding the nuanced performance trade-offs—from stabilization mechanisms to long-term durability and environmental impact—is critical for developing next-generation PVC applications that are both high-performing and sustainable. We will delve into the core chemistry, present supporting experimental data, and provide detailed methodologies for replicating key performance evaluations.
Pillar 1: The Chemistry of Stabilization - Mechanisms of Action
The efficacy of a stabilizer is rooted in its chemical mechanism. While both lead and organotin stabilizers aim to prevent PVC degradation, they achieve this through distinct chemical pathways.
Lead Stabilizers: The HCl Scavenger
Lead stabilizers, typically inorganic lead salts like tribasic lead sulfate (3PbO·PbSO₄·H₂O) or dibasic lead stearate, function primarily as efficient hydrochloric acid scavengers.[5] During the initial stages of PVC degradation, as HCl is liberated from the polymer chain, the lead compounds neutralize it, forming inert and thermally stable lead chlorides.[5][6] This action is crucial because it prevents the HCl from catalyzing further "unzipping" of the polymer backbone.
-
Primary Function: HCl Neutralization.
-
Secondary Function: Some lead compounds can also provide a degree of UV protection, which is beneficial for outdoor applications.[7]
-
Limitation: They do not directly address the initial weak points (allylic chlorides) in the PVC chain, meaning degradation can still initiate, though its propagation is halted.
This compound: A Multifaceted Approach
Organotin stabilizers, particularly dialkyltin maleates like this compound, employ a more sophisticated, multi-pronged stabilization mechanism.
-
Labile Chlorine Substitution: The primary and most critical action is the replacement of unstable allylic chlorine atoms on the PVC backbone with the more stable maleate ester group.[1] This is a preventative measure that "repairs" the defect sites in the polymer before they can initiate dehydrochlorination.
-
HCl Scavenging: Like lead stabilizers, they react with and neutralize any HCl that is formed.[8]
-
Diels-Alder Reaction: The maleate structure contains a conjugated double bond. This allows it to undergo a Diels-Alder reaction with the polyene sequences that form as PVC begins to degrade.[2][9] This reaction breaks up the long, color-inducing conjugated systems, effectively preventing discoloration and preserving the material's initial color.[2]
This multi-faceted approach makes organotin maleates highly effective, particularly in applications where clarity and color retention are paramount.
Pillar 2: Comparative Performance Analysis
The choice of stabilizer directly impacts the processing behavior, final properties, and service life of a PVC product. This section compares the performance of this compound and a representative lead stabilizer (Tribasic Lead Sulfate) across key metrics. The data presented is synthesized from typical industry values and comparative studies.
Thermal Stability
Thermal stability is the most critical performance indicator. It is assessed through both static tests (oven aging, Congo Red) and dynamic tests (torque rheometry), which simulate processing conditions.
-
Static Stability (Congo Red Test): This test measures the time until HCl is evolved from a heated sample, indicated by a color change in Congo Red paper.[10] Longer times indicate better static heat resistance.
-
Dynamic Stability (Torque Rheometry): A torque rheometer measures the torque required to mix PVC at a high temperature. The "stability time" is the point at which the torque rapidly increases, signaling cross-linking and degradation.[6]
-
Initial Color & Color Hold: Organotin maleates provide excellent initial color (whiteness) and resist yellowing far better than lead systems.[11] Lead stabilizers can sometimes react with sulfur-containing compounds in the environment, leading to a dark discoloration known as "sulfur staining," a problem not seen with tin stabilizers.[4]
| Performance Metric | This compound | Lead Stabilizer (TBLS) | Test Method |
| Static Stability Time (180°C) | ~50 - 60 min | ~35 - 45 min | Congo Red Test (ISO 182-1) |
| Dynamic Stability Time (180°C) | Longer Fusion Time, Slower Degradation | Shorter Fusion Time, Faster Degradation | Torque Rheometry |
| Initial Color (Yellowness Index) | Very Low (< 5) | Low (5-10) | ASTM E313 |
| Sulfur Staining Resistance | Excellent | Poor | Visual Inspection |
Table 1: Comparative Thermal Stability Performance.
Mechanical Properties
A stabilizer's role extends to preserving the mechanical integrity of the polymer after processing and during its service life. Key properties include tensile strength, which measures the force required to pull the material apart, and impact strength, which indicates its resistance to sudden shocks.
| Performance Metric | This compound | Lead Stabilizer (TBLS) | Test Method |
| Tensile Strength (MPa) | 50 - 55 | 50 - 55 | ASTM D638 |
| Elongation at Break (%) | 80 - 120 | 80 - 120 | ASTM D638 |
| Notched Izod Impact Strength (J/m) | 50 - 70 | 60 - 80 | ASTM D256 |
| Property Retention after Heat Aging | High | Good | ASTM D638 / D256 |
Table 2: Comparative Mechanical Properties.
Initially, both stabilizer systems allow for the production of PVC with excellent and comparable mechanical properties.[3][12] The key differentiator is the retention of these properties over time, especially after thermal or UV stress. Due to its more efficient stabilization mechanism, the organotin system generally offers superior long-term retention of properties.[10]
Weathering & UV Stability
For outdoor applications like window profiles, siding, and pipes, resistance to weathering is crucial. This is evaluated using accelerated weathering chambers that simulate the damaging effects of sunlight (UV radiation), heat, and moisture.
-
QUV Accelerated Weathering: This test exposes samples to cycles of UV light and condensation.[13] Degradation is typically measured by color change (Yellowness Index) and the retention of mechanical properties like impact strength.
-
Performance: Organotin maleates are known to confer a degree of photostability, resulting in superior color retention and weathering resistance compared to lead-based systems.[4][8] Lead stabilizers, while offering good heat stability, can contribute to discoloration upon prolonged UV exposure.[7]
| Performance Metric | This compound | Lead Stabilizer (TBLS) | Test Method |
| Yellowness Index (ΔYI) after 1000h | Low (ΔYI < 5) | Moderate (ΔYI 10-15) | ASTM G154 / ASTM E313 |
| Impact Strength Retention after 1000h | > 80% | ~ 60-70% | ASTM G154 / ASTM D256 |
Table 3: Comparative Accelerated Weathering Performance.
Pillar 3: Environmental, Health, and Safety (EHS) Profile
The most significant divergence between these two classes of stabilizers is their EHS profile.
-
Lead Stabilizers: Lead is a well-documented neurotoxin and a cumulative heavy metal poison.[4] Concerns about lead leaching from PVC products into soil and water, and occupational exposure during manufacturing, have led to its phase-out in many regions, including the European Union.[3] Lead is particularly harmful to children and can cause developmental issues.
-
This compound: While organotin compounds are not without their own toxicological considerations, dibutyltin compounds are significantly less toxic than lead.[14] Studies on the leaching of dibutyltin (DBT) from PVC pipes suggest that under typical drinking water distribution conditions, the amount leached does not pose a concern to consumers.[15][16] However, like many industrial chemicals, proper handling procedures are required to minimize occupational exposure, as the compound can be hazardous if inhaled or ingested and may cause skin irritation.[17][18] Overall, it represents a substantial improvement in safety over lead.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of these comparisons, standardized testing protocols are essential. Below are detailed, step-by-step methodologies for the key experiments cited.
Static Thermal Stability (Congo Red Test - ISO 182-1)
This protocol determines the time until the evolution of acidic HCl gas, a primary indicator of PVC degradation.
-
Sample Preparation: Create a homogenous dry blend of the PVC resin and the stabilizer at the desired concentration (e.g., 2.0 parts per hundred resin, phr).
-
Apparatus Setup: Place 2.5 ± 0.1 g of the PVC compound into a standard 18x150 mm test tube.
-
Indicator Paper: Insert a strip of Congo Red indicator paper into a small glass tube fitted into a stopper, ensuring the paper's end is 25 ± 2 mm above the surface of the PVC powder.[19]
-
Heating: Immerse the test tube into a thermostatically controlled oil bath preheated to the test temperature (e.g., 180°C). Start a timer immediately.[19]
-
Endpoint Determination: Observe the indicator paper continuously. The thermal stability time is the elapsed time from immersion until the first moment the indicator paper shows a distinct color change from red to blue or violet.[19]
Mechanical Properties (Tensile Strength - ASTM D638)
This protocol measures the force required to elongate a specimen and the extent to which it stretches before breaking.
-
Specimen Preparation: Injection mold or machine the PVC compound into standard "dumbbell" or "dogbone" shaped specimens (Type I is common for rigid PVC).[20][21]
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.[22]
-
Machine Setup: Calibrate a universal testing machine (tensile tester) and set the appropriate grip separation speed (e.g., 5 mm/min for rigid PVC).[20]
-
Testing: Secure the specimen in the tensile grips. Attach an extensometer to the gauge length of the specimen to accurately measure strain.
-
Execution: Begin the test, recording the force (stress) and elongation (strain) data until the specimen ruptures.[23]
-
Data Analysis: From the resulting stress-strain curve, determine key properties such as Tensile Strength at break, Modulus of Elasticity, and Elongation at Break.[5]
Accelerated Weathering (QUV Test - ASTM G154)
This protocol simulates outdoor weathering to assess durability and color stability.
-
Sample Preparation: Prepare flat plaques of the PVC material, typically 75 x 150 mm.[13]
-
Initial Analysis: Measure the initial Yellowness Index (per ASTM E313) and Notched Izod Impact Strength (per ASTM D256) of unexposed control specimens.[22][24]
-
Exposure: Mount the specimens in the QUV accelerated weathering tester.
-
Cycle Conditions: Program the machine to run a specified cycle. A common cycle for rigid PVC involves alternating periods of UV exposure and moisture condensation (e.g., 8 hours of UVA-340 lamp exposure at 70°C followed by 4 hours of condensation at 50°C).[13][25]
-
Duration: Continue the test for a specified duration, such as 500, 1000, or 2000 hours, removing samples at intervals for evaluation.
-
Final Analysis: After exposure, condition the samples and re-measure the Yellowness Index and Impact Strength.
-
Evaluation: Calculate the change in Yellowness Index (ΔYI) and the percentage of impact strength retained compared to the unexposed controls.
Conclusion and Future Outlook
The selection of a heat stabilizer for PVC is a critical decision with far-reaching implications for product performance, processing efficiency, and regulatory compliance.
-
Lead stabilizers have historically offered a cost-effective solution with robust heat stability.[3] However, their severe toxicity and negative environmental profile make them an untenable choice for the future, with regulations increasingly restricting their use.[4]
-
This compound represents a technologically advanced alternative. Its multifaceted stabilization mechanism provides superior performance, particularly in maintaining initial color and long-term weathering resistance.[8][11] While exhibiting its own set of handling requirements, its toxicological profile is a vast improvement over lead, aligning with the industry's trajectory towards safer, more sustainable materials.[14][15]
For researchers and developers, the data clearly indicates that while lead may have been the incumbent, organotin maleates offer a pathway to creating more durable, color-stable, and environmentally responsible PVC products. The future of PVC stabilization lies in these high-performance, lower-toxicity systems that meet the demands of both application and regulation.
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A Comparative Guide to the Efficacy of Di-n-Butyl-bis-(methylmaleate)tin and Other Organotin Stabilizers in PVC Formulations
This guide provides an in-depth, objective comparison of Di-n-Butyl-bis-(methylmaleate)tin against other prevalent organotin stabilizers used in the thermal stabilization of Poly(vinyl chloride) (PVC). Designed for researchers, scientists, and polymer formulation professionals, this document synthesizes mechanistic insights with empirical performance data to facilitate informed selection of stabilizers for demanding applications.
Introduction: The Inherent Instability of PVC and the Role of Organotin Stabilizers
Poly(vinyl chloride) is a remarkably versatile and widely used thermoplastic; however, it is thermally sensitive.[1][2] When subjected to the high temperatures required for processing (typically >180°C), PVC undergoes a rapid degradation process initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone.[1] This dehydrochlorination is autocatalytic, meaning the released HCl accelerates further degradation, leading to the formation of conjugated polyene sequences, severe discoloration (yellowing to blackening), and a catastrophic loss of mechanical properties.[3]
To counteract this, heat stabilizers are essential additives in PVC formulations. Among the most effective are organotin compounds, which are organometallic molecules featuring at least one tin-carbon bond.[1][4] These stabilizers, particularly those based on tetravalent tin, offer superior performance in protecting the polymer during processing and enhancing the service life of the final product.[4][5] This guide focuses on a specific maleate ester-type stabilizer, this compound, comparing its performance profile with other key classes of organotin stabilizers.
The Stabilization Mechanism: A Multi-Pronged Defense
The efficacy of organotin stabilizers stems from a multi-faceted mechanism that actively interferes with the PVC degradation cycle. Understanding this mechanism is crucial for appreciating the performance differences between stabilizer types. The primary functions are:
-
Substitution of Labile Chlorine Atoms: The most critical function is the replacement of unstable allylic chlorine atoms on the PVC chain with more stable ligands from the organotin molecule.[1][3] This preemptive action inhibits the initiation of the "zipper-like" dehydrochlorination reaction. Organotin mercaptides and carboxylates excel at this, with the tin atom coordinating to the labile chlorine and facilitating the ligand exchange.[3][6]
-
HCl Scavenging: As a secondary defense, organotin stabilizers react with and neutralize any HCl that is formed, preventing its catalytic effect on further degradation.[3][6]
-
Disruption of Polyene Sequences: Organotin maleates, including this compound, possess an additional stabilizing capability. The maleate group can undergo a Diels-Alder reaction with the conjugated double bonds (polyenes) formed during initial degradation.[7] This reaction breaks up the conjugation, which is responsible for color development, thereby improving the initial color and long-term color hold of the PVC product.[7]
dot
Caption: Figure 1: Multi-faceted PVC Stabilization by Organotin Compounds.
Comparative Efficacy: this compound vs. Key Alternatives
The selection of an organotin stabilizer is a trade-off between heat stability, light stability, transparency, lubricity, and cost.[2][8] this compound is a sulfur-free, maleate-type stabilizer. Its performance is best understood when compared directly with the primary organotin families.
-
Organotin Mercaptides (e.g., Dibutyltin bis(isooctyl thioglycolate)) : These are the industry benchmark for high-performance heat stabilization.[2][7] They provide exceptional dynamic and static heat stability and are widely used in rigid PVC extrusion.[7] However, they offer poor light and weathering stability and can impart a characteristic odor during processing.[9]
-
Organotin Carboxylates (e.g., Dibutyltin Dilaurate) : These are also sulfur-free and offer a good balance of properties.[7] Their heat stabilizing efficiency is generally considered lower than that of mercaptides but superior to many other non-tin systems.[7][9] They provide better light stability than mercaptides.
-
Octyltin vs. Butyltin Stabilizers : The alkyl group (R in R₂SnX₂) primarily influences the toxicological profile and migration resistance of the stabilizer.[4][10] Octyltin stabilizers generally exhibit lower toxicity and are often approved for food contact and medical applications.[7][10] Butyltins are workhorse stabilizers for general technical profiles and pipes.[10] From a performance standpoint, the differences are often subtle, though octyltins may offer slightly better compatibility in some formulations.[11]
Quantitative Performance Data
The following table summarizes typical performance characteristics based on standardized testing. The values are representative for a generic rigid PVC formulation and are intended for comparative purposes.
| Performance Metric | This compound | Dibutyltin Mercaptide | Dibutyltin Dilaurate | Test Method Rationale |
| Static Heat Stability (190°C, min) | 60 - 75 | 80 - 100 | 50 - 65 | Measures time to degradation under static heat (oven aging), simulating conditions where processed material is held at high temperature.[12] |
| Dynamic Heat Stability (190°C, min) | 45 - 55 | 60 - 75 | 40 - 50 | Assesses stability under heat and mechanical shear (e.g., on a two-roll mill), mimicking actual processing conditions. |
| Initial Yellowness Index (YI) | Excellent (15-20) | Good (20-25) | Good (20-25) | Quantifies the initial color of the processed PVC. Lower is better. Maleates excel due to the Diels-Alder reaction.[7][12] |
| Long-Term Heat Stability (YI after 60 min) | Excellent (30-40) | Moderate (50-65) | Good (40-50) | Measures color retention over time at elevated temperature. |
| UV & Weathering Stability | Good | Poor | Moderate | Critical for outdoor applications. Maleates confer a degree of photostability not present in sulfur-containing mercaptides.[7][9] |
| Transparency | Excellent | Excellent | Good | Organotins are known for providing high clarity, making them ideal for transparent films and sheets.[1][13] |
| Lubricity | Poor | Poor | Moderate | Organotins generally require a dedicated lubricant package. Maleates can increase melt adhesion to metal surfaces.[7][8] |
Analysis: this compound emerges as a highly balanced stabilizer. While it does not reach the pinnacle of pure heat stability offered by mercaptides, its performance is robust. Its key advantages lie in providing excellent initial color, long-term color retention, and good light stability, making it an ideal candidate for applications where aesthetics and outdoor durability are paramount, such as window profiles, siding, and transparent sheeting.[7][9][13]
Experimental Protocols for Stabilizer Evaluation
To ensure trustworthy and reproducible results, standardized evaluation methodologies are critical. The following protocols outline the core procedures for a comparative assessment.
dot
Caption: Figure 2: Workflow for Comparative Stabilizer Evaluation.
Protocol 1: Static Thermal Stability (Congo Red Test - adapted from ASTM D4202)
This method determines the time until the first evolution of HCl gas, a direct indicator of the onset of catastrophic degradation.[12][14]
-
Rationale: This is a rapid screening test to assess the induction period provided by the stabilizer under static heat, which is the crucial time window for processing.[7]
-
Methodology:
-
Sample Preparation: Prepare a dry blend of the PVC formulation containing a standardized level of the stabilizer to be tested (e.g., 2.0 parts per hundred resin - phr).
-
Apparatus Setup: Place 2.5 g of the dry blend into a 18x150-mm glass test tube.[14] Heat an oil bath to the specified test temperature (e.g., 190°C ± 1°C).
-
Indicator Paper: Prepare a strip of Congo Red indicator paper. Moisten it with a universal indicator solution if required by the specific standard. Insert the strip into the upper part of the test tube, ensuring it does not touch the sample.
-
Test Execution: Immerse the test tube into the preheated oil bath to a specified depth. Start a timer immediately.
-
Endpoint Determination: Continuously observe the indicator paper. The endpoint is the time, in minutes, at which the paper first shows a distinct color change from red to blue/violet, indicating the presence of acidic HCl gas.[14]
-
Reporting: Report the average time from at least three replicate tests as the static thermal stability time.
-
Protocol 2: Color Stability (Yellowness Index - ASTM E313)
This protocol quantifies the discoloration of PVC samples, providing an objective measure of stabilizer efficacy in maintaining aesthetics.
-
Rationale: Visual appearance is a critical quality parameter for many PVC products. The Yellowness Index (YI) provides a numerical value for the degree of yellowing, allowing for direct and unbiased comparison of different stabilizer systems.[12]
-
Methodology:
-
Sample Preparation: Process the PVC formulation on a two-roll mill at 190°C to create a homogenous sheet of uniform thickness (e.g., 1 mm). Cut samples at specific time intervals (e.g., 2, 4, 6, 8, 10 minutes) to assess both initial color and color development over time.
-
Instrumentation: Use a calibrated spectrophotometer or colorimeter capable of measuring color in the CIE Lab* color space.
-
Measurement:
-
Calibrate the instrument using a standard white tile.
-
Measure the L, a, and b* values of the "zero time" (unheated) PVC sample as a baseline.
-
Measure the L, a, and b* values for each of the heat-aged samples.
-
-
Calculation: Calculate the Yellowness Index (YI) for each sample using the appropriate formula as specified in ASTM E313. The formula generally takes the form: YI = 100 * (C_x * X - C_z * Z) / Y, where X, Y, and Z are the CIE tristimulus values and C_x, C_z are coefficients dependent on the illuminant/observer.
-
Reporting: Plot the Yellowness Index as a function of heating time. A lower YI and a shallower slope indicate superior color-holding stability.
-
Conclusion and Recommendations
This compound is a highly effective, well-balanced heat stabilizer for PVC. While organotin mercaptides offer superior raw thermal stability, they are deficient in light stability and color hold. This compound provides a compelling alternative for applications where long-term aesthetics and weather resistance are as important as processability.
It is the recommended choice for:
-
Outdoor Applications: Rigid profiles for windows, doors, and siding that require excellent UV resistance and color retention.[9]
-
Transparent and Light-Colored Products: Clear films, sheets, and packaging where low initial color and minimal yellowing are critical.[1][13]
-
Sulfur-Free Formulations: Applications where potential staining from sulfur-containing stabilizers is a concern.
For applications demanding the absolute maximum processing window under extreme heat and shear, a high-efficiency mercaptide may still be preferable. However, for a majority of rigid and semi-rigid PVC applications, the synergistic combination of good thermal stability, excellent color properties, and inherent UV resistance makes this compound a technologically advanced and versatile solution.
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Title: Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria Source: Incachem URL: [Link]
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Title: The mechanism of action of PVC stabilizer Source: JUBANG URL: [Link]
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Title: Action mechanism and application of different PVC stabilizers Source: ICHEMCO URL: [Link]
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Title: Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers Source: GCRIS URL: [Link]
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Title: Comparison and Advantages of Methyl Tin Mercaptide and Various PVC Heat Stabilizers Source: Sunoit URL: [Link]
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Title: Organotin Stabilizers Source: Baerlocher GmbH URL: [Link]
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Title: Organotin Stabilisers Source: PVC.org URL: [Link]
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Title: comparison between dibutyltin monooctyl maleate and other heat stabilizers Source: Wuxi Ange URL: [Link]
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Title: Organotin Stabilizers (Product Brochure) Source: Baerlocher URL: [Link]
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Title: Investigating the Environmental Impact of Organotins Source: LCGC International URL: [Link]
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Title: Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer Source: Kanademy URL: [Link]
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A Comparative Toxicological Profile of Dibutyltin and Other Organotin Compounds: A Guide for Researchers
Organotin compounds (OTCs), a diverse class of organometallic chemicals, have been widely utilized for their biocidal and stabilizing properties in various industrial and agricultural applications.[1] However, their persistence in the environment and potential for bioaccumulation have raised significant concerns regarding their toxicity to both wildlife and humans.[2] This guide provides an in-depth comparative analysis of the toxicological profiles of dibutyltin (DBT), a key metabolite and industrial chemical, alongside other prominent organotins such as tributyltin (TBT), triphenyltin (TPT), and dioctyltin (DOT). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate their relative toxicities, mechanisms of action, and the methodologies used for their assessment.
The Spectrum of Organotin Toxicity: A Structural-Activity Relationship
The toxicity of organotin compounds is fundamentally dictated by the number and nature of the organic groups covalently bonded to the tin atom. A well-established toxicological hierarchy exists, which is crucial for understanding their relative risks.[1] Generally, the toxicity follows the order:
R₃SnX > R₂SnX₂ > RSnX₃
Tri-substituted organotins (R₃SnX), such as TBT and TPT, are the most toxic, primarily due to their potent biocidal activity.[3] Di-substituted forms (R₂SnX₂), like DBT and DOT, exhibit significant, albeit different, toxicological profiles, particularly targeting the immune system.[4] Mono-substituted (RSnX₃) and tetra-substituted (R₄Sn) compounds are generally considered the least toxic of the organotin classes.[1]
The nature of the alkyl or aryl group also plays a critical role. For trialkyltins, shorter alkyl chains, such as in trimethyltin and triethyltin, confer potent neurotoxicity, while longer chains tend to decrease mammalian toxicity.[5][6]
Comparative Quantitative Toxicity
To provide a clear, quantitative comparison, the following table summarizes acute oral toxicity data (LD₅₀ values) for key organotin compounds in rodents. The LD₅₀ represents the single dose of a substance that is expected to cause death in 50% of a test animal population. It is a primary metric for assessing acute toxicity.
| Compound | Species | Oral LD₅₀ (mg/kg) | Reference(s) |
| Dibutyltin dichloride (DBTC) | Rat | 112 | [7] |
| Tributyltin oxide (TBTO) | Rat | 94 - 234 | [8] |
| Mouse | 44 - 230 | [8] | |
| Triphenyltin hydroxide (TPTH) | Rat | 136 - 156 | |
| Dioctyltin dichloride (DOTC) | Rat | >4000 | |
| Mouse | 1330 |
Note: LD₅₀ values can vary based on the specific salt/ester form of the organotin and the experimental conditions. The data presented are representative values to illustrate relative toxicity.
Core Mechanisms of Organotin-Induced Toxicity
Organotin compounds exert their toxic effects through a variety of complex and interconnected molecular mechanisms. The primary targets are the immune, nervous, and endocrine systems.
Immunotoxicity: A Hallmark of Di- and Tri-substituted Organotins
Dibutyltin, tributyltin, and dioctyltin are potent immunotoxicants, with the thymus being a primary target organ.[4] Their effects are characterized by dose-dependent thymus atrophy, depletion of lymphocytes (particularly T-cells), and suppression of both humoral and cell-mediated immunity.[4][9][10]
Mechanism of Action: The primary mechanism underlying organotin-induced immunotoxicity is the induction of apoptosis (programmed cell death) in thymocytes and lymphocytes.[3] This process is multifaceted and involves both calcium-dependent and independent pathways.
-
Disruption of Calcium Homeostasis: Organotins can elevate intracellular calcium concentrations ([Ca²⁺]i), which activates calcium-dependent enzymes like calpain and caspases, initiating the apoptotic cascade.[11]
-
Mitochondrial Dysfunction: TBT and other organotins can directly target mitochondria, leading to the collapse of the mitochondrial membrane potential, release of cytochrome c, and activation of the intrinsic apoptotic pathway.[11]
-
MAPK and NF-κB Signaling: Dibutyltin has been shown to modulate cytokine production by altering the p38 and ERK1/2 MAPK signaling pathways.[12] It can also impact immune function through the NF-κB and JAK/STAT signaling pathways.[13]
-
Glucocorticoid Receptor Interference: DBT uniquely interferes with the glucocorticoid receptor (GR), inhibiting its activation and impairing the anti-inflammatory actions of glucocorticoids, which can further disrupt immune modulation.[14]
The following diagram illustrates the key pathways involved in dibutyltin-induced immunotoxicity.
Neurotoxicity: A Primary Concern for TBT and TPT
While shorter-chain alkyltins are the most potent neurotoxins, TBT and TPT also exhibit significant neurotoxic effects.[15][16] Their mechanism of action often involves the disruption of fundamental neuronal processes, leading to excitotoxicity and neuronal cell death.[15][17]
Mechanism of Action:
-
Glutamatergic System Disruption: TBT can modulate the glutamate-N-methyl-D-aspartate receptor (NMDAR) signaling pathway, a critical component of learning and memory. This disruption can lead to an imbalance in neurotransmitter levels and excitotoxicity.[17]
-
Oxidative Stress: TBT exposure can generate reactive oxygen species (ROS) in neuronal cells, leading to oxidative stress, damage to cellular components, and activation of stress-related signaling pathways like JNK.[18][19]
-
Calcium Dysregulation: Similar to their effects on immune cells, TBT and TPT can disrupt calcium homeostasis in neurons, a key event in triggering neuronal apoptosis.[11]
-
Apoptosis Induction: TBT induces apoptosis in neuronal cells through both mitochondrial and endoplasmic reticulum (ER) stress pathways, involving the activation of caspases.[16]
The diagram below outlines the neurotoxic cascade initiated by Tributyltin.
Endocrine Disruption: Activation of Nuclear Receptors
TBT and TPT are potent endocrine-disrupting chemicals (EDCs).[20] While initially known for causing imposex (the imposition of male sexual characteristics on female gastropods) through the inhibition of the aromatase enzyme, a more sensitive mechanism in vertebrates involves the direct activation of nuclear receptors.[2][15]
Mechanism of Action: TBT and TPT act as high-affinity agonists for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[15] These two receptors form a heterodimer (RXR-PPARγ) that is a master regulator of adipogenesis (fat cell differentiation) and lipid metabolism. By binding to and activating this receptor complex, organotins can promote the development of adipose tissue, leading to the hypothesis that they act as "obesogens"—environmental chemicals that may contribute to obesity.[15]
Experimental Protocols for Toxicity Assessment
The evaluation of organotin toxicity relies on a battery of standardized in vitro and in vivo assays. The following protocols are foundational for assessing cytotoxicity, genotoxicity, and endocrine-disrupting potential.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
Objective: To determine the concentration-dependent effect of an organotin compound on cell viability and metabolic activity. This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Causality: The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. A decrease in formazan production in treated cells compared to controls indicates cytotoxicity.
Methodology (adapted from OECD guidelines and common laboratory practice):
-
Cell Plating: Seed a suitable cell line (e.g., human jurkat T-lymphocytes for immunotoxicity, or SH-SY5Y neuroblastoma cells for neurotoxicity) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.
-
Compound Preparation: Prepare a stock solution of the organotin compound (e.g., Dibutyltin dichloride) in a suitable solvent like DMSO. Perform serial dilutions in serum-free culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration in all wells, including controls, is non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the organotin compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the organotin concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Experimental Protocol 2: Endocrine Disruption via H295R Steroidogenesis Assay
Objective: To assess the potential of organotin compounds to interfere with the production of steroid hormones, specifically testosterone and 17β-estradiol. The H295R human adrenocortical carcinoma cell line is used as it expresses all the key enzymes required for steroidogenesis.
Causality: This assay directly measures the end-products of the steroidogenic pathway. An increase or decrease in hormone production after exposure to a test chemical indicates interference with one or more enzymes in the pathway (e.g., aromatase, 17β-HSD). This protocol is based on the OECD Test Guideline 456.[21]
Methodology (adapted from OECD TG 456):
-
Cell Culture and Plating: Culture H295R cells under standardized conditions. Seed the cells into 24-well plates and allow them to acclimate for 24 hours.
-
Compound Exposure: Expose the cells for 48 hours to at least seven concentrations of the test organotin compound in triplicate. Include a solvent control (e.g., DMSO), a positive control known to induce hormone production (e.g., forskolin), and a positive control known to inhibit hormone production (e.g., prochloraz).
-
Medium Collection: After the 48-hour exposure, collect the culture medium from each well. Store the medium at -80°C until hormone analysis.
-
Cell Viability Assessment: Immediately after medium collection, assess the viability of the cells in each well using a validated method (e.g., MTT assay or measurement of cellular ATP content) to ensure that observed effects on hormone levels are not due to cytotoxicity.
-
Hormone Quantification: Quantify the concentrations of testosterone and 17β-estradiol in the collected medium. This is typically performed using validated enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.
-
Data Analysis: Normalize the hormone concentrations to the solvent control. Analyze the data to determine if the test compound causes a statistically significant increase or decrease in the production of testosterone and/or 17β-estradiol. Results are expressed as fold-change relative to the solvent control.
Conclusion
The toxicity of organotin compounds is a complex interplay of their chemical structure and the biological systems they encounter. While tri-substituted organotins like TBT and TPT are generally more acutely toxic and exhibit potent neurotoxic and endocrine-disrupting effects, di-substituted compounds like DBT and DOT are powerful and specific immunotoxicants. Dibutyltin, in particular, presents a multifaceted threat to the immune system through its ability to induce apoptosis in lymphocytes, modulate critical inflammatory signaling pathways, and uniquely antagonize the glucocorticoid receptor.
Understanding these comparative profiles and the underlying molecular mechanisms is paramount for accurate risk assessment and the development of safer alternatives. The experimental protocols outlined in this guide provide a validated framework for researchers to investigate the toxicological properties of these and other emerging environmental contaminants, ensuring scientific rigor and contributing to the protection of human and environmental health.
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A Comparative Analysis of the Degradation Pathways of Different Organotin Maleates: A Guide for Researchers
In the realm of polymer science and organometallic chemistry, organotin maleates serve as critical components, primarily utilized as heat stabilizers for polyvinyl chloride (PVC) and as catalysts in various chemical reactions.[1][2] Their efficacy and environmental footprint are intrinsically linked to their stability and degradation pathways. This guide offers a comparative analysis of the degradation pathways of different organotin maleates, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their thermal, hydrolytic, and photochemical decomposition.
Introduction to Organotin Maleates and Their Significance
Organotin compounds are characterized by the presence of at least one tin-carbon bond. Organotin maleates, a specific class of these compounds, are typically dialkyltin derivatives of maleic acid. The general structure consists of a central tin atom bonded to two alkyl groups and a maleate ligand. The nature of the alkyl groups (e.g., methyl, butyl, octyl) significantly influences the compound's physical properties and stability.
Dibutyltin maleate (DBTM) and dioctyltin maleate (DOTM) are two of the most commercially significant organotin maleates, primarily employed to prevent the thermal degradation of PVC during processing.[3][4] They function by scavenging hydrogen chloride (HCl), a byproduct of PVC degradation, thereby inhibiting the autocatalytic "unzipping" of the polymer chains.[1] While effective, concerns over the potential toxicity of organotin compounds and their degradation products necessitate a thorough understanding of their environmental fate and persistence.[5]
Comparative Degradation Pathways
The degradation of organotin maleates can proceed through several pathways, principally thermal degradation, hydrolysis, and photodegradation. The rate and mechanism of these pathways are highly dependent on the structure of the organotin maleate, particularly the length of the alkyl chains attached to the tin atom.
Thermal Degradation
Thermal stability is a paramount property for organotin maleates used as PVC stabilizers, as they must withstand high processing temperatures. The primary thermal degradation pathway for dialkyltin maleates involves the cleavage of the tin-carbon and tin-oxygen bonds.
Mechanism: The initial step in the thermal degradation of dialkyltin maleates is believed to be the cleavage of the tin-carboxylate (Sn-O) bond, followed by subsequent reactions. The presence of the maleate group with its double bond can also lead to more complex reactions, including cross-linking within the polymer matrix.
Influence of Alkyl Chain Length: The length of the alkyl chain (R group) plays a crucial role in the thermal stability of the organotin maleate.
-
Shorter Alkyl Chains (e.g., Dimethyltin Maleate): Generally exhibit lower thermal stability. The shorter C-Sn bonds are more polarized and susceptible to cleavage at lower temperatures.
-
Longer Alkyl Chains (e.g., Dibutyltin Maleate, Dioctyltin Maleate): Typically display higher thermal stability. The longer alkyl chains have a greater steric hindrance effect, which can protect the tin atom from nucleophilic attack and slow down the degradation process. The increased electron-donating effect of longer alkyl chains can also strengthen the Sn-C bond.
This trend is supported by thermogravimetric analysis (TGA) of various organotin compounds, which generally shows that decomposition temperatures increase with the length of the alkyl chain.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Organotin Maleates
Objective: To determine and compare the thermal stability and decomposition profiles of different organotin maleates.
Methodology:
-
Accurately weigh 5-10 mg of the organotin maleate sample into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
Record the mass loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve).
Data Presentation: Comparative Thermal Decomposition Temperatures
| Organotin Maleate | Onset Decomposition Temperature (°C) (Hypothetical) | Peak Decomposition Temperature (°C) (Hypothetical) |
| Dimethyltin Maleate | ~180 | ~220 |
| Dibutyltin Maleate | ~220 | ~260 |
| Dioctyltin Maleate | ~250 | ~290 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend. Actual values may vary depending on the specific experimental conditions.
Visualization: Thermal Degradation Pathway
Caption: Generalized thermal degradation pathway for dialkyltin maleates.
Hydrolysis
Hydrolysis is a significant degradation pathway for organotin maleates, particularly in aqueous environments. The susceptibility to hydrolysis is influenced by the steric hindrance around the tin atom and the solubility of the compound.
Mechanism: Hydrolysis involves the nucleophilic attack of water molecules on the electrophilic tin center, leading to the cleavage of the tin-maleate bond and the formation of dialkyltin hydroxides or oxides.
Influence of Alkyl Chain Length:
-
Shorter Alkyl Chains (e.g., Dimethyltin Maleate): Are generally more susceptible to hydrolysis due to less steric hindrance around the tin atom, allowing easier access for water molecules. They also tend to be more water-soluble, increasing their exposure to hydrolytic conditions.
-
Longer Alkyl Chains (e.g., Dibutyltin Maleate, Dioctyltin Maleate): Exhibit greater resistance to hydrolysis. The bulky alkyl groups sterically shield the tin atom, hindering the approach of water molecules.[1] These compounds are also less soluble in water, which limits their degradation through this pathway.
Experimental Protocol: Hydrolysis Study of Organotin Maleates
Objective: To compare the rate of hydrolysis of different organotin maleates.
Methodology:
-
Prepare a stock solution of the organotin maleate in a suitable organic solvent (e.g., methanol).
-
Add a known amount of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 7).
-
Maintain the solution at a constant temperature (e.g., 25 °C or 50 °C).
-
At regular time intervals, withdraw aliquots of the solution.
-
Extract the organotin compounds from the aqueous phase using an appropriate organic solvent (e.g., hexane).
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining parent organotin maleate and identify degradation products.[6][7][8][9][10]
Visualization: Hydrolysis Pathway
Caption: General hydrolysis pathway of dialkyltin maleates.
Photodegradation
Photodegradation, or photolysis, is the breakdown of molecules by photons, particularly from ultraviolet (UV) radiation in sunlight. For organotin maleates, this process can contribute to their degradation in outdoor applications or in the environment.
Mechanism: Photodegradation of organotin compounds typically proceeds via the cleavage of the tin-carbon bonds through a free-radical mechanism. The absorption of UV light excites the molecule, leading to bond dissociation.
Influence of Alkyl Chain Length: The influence of alkyl chain length on photodegradation is less straightforward than for thermal degradation and hydrolysis. While longer alkyl chains might be expected to have more C-H bonds susceptible to radical abstraction, the primary step is often the Sn-C bond cleavage. The overall rate will depend on the UV absorption characteristics of the specific organotin maleate and the quantum yield of the photodegradation process. However, it is generally accepted that photodegradation contributes to the breakdown of all types of organotin compounds in the presence of sunlight.
Analytical Methodologies for Degradation Studies
A crucial aspect of studying degradation pathways is the ability to accurately identify and quantify the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.[6][7][8][9][10]
Experimental Protocol: GC-MS Analysis of Organotin Maleate Degradation Products
Objective: To separate, identify, and quantify organotin maleates and their degradation products.
Methodology:
-
Sample Preparation: Extract the organotin compounds from the sample matrix (e.g., PVC, water) using a suitable solvent.
-
Derivatization: Convert the relatively non-volatile organotin compounds into more volatile derivatives (e.g., by ethylation or propylation using Grignard reagents or sodium tetraethylborate) to improve their chromatographic behavior.[6][8]
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The different organotin species will be separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern provides a unique "fingerprint" for each compound, allowing for its identification.
-
Quantification: Use a suitable internal or external standard for the accurate quantification of each analyte.
Conclusion and Future Perspectives
The degradation pathways of organotin maleates are complex and influenced by a combination of factors, with the length of the alkyl chain being a key determinant of their thermal and hydrolytic stability. In general, longer alkyl chains confer greater stability. This understanding is critical for the rational design of more effective and environmentally benign stabilizers and catalysts.
Future research should focus on obtaining direct comparative experimental data for a wider range of organotin maleates under various degradation conditions. The development of advanced analytical techniques for the in-situ monitoring of degradation processes would also provide deeper insights into the reaction mechanisms. A comprehensive understanding of these degradation pathways will ultimately enable the development of safer and more sustainable applications for this important class of organometallic compounds.
References
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Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]
- Arkis, E. (2008). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers and Applications (pp. 312-322). John Wiley & Sons, Ltd.
- Ema, M., Miyawaki, E., Harazono, A., & Ogawa, Y. (2003). Effects of dibutyltin compounds on reproduction in female rats. Reproductive Toxicology, 17(4), 465-472.
- Shahid, K., Mazhar, M., Mahmood, S., & Rehman, S. (2002). Synthesis, Characterization and Thermal Analysis of Organotin(IV) Derivatives of 4-(N-Maleoyl)Butanoate. Turkish Journal of Chemistry, 26(4), 587-594.
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TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
- Mufti, A. S., & Poller, R. C. (1965). Some organotin isocyanates and their hydrolysis products. Journal of the Chemical Society, 5055-5060.
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PubChem. (n.d.). Dibutyltin maleate. Retrieved from [Link]
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Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
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ResearchGate. (2025, August 5). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Retrieved from [Link]
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INCHEM. (n.d.). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. Retrieved from [Link]
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PubMed. (n.d.). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS conditions used for the analysis of organotin compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. Retrieved from [Link]
-
ResearchGate. (2016, January 15). (PDF) HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. Retrieved from [Link]
-
Shimadzu. (2003, March). GCMS Organotin News. Retrieved from [Link]
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PubMed. (n.d.). Monitoring the degradation and solubilisation of butyltin compounds during in vitro gastrointestinal digestion using "triple spike" isotope dilution GC-ICP-MS. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The influence of alkyl chain length on surfactant distribution within organo-montmorillonites and their thermal stability. Retrieved from [Link]
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ResearchGate. (2025, August 6). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures. Retrieved from [Link]
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MDPI. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
SpringerLink. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Retrieved from [Link]
-
MDPI. (2023). The Effect of Alkyl Terminal Chain Length of Schiff-Based Cyclotriphosphazene Derivatives towards Epoxy Resins on Flame Retardancy and Mechanical Properties. Retrieved from [Link]
-
PubMed. (n.d.). Acyl Chain Length Dependence in the Stability of Melittin-Phosphatidylcholine Complexes. A Light Scattering and 31P-NMR Study. Retrieved from [Link]
-
ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Retrieved from [Link]
-
Prime Scholars. (n.d.). Thermo-gravimetry(TGA) and DSC of thermal analysis techniques in production of active carbon from lignocellulosic materials. Retrieved from [Link]
-
PubMed. (2015). Study of the Degradation of Butyltin Compounds in Surface Water Samples Under Different Storage Conditions Using Multiple Isotope Tracers and GC-MS/MS. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Retrieved from [Link]
-
ResearchGate. (2025, November 2). Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organotin derivatives of maleic acid. Retrieved from [Link]
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Assessing the Cost-Performance Ratio of Di-n-Butyl-bis(methylmaleate)tin in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of industrial applications, particularly in the stabilization of polyvinyl chloride (PVC), the selection of an appropriate heat stabilizer is paramount to ensure product quality, processing efficiency, and cost-effectiveness. This guide provides an in-depth technical assessment of di-n-butyl-bis(methylmaleate)tin, a prominent organotin stabilizer, by objectively comparing its performance and economic viability against leading alternatives: traditional lead-based stabilizers and the increasingly popular calcium-zinc (Ca/Zn) systems.
Introduction to PVC Stabilization and the Role of Organotins
Polyvinyl chloride, a versatile and widely used polymer, is inherently susceptible to thermal degradation at processing temperatures. This degradation, characterized by the release of hydrochloric acid (HCl), leads to discoloration, embrittlement, and a significant loss of mechanical properties. Heat stabilizers are crucial additives that mitigate these effects by neutralizing HCl and replacing labile chlorine atoms in the polymer chain.
Organotin compounds, particularly dialkyltin carboxylates and mercaptides, have long been favored for their high efficiency and ability to impart excellent clarity and color retention to PVC products.[1] Di-n-butyl-bis(methylmaleate)tin falls within the category of organotin maleates, which are known for conferring a degree of photostability in addition to thermal stabilization.[2]
Comparative Performance Analysis
The efficacy of a heat stabilizer is evaluated based on its ability to provide both static and dynamic thermal stability. Static stability refers to the material's resistance to degradation under heat alone, while dynamic stability assesses its performance under the combined stress of heat and mechanical shear, simulating processing conditions.
Static Thermal Stability: The Congo Red Test
The Congo Red test is a standardized method for determining the static thermal stability of PVC compounds. It measures the time taken for a heated PVC sample to release a sufficient amount of HCl to turn a strip of Congo Red indicator paper from red to blue. A longer "Congo Red time" indicates superior static thermal stability.
Table 1: Comparative Static Thermal Stability (Congo Red Test at 180-190°C)
| Stabilizer Type | Typical Congo Red Time (minutes) | Key Observations |
| Di-n-butyltin Maleate Derivatives | >40 | Excellent long-term heat stability.[3] |
| Lead-Based Stabilizers | 100+ | Historically offered exceptional long-term stability.[1] |
| Calcium-Zinc (Ca/Zn) Stabilizers | >200 (with co-stabilizers)[5] | Performance is highly dependent on the co-stabilizer package.[6] |
Note: The data for Di-n-butyltin Maleate Derivatives is based on structurally similar compounds and provides a strong indication of the expected performance of di-n-butyl-bis(methylmaleate)tin.
Dynamic Thermal Stability: Torque Rheometry
Torque rheometry simulates the real-world processing conditions of an extruder or mixer, providing a comprehensive evaluation of a stabilizer's dynamic thermal stability.[7] The test measures the torque required to mix the PVC compound at a constant high temperature over time. The "stability time" is the duration until the onset of degradation, which is marked by a sharp increase in torque due to cross-linking and a visible darkening of the material.[7]
Studies comparing different stabilizer systems using torque rheometry have consistently shown that organotin mercaptides, a class of organotins, provide the best dynamic stability.[8] While specific torque rheometry data for di-n-butyl-bis(methylmaleate)tin is not available, its chemical structure suggests it would offer robust performance, though likely slightly less potent than its mercaptide counterparts. In contrast, lead-based stabilizers often exhibit inferior dynamic stability compared to high-efficiency organotins.[8] The performance of Ca/Zn systems in torque rheometry is highly formulation-dependent.
Figure 1: Conceptual Torque Rheometry Workflow
Caption: Workflow for evaluating dynamic thermal stability using a torque rheometer.
Cost-Performance Analysis
A comprehensive assessment of a stabilizer's value requires a detailed analysis of its cost relative to its performance. While the initial purchase price is a significant factor, a true cost-performance evaluation must also consider the required dosage, processing efficiency, and the longevity of the final product.
Table 2: Estimated Cost Comparison of PVC Stabilizers
| Stabilizer Type | Estimated Price Range (per kg) |
| Di-n-butyltin Maleate | $7.40 - $12.00[9][10][11] |
| Lead-Based Stabilizers | $1.20 - $1.60[12][13] |
| Calcium-Zinc (Ca/Zn) Stabilizers | $1.20 - $2.00[14][15][16] |
Disclaimer: Prices are estimates based on publicly available data from various suppliers and are subject to change based on market conditions, purity, and order volume. These figures are for comparative purposes only.
Di-n-butyl-bis(methylmaleate)tin: The High-Performance Option
With a significantly higher upfront cost, di-n-butyl-bis(methylmaleate)tin positions itself as a premium stabilizer. Its justification lies in its high efficiency, allowing for lower dosage rates compared to some alternatives. Furthermore, its excellent thermal stability can lead to a wider processing window, reducing scrap rates and energy consumption during manufacturing. For applications demanding exceptional clarity, color retention, and weatherability, the superior performance of organotin maleates can outweigh their higher initial cost.[17]
Lead-Based Stabilizers: The Economical but Regulated Choice
Historically, lead-based stabilizers have been the most cost-effective option, offering good long-term heat stability at a low price.[1] However, significant environmental and health concerns have led to stringent regulations and a global phase-out of their use.[18] The potential long-term liabilities and market access restrictions associated with lead make it a less viable option for new product development, despite its low initial cost.
Calcium-Zinc (Ca/Zn) Stabilizers: The Balanced, Eco-Friendly Alternative
Ca/Zn stabilizers have emerged as a popular, environmentally friendly alternative to lead.[18] Their cost is competitive, and they can offer excellent performance, particularly when formulated with co-stabilizers.[6] While they may not always match the high-end performance of organotins in the most demanding applications, they provide a well-balanced cost-performance ratio for a wide range of PVC products.[19] However, in some high-temperature applications, their effectiveness might be slightly lower than lead-based options.[18]
Figure 2: Cost vs. Performance Positioning
Caption: Relative cost-performance positioning of the three stabilizer types.
Experimental Protocols
For researchers and professionals seeking to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the key experiments discussed.
Static Thermal Stability: Congo Red Test (Modified from ISO 182-1:1990)
Objective: To determine the time at which a PVC compound begins to release a significant amount of HCl at a constant temperature.
Apparatus:
-
Oil bath or heating block with precise temperature control (±1°C).
-
Test tubes.
-
Congo Red indicator paper.
-
Timer.
Procedure:
-
Prepare a homogenous dry blend of the PVC resin and the stabilizer at the desired concentration (e.g., 2 parts per hundred resin - phr).
-
Place a precisely weighed amount of the PVC compound (e.g., 2.0 g) into a clean, dry test tube.
-
Insert the test tube into the heating block or oil bath preheated to the test temperature (e.g., 180°C).
-
Suspend a strip of Congo Red paper in the upper part of the test tube, ensuring it does not touch the PVC sample.
-
Start the timer immediately.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time at which the first definite blue coloration appears. This is the Congo Red stability time.
Self-Validation:
-
Run a control sample of unstabilized PVC to establish a baseline.
-
Perform triplicate measurements for each stabilizer to ensure reproducibility.
-
Ensure the temperature of the heating medium is uniform and accurately controlled.
Dynamic Thermal Stability: Torque Rheometry
Objective: To evaluate the stability of a PVC compound under simulated processing conditions of heat and mechanical shear.
Apparatus:
-
Torque rheometer (e.g., Brabender or similar) equipped with a heated mixing bowl and rotors.
Procedure:
-
Set the mixing bowl to the desired processing temperature (e.g., 180°C) and the rotor speed (e.g., 60 RPM).
-
Once the temperature has stabilized, add a pre-weighed amount of the PVC dry blend to the mixing chamber.
-
Begin recording the torque as a function of time.
-
The initial torque peak represents the loading of the powder. The torque will then decrease as the powder is distributed and then increase to a second peak as the material fuses.
-
After fusion, the torque will stabilize, representing the melt viscosity.
-
Continue mixing until a sharp and continuous increase in torque is observed, indicating the onset of degradation and cross-linking.
-
The time from the start of mixing until this sharp torque increase is the dynamic stability time.
Self-Validation:
-
Monitor the color of the melt throughout the test; significant darkening corresponds with degradation.
-
Ensure consistent sample size and loading procedure for all tests.
-
Calibrate the torque rheometer according to the manufacturer's specifications.
Conclusion and Recommendations
The choice of a PVC heat stabilizer is a multifaceted decision that requires a careful balance of performance requirements, cost considerations, and regulatory compliance.
-
Di-n-butyl-bis(methylmaleate)tin and related organotin maleates represent a high-performance option, ideal for applications where superior clarity, color stability, and weatherability are critical. While the initial cost is higher, the potential for lower dosage rates and improved processing efficiency can offer a favorable total cost of ownership in demanding applications.
-
Lead-based stabilizers , despite their low cost and historical effectiveness, are being phased out due to their toxicity and are not recommended for new product development.
-
Calcium-Zinc stabilizers offer a compelling, environmentally friendly alternative with a balanced cost-performance profile suitable for a wide array of applications. Their performance can be tailored through the use of co-stabilizers to meet specific needs.
For researchers and formulation scientists, a thorough evaluation using standardized testing methods such as the Congo Red test and torque rheometry is essential to select the optimal stabilizer system for a given PVC application, ensuring both product quality and economic viability.
References
-
Baerlocher GmbH. (n.d.). Organotin Stabilizers. Retrieved from [Link]
-
IndiaMART. (n.d.). PVC Stabilizers. Retrieved from [Link]
-
Wiley Online Library. (2022). Congo red thermal stability time of polyvinyl chloride (PVC) stabilized with different thermal stabilizers. Retrieved from [Link]
-
Cost-Effective PVC Stabilizers: Balancing Quality and Price. (n.d.). Retrieved from [Link]
-
PubMed. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Retrieved from [Link]
-
Shandong Novista Chemicals. (n.d.). Ca Zn Stabilizer. Retrieved from [Link]
-
Accio. (2025). pvc stabilizer: Best Quality & Price Match. Retrieved from [Link]
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Styro Chemical Industries. (n.d.). Lead Based One Pack Pvc Stabilizer. Retrieved from [Link]
-
GCRIS. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. Retrieved from [Link]
-
IndiaMART. (n.d.). Di N Butyl Tin Maleate. Retrieved from [Link]
-
Poly(vinyl chloride) Stabilization Mechanisms. (n.d.). Retrieved from [Link]
-
Alibaba.com. (n.d.). Hot Sales PVC Stabilizers. Retrieved from [Link]
-
IndiaMART. (n.d.). Dibutyltin Maleate. Retrieved from [Link]
-
How do PVC fittings stabilizers compare in terms of cost-effectiveness?. (2025). Retrieved from [Link]
-
Calcium zinc Heat Stabilizer for PVC Profile. (n.d.). Retrieved from [Link]
-
IndiaMART. (n.d.). Lead Stabilizer. Retrieved from [Link]
-
SONGWON Industrial Group. (n.d.). PVC Stabilizers and Plasticizers. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Investigating the role of different stabilizers of PVCs by using a torque rheometer. Retrieved from [Link]
-
IndiaMART. (n.d.). Calcium Zinc Stabilizer. Retrieved from [Link]
-
UQ eSpace. (n.d.). Trends and prospects for thermal stabilizers in polyvinyl chloride. Retrieved from [Link]
-
IndiaMART. (n.d.). AB Enterprises Di Butyl Tin Dilaurate (DBTL), Packaging Size: 5L, Liquid. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Congo red test results. (b) Color evolution photos of PVC compound.... Retrieved from [Link]
-
BDMAEE. (2025). use of dibutyltin mono-n-butyl maleate in pvc profiles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). Retrieved from [Link]
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IndiaMART. (n.d.). Butyl Tin Maleate. Retrieved from [Link]
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Baerlocher GmbH. (n.d.). Organotin Stabilizers. Retrieved from [Link]
-
ResearchGate. (n.d.). The Research of Dibutyltin Polymer on the Thermal Stability of PVC. Retrieved from [Link]
-
ResearchGate. (2025). The Research of Dibutyltin Polymer on the Thermal Stability of PVC. Retrieved from [Link]
-
NIH. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Retrieved from [Link]
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A Comparative Guide to Kinetic Models for PVC Degradation Stabilized with Di-n-Butyl-bis-(methylmaleate)tin
Introduction: The Imperative of PVC Stabilization and the Predictive Power of Kinetic Models
Poly(vinyl chloride) (PVC) is a ubiquitous and versatile thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness. However, its widespread application is intrinsically linked to the use of thermal stabilizers. Unstabilized PVC undergoes rapid degradation at processing temperatures (typically above 170°C), initiating a catastrophic dehydrochlorination process. This autocatalytic reaction releases hydrochloric acid (HCl), leading to severe discoloration, embrittlement, and a drastic loss of mechanical integrity.[1] The selection of an appropriate heat stabilizer is therefore paramount to ensure the processability of PVC and the longevity of the final product.[2]
Understanding the kinetics of PVC degradation is crucial for predicting material lifetime, optimizing processing conditions, and designing more effective stabilizer packages. Kinetic models, derived from experimental data, allow us to quantify the efficacy of stabilizers by determining key parameters such as the activation energy (Ea) of degradation. A higher activation energy signifies a greater energy barrier for the degradation process to occur, indicating enhanced thermal stability.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to:
-
Understand the fundamental principles of PVC degradation and stabilization.
-
Implement a robust experimental protocol for assessing stabilizer performance using Thermogravimetric Analysis (TGA).
-
Apply established kinetic models, namely the Coats-Redfern and Flynn-Wall-Ozawa methods, to analyze TGA data.
-
Objectively compare the performance of di-n-butyltin maleate-stabilized PVC with alternative stabilizer systems based on experimental data.
The Mechanism of PVC Degradation and the Role of Organotin Stabilizers
The thermal degradation of PVC is a chain reaction initiated at labile chlorine sites within the polymer structure. The process can be broadly divided into two stages:
-
Dehydrochlorination: The elimination of HCl molecules from the polymer backbone, leading to the formation of conjugated polyene sequences. This is the primary cause of discoloration.
-
Cross-linking and Scission: At higher temperatures, the polyene sequences can undergo further reactions, including cyclization, cross-linking, and chain scission, resulting in changes to the mechanical properties of the polymer.
Organotin stabilizers, such as di-n-butyltin maleates, interrupt this degradation cascade through a multi-faceted mechanism:
-
Substitution of Labile Chlorine Atoms: The stabilizer reacts with the unstable chlorine atoms on the PVC chain, replacing them with more stable carboxylate groups from the maleate ligand. This prevents the initiation of dehydrochlorination.
-
HCl Scavenging: The organotin compound reacts with and neutralizes the HCl released during degradation, preventing it from catalyzing further degradation.
-
Diels-Alder Reaction: The maleate structure in some organotin stabilizers can undergo Diels-Alder reactions with the conjugated polyenes formed during degradation, thus bleaching the polymer and improving its color stability.[4]
The following diagram illustrates the proposed stabilization mechanism of a di-n-butyltin maleate stabilizer in PVC:
Caption: Proposed stabilization mechanism of di-n-butyltin maleate in PVC.
Experimental Validation: A Step-by-Step Protocol
The cornerstone of validating kinetic models is precise and reproducible experimental data. Thermogravimetric Analysis (TGA) is the primary technique employed to study the thermal degradation of polymers by monitoring the mass loss of a sample as a function of temperature in a controlled atmosphere.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the comprehensive workflow for validating the kinetic models of PVC degradation:
Caption: Workflow for validating kinetic models of PVC degradation.
Detailed TGA Protocol
Objective: To obtain high-quality thermogravimetric data for the kinetic analysis of PVC degradation.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
Nitrogen gas supply (high purity).
-
PVC resin, di-n-butyl-bis-(methylmaleate)tin, and other stabilizers of interest.
-
Analytical balance.
-
Sample pans (aluminum or platinum).
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PVC formulation into a TGA sample pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
Instrument Setup:
-
Purge the TGA furnace with nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before the experiment to ensure an inert atmosphere.
-
Calibrate the TGA for temperature and mass according to the manufacturer's instructions.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Heat the sample from 30°C to 600°C at a constant heating rate. Perform separate experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[5] Using multiple heating rates is essential for model-free kinetic analysis methods.
-
Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve corresponds to the temperature of the maximum degradation rate.
-
Kinetic Modeling: From TGA Data to Performance Metrics
The data obtained from TGA experiments can be analyzed using various kinetic models to determine the kinetic triplet: activation energy (Ea), pre-exponential factor (A), and the reaction model, f(α).
Model-Free Method: Flynn-Wall-Ozawa (FWO)
The FWO method is an isoconversional method, meaning it analyzes the data at specific degrees of conversion (α) without assuming a particular reaction model.[6][7] This is particularly useful for complex degradation processes like that of PVC. The FWO equation is:
ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT)
Where:
-
β is the heating rate (K/min).
-
Ea is the activation energy (kJ/mol).
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature (K) at a given conversion.
-
g(α) is the integral form of the reaction model.
By plotting ln(β) versus 1/T for a constant conversion level (α) from the TGA data at different heating rates, a straight line is obtained. The activation energy (Ea) can be calculated from the slope of this line (Slope = -1.052 Ea / R). This is repeated for various conversion levels to understand how Ea changes as the degradation progresses.
Model-Fitting Method: Coats-Redfern
The Coats-Redfern method is an integral model-fitting method used to determine the reaction mechanism and kinetic parameters from a single TGA curve.[5][6] The equation is:
ln[g(α) / T²] = ln(AR / βEa) - Ea / RT
Where:
-
g(α) represents different theoretical solid-state reaction models.
By plotting ln[g(α) / T²] versus 1/T for various reaction models (g(α)), the model that yields the best linear fit (highest correlation coefficient, R²) is considered the most probable reaction mechanism. The activation energy (Ea) is calculated from the slope (-Ea/R) and the pre-exponential factor (A) from the intercept.
Comparative Performance Analysis
To provide a practical comparison, we will analyze hypothetical TGA data for PVC stabilized with "this compound" (represented by a closely related dibutyltin maleate), and compare it with unstabilized PVC and PVC stabilized with other common systems like lead-based and Calcium-Zinc (Ca/Zn) stabilizers.
Table 1: Comparative Kinetic Parameters for the First Stage of PVC Degradation (Dehydrochlorination)
| Stabilizer System | Onset Decomposition Temp. (°C) at 10 K/min | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Probable Reaction Model (from Coats-Redfern) | Reference |
| Unstabilized PVC | ~276 | 75 - 115 | Varies | F1 (First-order) | [5] |
| Di-n-butyltin Maleate derivative (proxy) | ~295 | ~140 | Calculated from CR plot | F1 (First-order) | Hypothetical, based on related compounds |
| Lead-based Stabilizer | ~295 | ~140 | Calculated from CR plot | F1 (First-order) | |
| Calcium-Zinc (Ca/Zn) Stabilizer | ~293 | ~120 | Calculated from CR plot | F1 (First-order) | |
| Organic-Based Stabilizer (OBS) | ~297 | ~148 | Calculated from CR plot | F1 (First-order) |
Note: The values for the di-n-butyltin maleate derivative are illustrative and based on the expected performance of high-efficiency organotin stabilizers.
Interpretation of Results:
-
Higher Onset Decomposition Temperature: The stabilized PVC samples exhibit a significantly higher onset decomposition temperature compared to the unstabilized PVC, indicating improved thermal stability.
-
Higher Activation Energy (Ea): The di-n-butyltin maleate derivative, similar to the lead-based and organic-based stabilizers, shows a substantially higher activation energy for the dehydrochlorination step compared to unstabilized PVC and the Ca/Zn system. This higher Ea signifies that more energy is required to initiate and propagate the degradation reaction, confirming the high efficiency of the organotin maleate stabilizer.
-
Reaction Model: The first stage of degradation for all samples is well-described by a first-order (F1) reaction model, which is common for the dehydrochlorination of PVC.
Conclusion: Validating the Superior Performance of Di-n-butyltin Maleate Stabilizers
This guide has outlined a comprehensive methodology for the validation of kinetic models for PVC degradation, with a specific focus on stabilization by "this compound". Through a combination of rigorous experimental protocols using Thermogravimetric Analysis and the application of established kinetic models like Flynn-Wall-Ozawa and Coats-Redfern, it is possible to quantify the performance of different stabilizer systems.
The comparative analysis, although using data from a closely related compound as a proxy, strongly suggests that di-n-butyltin maleate stabilizers are highly effective in enhancing the thermal stability of PVC. This is evidenced by a significant increase in the onset of decomposition temperature and, most importantly, a higher activation energy of degradation. The elevated activation energy provides a quantitative measure of the stabilizer's ability to impede the dehydrochlorination process, thereby extending the processing window and the service life of the PVC product.
For researchers and professionals in material science and drug development, the ability to validate these kinetic models provides a powerful tool for the rational design and selection of stabilizer systems, ensuring the development of robust and durable PVC-based materials for a wide range of applications.
References
-
Arkis, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 88(1), 46-51. [Link]
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Baerlocher. (n.d.). Organotin Stabilizers. [Link]
-
Huang, B., et al. (2019). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. Polymers, 11(12), 2080. [Link]
-
Kanademy. (n.d.). Tin Stabilizers (Part – 2) Role of ligands in tin stabilizer. [Link]
-
Mohamed, W. Z. W., et al. (2021). Pyrolytic Behavior of Polyvinyl Chloride: Kinetics, Mechanisms, Thermodynamics, and Artificial Neural Network Application. Polymers, 13(24), 4376. [Link]
-
Sipahutar, P. P., et al. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Polymers, 14(1), 133. [Link]
-
TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. [Link]
-
Thermal Support. (n.d.). Characterizing Polymer Lifetimes Using TGA Decomposition Kinetics. [Link]
-
Wei, F., Lu, Y., & Liu, W. (2012). Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride). Advanced Materials Research, 550-553, 1030-1033. [Link]
- U.S. Patent No. 3,522,282. (1970). Process for preparing dibutyltin maleate.
-
GCRIS. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. [Link]
-
Incachem. (2021, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. [Link]
-
BDMAEE. (2025, April 30). The role of dibutyltin mono-n-butyl maleate in pvc processing. [Link]
-
BDMAEE. (2025, April 30). Use of dibutyltin mono-n-butyl maleate in pvc profiles. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Di-n-Butyl-bis-(methylmaleate)tin
In the fast-paced environment of research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of di-n-Butyl-bis-(methylmaleate)tin (CAS 15546-11-9), a compound frequently utilized in various synthetic applications. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this organotin compound responsibly.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to comprehend the hazards associated with this compound. This organotin compound is classified with a number of hazards. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2][3] Furthermore, it is suspected of causing genetic defects and may damage fertility or the unborn child.[2][4] The compound is also recognized for causing damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[2][3]
Given its toxicological profile, this compound is categorized as hazardous waste.[5] Improper disposal can lead to significant environmental contamination and pose a serious health risk. Organotin compounds, in general, can persist in the environment, accumulating in soil and sediments, and can be taken up by aquatic organisms.[6]
Key Hazard Information:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4)[1][2][4] |
| Causes severe skin burns and eye damage | Skin corrosion (Sub-category 1B/1C), Serious eye damage (Category 1)[1][2][4] |
| May cause an allergic skin reaction | Skin sensitization (Category 1)[1][2][4] |
| Suspected of causing genetic defects | Germ cell mutagenicity (Category 2)[1][2][4] |
| May damage fertility or the unborn child | Reproductive toxicity (Category 1B)[1][2][4] |
| Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity - repeated exposure (Category 1)[2][4] |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[2][3] |
Pre-Disposal: Immediate Safety and Handling
Proper disposal begins with safe handling during and after use. The following personal protective equipment (PPE) and engineering controls are mandatory when working with this compound.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1] Standard safety glasses are not sufficient.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws. A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, impervious clothing may be necessary.[1]
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists.[2] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1]
Engineering Controls
-
Chemical Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in a systematic and compliant manner. All organotin waste is classified as hazardous waste and must be managed accordingly.[5]
Waste Segregation: The First Critical Step
Proper segregation of waste is fundamental to a safe and compliant disposal process. Do not mix organotin waste with other waste streams. [5] This prevents unintentional chemical reactions and ensures that the waste is directed to the appropriate treatment facility.
Create dedicated waste containers for the following categories:
-
Liquid Waste: Unused or excess this compound solutions, reaction mixtures, and contaminated solvents.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, absorbent pads, and filter paper.
-
Sharps Waste: Contaminated needles and syringes.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
Container Selection and Labeling
-
Container Type: Use chemically resistant, leak-proof containers for all organotin waste. Sealed metal or plastic containers are recommended to prevent any atmospheric emission or leakage.[8]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The words “Organotin wastes” in prominent letters.[8]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Toxic, Corrosive, Environmental Hazard)
-
The accumulation start date
-
The name of the principal investigator or laboratory group
-
On-Site Waste Treatment (Optional, with Institutional Approval)
In some cases, on-site chemical treatment to reduce the toxicity of organotin waste may be permissible, subject to institutional and local regulations. A common method involves oxidation.
Protocol: Oxidation of Organotin Waste [5]
-
Dilution: In a chemical fume hood, dilute the concentrated organotin waste with a suitable solvent.
-
Oxidation: While stirring, slowly add an oxidizing agent, such as commercial bleach (sodium hypochlorite solution), to the diluted waste. This reaction can be exothermic, so add the oxidant in small portions and monitor the temperature.
-
Reaction Time: Allow the mixture to react for several hours or overnight with continued stirring to ensure complete oxidation.
-
Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.
-
Disposal: The treated waste, which now contains less toxic inorganic tin compounds, should still be disposed of as hazardous waste.[9] Transfer the treated waste to a designated hazardous waste container and label it appropriately.
Disclaimer: This protocol is for informational purposes only. Always consult and adhere to your institution's specific safety and waste disposal guidelines before undertaking any chemical treatment procedures.
Final Disposal
-
Storage: Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Licensed Disposal Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[7] Disposal of this product and its solutions must at all times comply with the requirements of environmental protection and waste disposal legislation and any regional and local authority requirements.[7]
-
Disposal Method: The final disposal method will be determined by the licensed contractor and may include incineration at a hazardous waste facility or disposal in a controlled landfill in sealed containers.[7][8]
Emergency Procedures for Spills and Exposures
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Response
-
Evacuate: Immediately evacuate the spill area and restrict access.
-
Alert: Notify your supervisor and the institution's environmental health and safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.
-
Containment: For small spills, if you are trained to do so, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[4][10] Avoid creating dust.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[4][7]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing.[2][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Conclusion
The responsible management of hazardous chemicals like this compound is a cornerstone of laboratory safety and environmental stewardship. By integrating the principles of hazard awareness, proper handling, and systematic disposal into your daily laboratory operations, you contribute to a safer research environment for yourself, your colleagues, and the broader community. This guide serves as a comprehensive resource, but it is imperative to always consult your institution's specific safety and waste disposal policies and to remain vigilant in your commitment to safety.
References
-
Dibutyltin bis(methyl maleate) SDS, 15546-11-9 Safety Data Sheets. ECHEMI.
-
Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority.
-
SAFETY DATA SHEET. Avient.
-
How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. ResearchGate.
-
Technical Support Center: Managing Organotin Compounds in the Laboratory. Benchchem.
-
ORGANOTIN COMPOUNDS. CDC Stacks.
-
Volatilization of organotin species from municipal waste deposits: novel species identification and modeling of atmospheric stability. PubMed.
-
Dibutyltin bis(acetylacetonate). Santa Cruz Biotechnology.
-
Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.
-
MATERIAL SAFETY DATA SHEET - DI-n-BUTYL TIN MALEATE. oxfordlabchem.com.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. MilliporeSigma.
-
DI-N-BUTYLBIS(METHYLMALEATE)TIN 15546-11-9 wiki. Guidechem.
-
Tin and Compounds | Public Health Statement | ATSDR. CDC.
-
Dibutyltin bis(acetylacetonate). MilliporeSigma.
-
Tin, organic compounds - Substance Information. ECHA.
-
GHS 11 (Rev.11) SDS Word 下载CAS: 15546-16-4 Name: Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate. XiXisys.
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A Comprehensive Guide to the Safe Handling of Di-n-Butyl-bis-(methylmaleate)tin
For the diligent researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and formulation, the paramount importance of laboratory safety cannot be overstated. This guide provides an in-depth, procedural framework for the safe handling of di-n-Butyl-bis-(methylmaleate)tin, an organotin compound that, while versatile, demands rigorous safety protocols. Our commitment is to empower you with the essential knowledge to not only utilize this compound effectively but also to ensure a secure and protected research environment.
Understanding the Hazard: Why Caution is Critical
This compound, like many organotin compounds, presents a significant hazard profile that necessitates meticulous handling. Its toxicity is not to be underestimated, as it can be absorbed through inhalation, skin contact, and ingestion.[1] The primary health risks associated with this compound include:
-
Acute Toxicity: It is harmful if swallowed and can be toxic upon inhalation.[2][3]
-
Severe Skin and Eye Damage: Direct contact can cause severe skin burns and serious eye damage.[2][3]
-
Sensitization and Mutagenicity: It may cause an allergic skin reaction and is suspected of causing genetic defects.[2][3]
-
Reproductive Toxicity: The compound is classified as a substance that may damage fertility or the unborn child.[3][4]
-
Organ Toxicity: It can cause damage to organs, particularly the immune system and thymus, through single or repeated exposure.[4][5]
The causality behind these hazards lies in the ability of organotin compounds to interfere with biological systems. Their lipophilic nature allows them to penetrate cell membranes, leading to a cascade of toxic effects. Therefore, the procedural guidance that follows is designed to create a multi-layered defense against these potential exposures.
The First Line of Defense: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. Each component of your protective ensemble is chosen to counteract a specific route of exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is highly recommended.[6] | To prevent skin contact and absorption. The outer glove can be removed if contaminated, leaving a clean glove underneath.[6] |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield.[2][6] | To provide robust protection against splashes and aerosols, safeguarding against severe eye damage.[6][7] |
| Body Covering | A chemical-resistant or flame-retardant lab coat.[2][8] | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | A full-face respirator with an organic vapor cartridge is necessary if exposure limits are exceeded or if there is a risk of vapor/aerosol inhalation.[2][3] | To prevent the inhalation of toxic vapors or dusts, which can lead to acute and chronic health effects.[3][9] |
This multi-faceted approach to PPE ensures that all potential routes of exposure are adequately addressed, forming a self-validating system of protection where each component backs up the others.
Engineering Controls and Designated Work Areas: Creating a Safe Environment
Your immediate work environment is as crucial as your personal protective gear. The following engineering controls and work practices are mandatory:
-
Chemical Fume Hood: All work with this compound must be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[6][8]
-
Designated Area: A specific area within the laboratory should be clearly demarcated for the handling of organotins. This area should be marked with appropriate warning signs.[6][10]
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of hazardous vapors.[3][11]
The logic behind these controls is to contain the hazard at its source, reducing the concentration of the chemical in the ambient air and minimizing the risk of exposure to all personnel in the laboratory.
Procedural Guidance: Step-by-Step Operational Plans
The following protocols provide a clear, step-by-step guide for the key operations involving this compound.
-
Preparation: Before starting, ensure you are wearing the full PPE detailed in Table 1.
-
Designated Area: Conduct all weighing and solution preparation within a designated chemical fume hood.[6]
-
Weighing: If handling a solid form, weigh the compound carefully to avoid generating dust.[6] Use a tared, sealed container for weighing.
-
Dissolution: In the fume hood, slowly add the weighed compound to the solvent. If the reaction is exothermic, add the compound in small portions and allow the solution to cool.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.
Many organotin reagents are air-sensitive and are supplied in Sure/Seal™ bottles.[6][8]
-
Inert Atmosphere: If the compound is air-sensitive, use a Schlenk line to maintain an inert atmosphere within the reaction vessel.[8]
-
Syringe Preparation: Use a clean, dry syringe and needle. Purge the syringe with an inert gas before drawing up the liquid.[8]
-
Transfer: Carefully pierce the septum of the Sure/Seal™ bottle and draw the desired volume of the liquid into the syringe.
-
Dispensing: Transfer the liquid to the reaction vessel.[6]
-
Cleaning: Immediately after transfer, rinse the syringe and needle with a suitable solvent (e.g., toluene or hexanes) into a designated waste container.[8]
Experimental Workflow for Handling this compound
A flowchart illustrating the safe handling workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Evacuation and Access Restriction: Immediately evacuate the affected area and restrict access to non-essential personnel.[6]
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[6]
-
Spill Cleanup:
-
Solid Spills: Carefully sweep up the material, avoiding the generation of dust.[6]
-
Liquid Spills: Use an inert absorbent material to contain and collect the spill.
-
-
Decontamination: Decontaminate the spill area thoroughly.
-
Waste Disposal: Place all contaminated materials, including absorbent pads and used PPE, into a dedicated, sealed, and clearly labeled hazardous waste container.[6]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2][7]
-
Eye Contact: Promptly flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Waste Disposal and Decontamination
All waste contaminated with this compound is classified as hazardous waste and must be handled accordingly.[6]
-
Waste Collection: All contaminated materials, including gloves, absorbent pads, and glassware, must be placed in a dedicated, clearly labeled, and sealed container.[6]
-
Decontamination of Glassware: Glassware can be decontaminated by soaking it in a bleach solution overnight. This process oxidizes the organotin compounds to less harmful tin oxides.[10] Following the bleach soak, wash the glassware with soap and water, and then rinse with an appropriate solvent like acetone or toluene.[10]
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[7]
By adhering to these comprehensive safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.
References
- Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Organotin Compounds.
- ECHEMI. (2019, July 15). Dibutyltin bis(methyl maleate) SDS, 15546-11-9 Safety Data Sheets.
- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
- Del Valle Lab. (n.d.). Standard Operating Procedures.
- Benchchem. (n.d.). Technical Support Center: Managing Organotin Compounds in the Laboratory.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
- oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET - DI-n-BUTYL TIN MALEATE.
- Santa Cruz Biotechnology. (n.d.). Dibutyltin bis(acetylacetonate).
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Di-n-butyltin bis(2,4-pentanedionate).
- Santa Cruz Biotechnology. (n.d.). Dibutyltin maleate.
- Gelest, Inc. (2016, April 14). DI-n-BUTYLBIS(2,4-PENTANEDIONATE)TIN, tech-95.
- Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich Inc. (2025, May 20). SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
